molecular formula C8H12N2O2 B182151 1,3-Diazaspiro[4.5]decane-2,4-dione CAS No. 702-62-5

1,3-Diazaspiro[4.5]decane-2,4-dione

Cat. No.: B182151
CAS No.: 702-62-5
M. Wt: 168.19 g/mol
InChI Key: NERNEXMEYQFFHU-UHFFFAOYSA-N
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Description

1,3-Diazaspiro[4.5]decane-2,4-dione (CAS 702-62-5), also known as cyclohexanespiro-5'-hydantoin, is a versatile spirocyclic hydantoin scaffold of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C8H12N2O2 and a molecular weight of 168.20 g/mol , this compound serves as a privileged building block for the synthesis of novel bioactive molecules. Its structure features a hydantoin ring spiro-fused to a cyclohexane ring, creating a three-dimensional framework that helps to conformationally restrain potential pharmacophores, often leading to improved selectivity and permeability compared to flat aromatic systems . This compound is a foundational intermediate for structure-activity relationship (SAR) studies. Research demonstrates its application in developing novel therapeutic agents. For instance, novel 8-amino-3-[2-(4-fluorophenoxy)ethyl] derivatives of this spirohydantoin have shown a significant protective effect against seizures in maximal electroshock (MES) tests, outperforming the standard drug phenytoin in some cases . Furthermore, analogous N-arylsulfonylimidazolidine-2,4-diones have been investigated for their antidiabetic activity, acting as aldose reductase inhibitors to combat complications like cataract formation . The spirohydantoin core is also present in compounds studied for a wide range of other biological activities, including antibacterial, antifungal, anti-HIV, and anticancer effects . The synthetic utility of this compound is well-established, often synthesized from cyclohexanone via the classic Bucherer-Bergs reaction using ammonium carbonate and potassium cyanide . The N-3 position of the hydantoin ring is more nucleophilic and readily functionalized through alkylation or acylation to create diverse libraries of derivatives for biological screening . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1,3-diazaspiro[4.5]decane-2,4-dione
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InChI

InChI=1S/C8H12N2O2/c11-6-8(10-7(12)9-6)4-2-1-3-5-8/h1-5H2,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NERNEXMEYQFFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
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DSSTOX Substance ID

DTXSID5061033
Record name 1,3-Diazaspiro[4.5]decane-2,4-dione
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Molecular Weight

168.19 g/mol
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CAS No.

702-62-5
Record name 1,3-Diazaspiro[4.5]decane-2,4-dione
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Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 702-62-5

This technical guide provides a comprehensive overview of 1,3-diazaspiro[4.5]decane-2,4-dione, a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction

This compound, also known as 5,5-pentamethylenehydantoin or cyclohexanespiro-5'-hydantoin, is a spirocyclic compound featuring a hydantoin ring fused to a cyclohexane ring at the 5-position. The hydantoin (imidazolidine-2,4-dione) core is a privileged scaffold in medicinal chemistry. While the parent this compound molecule itself is not known to possess significant biological activity, its derivatives are a rich source of pharmacologically active agents with a wide range of therapeutic applications, including anticonvulsant, anticancer, and anti-inflammatory properties.[1][2] The spirocyclic nature of this compound provides a rigid, three-dimensional framework that is of great interest for designing novel drug candidates with specific conformational requirements for target binding.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These data are crucial for its identification, handling, and use in synthetic applications.

Physical and Chemical Properties
PropertyValueSource
CAS Number 702-62-5[3]
Molecular Formula C₈H₁₂N₂O₂[3]
Molecular Weight 168.19 g/mol [3]
IUPAC Name This compound[3]
Synonyms 5,5-Pentamethylenehydantoin, 5,5'-Cyclohexanespirohydantoin[3]
Melting Point 229-232 °CVendor Data
Boiling Point DecomposesN/A
Solubility Soluble in ethanol and hot waterGeneral Knowledge
LogP (calculated) -0.3N/A
Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

SpectrumKey Features
¹H NMR Signals corresponding to the methylene protons of the cyclohexane ring and the N-H protons of the hydantoin ring.
¹³C NMR Resonances for the carbonyl carbons of the hydantoin ring, the spiro carbon, and the methylene carbons of the cyclohexane ring.
IR Spectroscopy Characteristic absorption bands for N-H stretching (around 3200 cm⁻¹), C=O stretching (around 1710 and 1770 cm⁻¹), and C-N stretching.
Mass Spectrometry Molecular ion peak (M+) at m/z 168, corresponding to the molecular weight of the compound.

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Bucherer-Bergs reaction. This one-pot, multicomponent reaction is a cornerstone for the preparation of 5,5-disubstituted hydantoins.

General Synthesis Workflow (Bucherer-Bergs Reaction)

The synthesis starts from cyclohexanone, which reacts with an alkali metal cyanide (e.g., potassium cyanide) and ammonium carbonate. The reaction is typically carried out in a sealed vessel under elevated temperature and pressure.

G cluster_reactants Starting Materials cluster_products Products & Purification Cyclohexanone Cyclohexanone ReactionVessel Reaction Vessel (Ethanol/Water, Heat) Cyclohexanone->ReactionVessel KCN Potassium Cyanide (KCN) KCN->ReactionVessel AmmoniumCarbonate Ammonium Carbonate ((NH₄)₂CO₃) AmmoniumCarbonate->ReactionVessel CrudeProduct Crude Product (this compound) ReactionVessel->CrudeProduct Bucherer-Bergs Reaction Purification Recrystallization (e.g., from Ethanol/Water) CrudeProduct->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Bucherer-Bergs Synthesis

This protocol is a generalized procedure for the synthesis of 5,5-disubstituted hydantoins and is applicable to the synthesis of this compound.

  • Reaction Setup: In a suitable pressure vessel, combine cyclohexanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add a mixture of ethanol and water (typically 1:1 v/v) to the vessel.

  • Reaction Conditions: Seal the vessel and heat the mixture to 80-100 °C with stirring for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with a mineral acid (e.g., HCl) to a pH of approximately 6-7. This will cause the product to precipitate.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Biological Activity and Applications in Drug Development

As previously mentioned, the core this compound scaffold is primarily of interest for its utility in generating derivatives with diverse biological activities. The rigid spirocyclic system allows for the precise positioning of substituents in three-dimensional space, which can lead to high-affinity interactions with biological targets.

Derivatives and their Therapeutic Potential
Derivative ClassTherapeutic AreaMechanism of Action (if known)
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives Neurology, Psychiatry, PainSelective agonists of the δ-opioid receptor (DOR).[4]
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives HematologyMyelostimulators, accelerating the regeneration of lymphocytes and granulocytes.[5]
1-Thia-4-azaspiro[4.5]decane derivatives OncologyAnticancer activity against various cancer cell lines.[6]
General 5,5-disubstituted hydantoins NeurologyAnticonvulsant (e.g., Phenytoin).
General 5,5-disubstituted hydantoins InflammationAnti-inflammatory.[2]
Signaling Pathway: δ-Opioid Receptor Agonism

Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as selective agonists for the δ-opioid receptor (DOR), which is a G-protein coupled receptor (GPCR). Activation of DORs is a promising strategy for the treatment of pain and depression. The general signaling pathway is depicted below.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Spiro-hydantoin Derivative (Agonist) DOR δ-Opioid Receptor (DOR) Agonist->DOR Binds and Activates G_protein Gαi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Analgesia) PKA->CellularResponse Phosphorylates Downstream Targets

Caption: Simplified GPCR signaling pathway for a δ-opioid receptor agonist.

Experimental Protocols for Biological Assays

The biological activity of novel derivatives of this compound is typically assessed using a battery of in vitro assays.

Radioligand Binding Assay (for Receptor Affinity)

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki).

  • Preparation: Prepare cell membranes expressing the target receptor (e.g., DOR).

  • Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Detection: Quantify the amount of bound radioactivity using a scintillation counter.

  • Analysis: Calculate the IC₅₀ (concentration of test compound that inhibits 50% of radioligand binding) and convert it to the inhibition constant (Ki).

cAMP GloSensor™ Assay (for Functional Activity)

This assay measures the functional consequence of receptor activation, specifically the inhibition of cyclic AMP (cAMP) production for Gi-coupled receptors like DOR.

  • Cell Culture: Use cells co-expressing the target receptor and a genetically encoded cAMP sensor.

  • Compound Treatment: Treat the cells with forskolin (to stimulate cAMP production) and varying concentrations of the test compound.

  • Lysis and Detection: Lyse the cells and measure the luminescence generated by the cAMP sensor, which is inversely proportional to the cAMP concentration.

  • Analysis: Determine the EC₅₀ (concentration of agonist that produces 50% of the maximal response) and the maximum efficacy (Emax).

Conclusion

This compound is a valuable building block in the field of medicinal chemistry. Its rigid, spirocyclic structure provides a unique platform for the development of novel therapeutic agents. While the parent compound is biologically inactive, its derivatives have shown significant promise in a variety of therapeutic areas, including neurology, oncology, and inflammation. The synthetic accessibility of this scaffold, primarily through the robust Bucherer-Bergs reaction, ensures its continued importance in the quest for new and improved drugs. Further exploration of the chemical space around this core structure is likely to yield novel drug candidates with enhanced potency, selectivity, and pharmacokinetic properties.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,3-Diazaspiro[4.5]decane-2,4-dione. The information is curated for professionals in research, science, and drug development, with a focus on data presentation, experimental methodologies, and logical workflows.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound. It is important to note that while some data is derived from computational models, this information provides a valuable starting point for experimental design and interpretation.

Identifier Value Source
IUPAC Name This compoundPubChem[1]
CAS Number 702-62-5PubChem[1]
Molecular Formula C₈H₁₂N₂O₂PubChem[1]
Canonical SMILES C1CCC2(CC1)C(=O)NC(=O)N2PubChem[1]
InChI Key NERNEXMEYQFFHU-UHFFFAOYSA-NPubChem[1]
Physicochemical Property Value Type Source
Molecular Weight 168.19 g/mol ComputedPubChem[1]
Melting Point No experimental data found. A related compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, has a melting point of 211-214 °C.-MDPI[2]
Boiling Point No experimental data found.-
Solubility No quantitative experimental data found. The logP value suggests moderate solubility in both aqueous and organic solvents.QualitativeBased on logP
pKa Estimated to be in the range of 8.5 - 9.5. The pKa of the parent hydantoin is 9.16.EstimatedResearchGate
logP (Octanol-Water Partition Coefficient) 0.6Computed (XLogP3)PubChem[1]

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded. This range is the melting point of the substance.

MeltingPoint_Workflow A Finely powder the solid sample B Pack into a capillary tube (2-3 mm height) A->B C Place the capillary in the melting point apparatus B->C D Heat slowly (1-2 °C/min) C->D E Observe and record the temperature range from the first liquid drop to complete melting D->E F Melting Point Range Determined E->F Solubility_Workflow A Add excess solid to a known volume of solvent B Agitate at constant temperature until equilibrium is reached A->B C Separate the undissolved solid from the saturated solution B->C D Quantify the concentration of the dissolved solid in the supernatant C->D E Solubility Determined (e.g., in mg/mL) D->E pKa_Workflow A Dissolve a known amount of the compound in a suitable solvent B Titrate with a standardized strong base (e.g., NaOH) A->B C Monitor pH continuously with a calibrated pH meter B->C D Plot pH vs. volume of titrant to generate a titration curve C->D E Determine the pKa from the midpoint of the buffer region D->E F pKa Value Determined E->F LogP_Workflow A Prepare pre-saturated n-octanol and water phases B Dissolve the compound in one phase and mix with the other A->B C Shake to equilibrate and then allow phases to separate B->C D Measure the concentration of the compound in both phases C->D E Calculate P = [Octanol]/[Aqueous] and logP = log(P) D->E F LogP Value Determined E->F

References

An In-depth Technical Guide to the Synthesis of 1,3-Diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1,3-diazaspiro[4.5]decane-2,4-dione, a spirohydantoin derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes.

Introduction

This compound, also known as spiro-5,5-pentamethylenehydantoin, belongs to the spirohydantoin class of heterocyclic compounds. The hydantoin moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties. The spirocyclic nature of this compound imparts a rigid three-dimensional structure, which can be advantageous for specific and high-affinity binding to biological targets. Consequently, efficient and well-characterized synthetic routes to this core structure are of paramount importance for the exploration of its therapeutic potential.

This guide focuses on the most prominent and widely utilized method for its synthesis: the Bucherer-Bergs reaction. Additionally, a multi-step synthesis for a related substituted analog is presented to showcase an alternative approach to constructing the spirohydantoin framework.

Primary Synthesis Pathway: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a one-pot, multicomponent reaction that provides a direct and efficient route to 5,5-disubstituted hydantoins from a ketone or aldehyde, a cyanide source (typically an alkali metal cyanide), and ammonium carbonate.[1][2] For the synthesis of this compound, the readily available cyclohexanone serves as the ketone starting material.

The reaction proceeds through the initial formation of a cyanohydrin from the ketone, which then reacts with ammonia (from the decomposition of ammonium carbonate) to form an aminonitrile. Subsequent reaction with carbon dioxide (also from ammonium carbonate decomposition) and intramolecular cyclization leads to the formation of the hydantoin ring.[3]

Reaction Mechanism

The generally accepted mechanism for the Bucherer-Bergs reaction is depicted below.

Bucherer_Bergs_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Product Cyclohexanone Cyclohexanone Cyanohydrin Cyclohexanone Cyanohydrin Cyclohexanone->Cyanohydrin + CN- KCN KCN AmmoniumCarbonate (NH4)2CO3 Aminonitrile 1-Aminocyclohexane- carbonitrile CarbamicAcid N-Carbamoyl-1-amino- cyclohexanecarbonitrile Cyanohydrin->Aminonitrile + NH3 Aminonitrile->CarbamicAcid + CO2 Iminooxazolidinone 5-Imino-oxazolidin-2-one derivative CarbamicAcid->Iminooxazolidinone - H2O (Intramolecular cyclization) Product 1,3-Diazaspiro[4.5]decane- 2,4-dione Iminooxazolidinone->Product Rearrangement

Bucherer-Bergs Reaction Mechanism
Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound via the Bucherer-Bergs reaction, compiled from general procedures and analogous syntheses.

ParameterValueReference
Starting Material Cyclohexanone[3]
Reagents Potassium Cyanide (KCN), Ammonium Carbonate ((NH₄)₂CO₃)[1][3]
Molar Ratio (Ketone:KCN:(NH₄)₂CO₃) 1 : 2 : 2[3]
Solvent Aqueous Ethanol (e.g., 50-60%)[1]
Temperature 60 - 100 °C (Reflux)[3][4]
Reaction Time 10 - 90 hours[4]
pH ~8-9[3]
Typical Yield 67 - 96% (can vary based on conditions)[4]
Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on the principles of the Bucherer-Bergs reaction.

Materials:

  • Cyclohexanone

  • Potassium Cyanide (KCN) (EXTREMELY TOXIC: Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids.)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask, combine ammonium carbonate and deionized water. Stir until the solid is mostly dissolved.

  • Addition of Reagents: To the aqueous ammonium carbonate solution, add ethanol, followed by cyclohexanone.

  • Cyanide Addition: In a separate container, dissolve potassium cyanide in a minimal amount of deionized water. CAUTION: HIGHLY TOXIC. Slowly add the potassium cyanide solution to the reaction mixture with vigorous stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (typically after 10-24 hours, but may require longer), cool the mixture to room temperature.

  • Precipitation: Slowly and carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 5-6. This should be done in a fume hood as hydrogen cyanide gas may be evolved. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the crude product with cold deionized water and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[3]

  • Drying: Dry the purified product in a vacuum oven.

Experimental Workflow

Bucherer_Bergs_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve (NH4)2CO3 in water B Add Ethanol and Cyclohexanone A->B D Combine all reactants in a round-bottom flask B->D C Prepare aqueous KCN solution C->D E Heat to reflux (80-100 °C) with stirring D->E F Monitor reaction by TLC E->F G Cool to room temperature F->G H Acidify with HCl to precipitate product G->H I Isolate product by vacuum filtration H->I J Wash with cold water and ethanol I->J K Recrystallize from Ethanol/Water J->K L Dry the final product K->L Three_Step_Synthesis cluster_steps Three-Step Synthesis of a Substituted Analog Start Starting Material Intermediate1 Intermediate A Start->Intermediate1 Step 1 Intermediate2 Intermediate B Intermediate1->Intermediate2 Step 2 Product N-1 Substituted Spirohydantoin Intermediate2->Product Step 3: Cyclization & Hydrolysis

References

The Bucherer-Bergs Reaction: A Comprehensive Guide to the Synthesis of 1,3-Diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Bucherer-Bergs reaction stands as a cornerstone in heterocyclic chemistry, offering a robust and versatile multicomponent approach to the synthesis of hydantoins. This guide provides a detailed exploration of this reaction, with a specific focus on the synthesis of 1,3-Diazaspiro[4.5]decane-2,4-dione, a spirocyclic hydantoin with significant potential in medicinal chemistry. This document will cover the core principles of the reaction, detailed experimental protocols, quantitative data, and the potential biological relevance of the target molecule.

Introduction to the Bucherer-Bergs Reaction

The Bucherer-Bergs reaction, named after Hans Theodor Bucherer and Walter Bergs, is a chemical reaction that synthesizes 5,5-disubstituted hydantoins from a ketone or an aldehyde, an ammonium salt (typically ammonium carbonate), and a cyanide source (such as potassium or sodium cyanide). The reaction is typically carried out in a polar solvent, such as water or ethanol, under heating.[1] This one-pot synthesis is highly valued for its efficiency and the accessibility of its starting materials.

The resulting hydantoin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties. Specifically, spirohydantoins, such as this compound, are of particular interest due to their rigid three-dimensional structures which can allow for precise interactions with biological targets.

The Reaction Mechanism

The mechanism of the Bucherer-Bergs reaction proceeds through several key steps. Understanding this pathway is crucial for optimizing reaction conditions and predicting potential side products.

First, the ketone (in this case, cyclohexanone) reacts with the cyanide ion to form a cyanohydrin intermediate. Simultaneously, ammonium carbonate decomposes to provide ammonia and carbon dioxide. The ammonia then reacts with the cyanohydrin to form an α-aminonitrile. The nitrogen of the aminonitrile subsequently attacks the carbon dioxide, forming a cyano-carbamic acid. This intermediate undergoes an intramolecular cyclization to yield a 5-imino-oxazolidin-2-one, which then rearranges to the final, more stable hydantoin product.[2]

Bucherer_Bergs_Mechanism ketone Cyclohexanone cyanohydrin Cyanohydrin ketone->cyanohydrin + CN- kcn KCN nh42co3 (NH4)2CO3 co2 CO2 nh42co3->co2 nh3 NH3 nh42co3->nh3 aminonitrile α-Aminonitrile cyanohydrin->aminonitrile + NH3 carbamic_acid Cyano-carbamic Acid aminonitrile->carbamic_acid + CO2 imino_oxazolidinone 5-Imino-oxazolidin-2-one carbamic_acid->imino_oxazolidinone - H2O (Intramolecular cyclization) hydantoin This compound imino_oxazolidinone->hydantoin Rearrangement h2o_etoh H2O/EtOH, Δ

Figure 1: Mechanism of the Bucherer-Bergs Reaction.

Experimental Protocol for the Synthesis of this compound

This section provides a representative experimental protocol for the synthesis of this compound from cyclohexanone based on established principles of the Bucherer-Bergs reaction.

Materials:

  • Cyclohexanone

  • Potassium Cyanide (KCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl, concentrated)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beaker

  • Büchner funnel and flask

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone, potassium cyanide, and ammonium carbonate. A typical molar ratio of ketone:KCN:(NH₄)₂CO₃ is 1:2:4.

  • Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask. The amount of solvent should be sufficient to form a stirrable slurry.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. The reaction is typically maintained at this temperature for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2. This should be done in a well-ventilated fume hood as toxic hydrogen cyanide gas may be evolved. The acidification causes the precipitation of the hydantoin product.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Experimental_Workflow start Combine Cyclohexanone, KCN, and (NH4)2CO3 add_solvent Add EtOH/H2O (1:1) start->add_solvent reflux Reflux at 80-90°C (4-8 hours) add_solvent->reflux cool Cool to Room Temperature reflux->cool acidify Acidify with conc. HCl to pH 1-2 cool->acidify filter Vacuum Filter the Precipitate acidify->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from EtOH/H2O wash->recrystallize product Pure this compound recrystallize->product

Figure 2: Experimental workflow for the synthesis.

Quantitative Data

The yield and reaction conditions for the Bucherer-Bergs synthesis of spirohydantoins can vary depending on the specific substrate and reaction parameters. The following table summarizes typical ranges for the synthesis of this compound.

ParameterValue/RangeReference/Note
Starting Material Cyclohexanone
Reagents KCN, (NH₄)₂CO₃
Molar Ratio (Ketone:KCN:(NH₄)₂CO₃) 1:2:4General recommendation
Solvent EtOH/H₂O (1:1 v/v)
Temperature 80 - 90 °CReflux conditions
Reaction Time 4 - 8 hoursVaries with scale and specific conditions
Yield 70 - 90%Reported yields for similar spirohydantoins

Characterization Data

The structure of the synthesized this compound can be confirmed by various spectroscopic techniques.

TechniqueExpected Data
¹H NMR Signals corresponding to the methylene protons of the cyclohexane ring. The exact chemical shifts and multiplicities would need to be determined experimentally. Protons on the nitrogen atoms of the hydantoin ring will appear as broad singlets.
¹³C NMR A signal for the spiro carbon, two signals for the carbonyl carbons of the hydantoin ring, and signals for the carbons of the cyclohexane ring.
IR Spectroscopy Characteristic absorption bands for N-H stretching (around 3200 cm⁻¹) and C=O stretching (around 1720 and 1780 cm⁻¹) of the hydantoin ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (C₈H₁₂N₂O₂), which is 168.19 g/mol .[3]

Biological Relevance and Signaling Pathway

Derivatives of this compound have shown promise as pharmacologically active compounds, notably as δ-opioid receptor agonists. The δ-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade that can lead to analgesic effects.

The δ-opioid receptor is coupled to an inhibitory G-protein (Gi/o). Upon agonist binding, the G-protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The βγ subunit can modulate the activity of various ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.

delta_opioid_signaling agonist This compound (Agonist) receptor δ-Opioid Receptor (GPCR) agonist->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates g_alpha Gαi g_protein->g_alpha Dissociates to g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits ion_channel Ion Channels (K+, Ca2+) g_beta_gamma->ion_channel Modulates camp cAMP ac->camp Converts atp ATP atp->ac cellular_response Cellular Response (e.g., Analgesia) camp->cellular_response Leads to ion_channel->cellular_response

Figure 3: Simplified δ-Opioid Receptor Signaling Pathway.

Conclusion

The Bucherer-Bergs reaction provides an efficient and straightforward method for the synthesis of this compound. This spirocyclic hydantoin serves as a valuable scaffold for the development of novel therapeutic agents, particularly those targeting the δ-opioid receptor. The detailed experimental protocol and characterization data provided in this guide offer a solid foundation for researchers and drug development professionals to explore the synthesis and potential applications of this promising class of compounds. Further investigation into the structure-activity relationships of its derivatives could lead to the discovery of new and improved drug candidates.

References

Spectroscopic and Mechanistic Insights into 1,3-Diazaspiro[4.5]decane-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,3-diazaspiro[4.5]decane-2,4-dione and its derivatives. Due to the limited availability of public spectroscopic data for the parent compound, this document utilizes detailed data from a representative derivative, 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, to illustrate the characteristic spectral features. This guide also outlines the general experimental protocols for acquiring such data and presents a putative signaling pathway for hydantoin-class compounds.

Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione[1]
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
1.70-1.75m-4HH₆, H₇, H₉, H₁₀
1.93td12.8, 4.32HH₆, H₁₀
2.18qd13.1, 3.92HH₇, H₉
2.57tt12.5, 3.51HH₈
2.73s-3HCH₃
7.19m-1HH₄'
7.24m-2HH₂', H₆'
7.30t7.62HH₃', H₅'
10.73s-1HH₃

Solvent: DMSO-d₆, Spectrometer Frequency: 600 MHz

Table 2: ¹³C NMR Spectroscopic Data of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione[1]
Chemical Shift (δ) ppmAssignment
23.1CH₃
28.5C₇, C₉
30.1C₆, C₁₀
41.5C₈
61.6C₅
126.0C₄'
126.6C₂', C₆'
128.3C₃', C₅'
146.4C₁'
155.1C₂=O
177.3C₄=O

Solvent: DMSO-d₆, Spectrometer Frequency: 150 MHz

Table 3: Infrared (IR) Spectroscopic Data of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione[1]
Wavenumber (ν) cm⁻¹Assignment
3143.9(>N-H)amide
2923.6(C-H)sp²
2856.1(C-H)sp³
2723.2(C-H)sp³
1764.6(C=O)amide
1707.5(C=O)amide
1459.5(C=C)Ar
1406.5(C=C)Ar
1376.8(C-H)methyl
1141.0(C-N)methyl
1118.9(C-N)spiro
1067.3(>CH₂)

Sample Preparation: Mull

Table 4: High-Resolution Mass Spectrometry (HRMS) Data of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione[1]
Calculated m/zObtained m/zIon
257.1285257.1287[M - H]⁺

Experimental Protocols

The following sections detail generalized experimental methodologies for the spectroscopic techniques discussed. These protocols are based on standard laboratory practices and the information available for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR experiments are fundamental for elucidating the structure of organic molecules.

Sample Preparation:

  • A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • The solution is transferred to an NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration, although modern spectrometers can also be calibrated to the residual solvent peak.

Data Acquisition:

  • The NMR tube is placed in the spectrometer's magnet.

  • ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz for ¹H and 150 MHz for ¹³C).[1]

  • For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom.

  • Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to establish connectivity between protons and carbons, aiding in the complete structural assignment.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For solid samples, several preparation techniques can be employed.

Mull Preparation: [1]

  • A small amount of the solid sample is placed in an agate mortar.

  • A few drops of a mulling agent (e.g., Nujol) are added.

  • The mixture is ground with a pestle until a smooth, translucent paste is formed.

  • The mull is then spread thinly between two salt plates (e.g., KBr, NaCl) for analysis.

KBr Pellet Preparation:

  • A small amount of the finely ground solid sample is mixed with dry potassium bromide (KBr) powder.

  • The mixture is placed in a pellet press and subjected to high pressure to form a thin, transparent pellet.

  • The pellet is then placed in a sample holder for analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound. High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, enabling the determination of the elemental composition.

Sample Introduction and Ionization:

  • The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC) or liquid chromatography (LC).

  • For HRMS of organic molecules, soft ionization techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used to generate intact molecular ions with minimal fragmentation.

Data Analysis:

  • The mass-to-charge ratio (m/z) of the ions is measured.

  • The high accuracy of HRMS allows for the calculation of the elemental formula of the molecular ion.[1]

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS/HRMS) Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Putative Signaling Pathway for Hydantoin Anticonvulsants

Hydantoin derivatives are a well-known class of anticonvulsant drugs. Their mechanism of action often involves the modulation of voltage-gated sodium channels in neurons. The following diagram illustrates this proposed signaling pathway.

Hydantoin_Signaling_Pathway cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_Channel Voltage-Gated Sodium Channel Action_Potential Action Potential Propagation Na_Channel->Action_Potential Hydantoin 1,3-Diazaspiro[4.5]decane- 2,4-dione Hydantoin->Na_Channel Blocks channel recovery from inactivation Neuronal_Firing Reduced Neuronal Excitability Action_Potential->Neuronal_Firing Inhibition

References

Synthesis of 1,3-Diazaspiro[4.5]decane-2,4-dione Precursors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of precursors for 1,3-diazaspiro[4.5]decane-2,4-dione, a core scaffold of significant interest in medicinal chemistry. This document details established synthetic routes, experimental protocols, and relevant biological signaling pathways, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.

Introduction

The this compound, a spiro-hydantoin, represents a privileged heterocyclic scaffold in drug discovery. Its rigid three-dimensional structure and synthetic tractability make it an attractive starting point for the development of potent and selective modulators of various biological targets. This guide focuses on the key synthetic methodologies for accessing the precursors to this important molecular framework.

Synthetic Pathways and Precursors

The most prevalent and efficient method for the synthesis of this compound is the Bucherer-Bergs reaction . This multicomponent reaction offers a straightforward one-pot synthesis from readily available starting materials.

An alternative, multi-step approach involves the initial formation of a cyanohydrin, followed by reaction with a urea equivalent and subsequent cyclization.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a cornerstone in the synthesis of hydantoins. It involves the reaction of a ketone or aldehyde with an alkali metal cyanide and ammonium carbonate. In the context of this compound, the primary precursor is cyclohexanone.

The general workflow for the Bucherer-Bergs synthesis is depicted below:

Bucherer_Bergs_Workflow Start Start Ketone Cyclohexanone Start->Ketone Reaction Bucherer-Bergs Reaction Ketone->Reaction Reagents KCN / (NH4)2CO3 Reagents->Reaction Product This compound Reaction->Product End End Product->End

Caption: General workflow of the Bucherer-Bergs reaction.

Multi-Step Synthesis via Cyanohydrin Intermediate

This synthetic route offers more control over the reaction intermediates. The key precursor in this pathway is cyclohexanone cyanohydrin.

The logical relationship for this multi-step synthesis is as follows:

Multi_Step_Synthesis Cyclohexanone Cyclohexanone Cyanohydrin_Formation Cyanohydrin Formation Cyclohexanone->Cyanohydrin_Formation HCN HCN HCN->Cyanohydrin_Formation Cyclohexanone_Cyanohydrin Cyclohexanone Cyanohydrin Cyanohydrin_Formation->Cyclohexanone_Cyanohydrin Ureido_Formation Ureido Derivative Formation Cyclohexanone_Cyanohydrin->Ureido_Formation Urea_Source Urea Source (e.g., KOCN) Urea_Source->Ureido_Formation Ureido_Derivative Ureido Derivative Ureido_Formation->Ureido_Derivative Cyclization Cyclization Ureido_Derivative->Cyclization Final_Product This compound Cyclization->Final_Product

Caption: Logical flow of the multi-step synthesis.

Quantitative Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound and its precursors.

Table 1: Bucherer-Bergs Synthesis of a Substituted Spiro-hydantoin *

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
4-tert-ButylcyclohexanoneKCN, (NH₄)₂CO₃Ethanol/Water50-55568

*Data adapted from a similar synthesis and serves as a representative example.[1]

Table 2: Three-Step Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione [2][3]

StepStarting MaterialReagentsSolventTemperature (°C)TimeYield (%)
14-PhenylcyclohexanoneCH₃NH₂, KCN, HClMethanolRoom Temp.24 h95
21-(Methylamino)-4-phenylcyclohexane-1-carbonitrileKOCN, Acetic AcidAcetic Acid/Water351 h90
31-(1-Cyano-4-phenylcyclohexyl)-1-methylureaNaH, HClDry DMF454 days70
Overall 60

Experimental Protocols

Protocol 1: One-Pot Bucherer-Bergs Synthesis of this compound (Adapted)

This protocol is adapted from the synthesis of a closely related spiro-hydantoin.[1]

Materials:

  • Cyclohexanone

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone, potassium cyanide, and ammonium carbonate in a 1:2:4 molar ratio in a 1:1 mixture of ethanol and water.

  • Heat the reaction mixture to 50-60 °C with stirring for 5-10 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry.

  • Acidify the filtrate with HCl to precipitate any remaining product.

  • Recrystallize the combined crude product from ethanol to obtain pure this compound.

Protocol 2: Three-Step Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione[2]

Step 1: Synthesis of 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride

  • To a solution of 4-phenylcyclohexanone in methanol, add an aqueous solution of methylamine hydrochloride followed by an aqueous solution of potassium cyanide.

  • Stir the mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure and extract the residue with chloroform.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the product, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(1-Cyano-4-phenylcyclohexyl)-1-methylurea

  • To a stirred solution of the carbonitrile from Step 1 in acetic acid, add a solution of potassium cyanate in water.

  • Stir the mixture for 1 hour at 35 °C.

  • Pour the reaction mixture into water and extract with chloroform.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the ureido derivative.

Step 3: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

  • Cool a stirred solution of the ureido derivative from Step 2 in dry DMF in an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil) portion-wise.

  • Stir the mixture for 4 days at 45 °C under an Argon atmosphere.

  • Treat the mixture with a 10% HCl solution and continue stirring for 24 hours at 45 °C.

  • Pour the reaction mixture into an ice-water mixture and extract with chloroform.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the residue to obtain the final product.

Biological Relevance and Signaling Pathways

Spiro-hydantoin derivatives have been identified as modulators of various biological targets, highlighting the importance of the this compound core in drug discovery.

δ-Opioid Receptor Signaling

Derivatives of the related 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as selective agonists of the δ-opioid receptor (DOR), a G-protein coupled receptor (GPCR) involved in pain modulation and mood regulation.

DOR_Signaling cluster_membrane Cell Membrane DOR δ-Opioid Receptor (DOR) G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Spiro-hydantoin Agonist Ligand->DOR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Analgesia, Mood Regulation) CREB->Gene_Expression Regulates

Caption: Simplified δ-Opioid Receptor signaling pathway.

p300/CBP Histone Acetyltransferase (HAT) Inhibition

Certain spiro-hydantoins have been discovered as inhibitors of the p300/CBP histone acetyltransferases, which play a crucial role in regulating gene expression through chromatin modification.

p300_CBP_Signaling cluster_nucleus Nucleus p300_CBP p300/CBP HAT Histone Histone Tail (e.g., H3K27) p300_CBP->Histone Acetylation Acetylated_Histone Acetylated Histone (H3K27ac) Chromatin Chromatin Acetylated_Histone->Chromatin Leads to open chromatin structure Transcription Gene Transcription Chromatin->Transcription Promotes Inhibitor Spiro-hydantoin Inhibitor Inhibitor->p300_CBP Inhibits Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP

Caption: p300/CBP Histone Acetyltransferase signaling.

Conclusion

The synthesis of this compound precursors is well-established, with the Bucherer-Bergs reaction providing a robust and efficient one-pot method. The versatility of this core structure, coupled with its demonstrated activity in key biological pathways, underscores its continued importance in the field of drug discovery and development. This guide provides a foundational resource for researchers aiming to explore the therapeutic potential of this valuable chemical scaffold.

References

An In-depth Technical Guide to the Solubility of 1,3-Diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-Diazaspiro[4.5]decane-2,4-dione, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed framework for its determination, including established experimental protocols. Furthermore, it explores the broader context of this compound class's biological significance by visualizing relevant signaling pathways.

Introduction to this compound

This compound, also known as 5,5-pentamethylenehydantoin or cyclohexanespiro-5'-hydantoin, is a spirocyclic compound incorporating a hydantoin ring. The hydantoin moiety is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties. The spirocyclic nature of this particular compound imparts a rigid, three-dimensional structure that is of significant interest for designing novel therapeutic agents with high target specificity.

Solubility Profile

Direct quantitative solubility data for this compound in various solvents is not extensively reported in peer-reviewed literature. However, based on the general properties of hydantoin and its derivatives, a qualitative solubility profile can be inferred.

Hydantoins are generally characterized by limited solubility in aqueous solutions and greater solubility in organic solvents.[1] The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O groups) in the hydantoin ring allows for some interaction with polar solvents like water, but the overall nonpolar carbocyclic spiro moiety significantly influences its solubility.

Table 1: Estimated Qualitative Solubility of this compound

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to ModerateThe polar hydantoin ring contributes to some solubility, but the nonpolar cyclohexane ring limits extensive dissolution in highly polar solvents. Solubility is expected to be higher in alcohols than in water.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThese solvents can effectively solvate both the polar and nonpolar regions of the molecule. DMSO is often a good solvent for hydantoin derivatives.[1]
Nonpolar Toluene, HexaneLowThe molecule possesses significant polarity from the hydantoin ring, making it poorly soluble in nonpolar solvents.

It is also important to note that the solubility of hydantoin derivatives can be pH-dependent, particularly if there are ionizable groups present or if the hydantoin ring itself undergoes ionization under certain pH conditions.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are essential. The following are detailed protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the "gold standard".

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Centrifuge the vials to further separate the undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.

  • Calculate the solubility in units such as mg/mL or mol/L.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Seal and agitate (24-48h at constant T) B->C D Settle and Centrifuge C->D E Filter supernatant (0.22 µm) D->E F Dilute filtrate E->F G HPLC Analysis F->G H Calculate Solubility G->H

Caption: Workflow for the shake-flask method.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Objective: To determine the concentration at which this compound precipitates when an aqueous buffer is added to a DMSO stock solution.

Materials:

  • This compound dissolved in DMSO (e.g., 10 mM stock)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microtiter plates

  • Plate reader capable of nephelometry or UV-Vis absorbance measurement

  • Automated liquid handler (optional)

Procedure:

  • Prepare a stock solution of this compound in 100% DMSO.

  • In a 96-well plate, add a small volume of the DMSO stock solution to the aqueous buffer. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.

  • Mix the plate and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation.

  • Alternatively, for UV-Vis detection, the plate is filtered to remove any precipitate, and the absorbance of the clear solution is measured.

  • The kinetic solubility is the highest concentration that does not show significant precipitation.

Kinetic Solubility Assay Workflow

G cluster_start Preparation cluster_process Assay cluster_detection Detection cluster_end Result A DMSO Stock Solution B Add to Aqueous Buffer in 96-well Plate A->B C Incubate (1-2h) B->C D1 Nephelometry (Light Scattering) C->D1 D2 Filtration & UV-Vis (Absorbance) C->D2 E Determine Kinetic Solubility D1->E D2->E

Caption: Workflow for kinetic solubility determination.

Biological Relevance and Associated Signaling Pathways

Derivatives of diazaspiro[4.5]decanes are being actively investigated for their therapeutic potential. Understanding the signaling pathways they modulate is crucial for drug development.

Mitochondrial Permeability Transition Pore (mPTP) Inhibition

Certain diazaspiro compounds have been identified as inhibitors of the mitochondrial permeability transition pore (mPTP). The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening can lead to cell death.[2] Inhibition of the mPTP is a therapeutic strategy for conditions like ischemia-reperfusion injury.

Mitochondrial Permeability Transition Pore Signaling

G cluster_mPTP Mitochondrion Ca_overload Ca2+ Overload mPTP mPTP Opening Ca_overload->mPTP Ox_stress Oxidative Stress Ox_stress->mPTP Depolarization Mitochondrial Depolarization mPTP->Depolarization Swelling Swelling & Rupture mPTP->Swelling Necrosis Necrosis Depolarization->Necrosis CytoC Cytochrome c Release Swelling->CytoC Apoptosis Apoptosis CytoC->Apoptosis

Caption: Simplified mPTP signaling pathway.

Delta-Opioid Receptor (DOR) Agonism

Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as novel agonists for the delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR). DOR activation is a promising target for the treatment of pain and depression with potentially fewer side effects than mu-opioid receptor agonists.

Delta-Opioid Receptor Signaling Pathway

G cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_gprotein G-Protein Signaling cluster_downstream Downstream Effects Ligand DOR Agonist (e.g., Diazaspiro Derivative) DOR Delta-Opioid Receptor (GPCR) Ligand->DOR G_protein Gi/o Protein Activation DOR->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC cAMP ↓ cAMP AC->cAMP Ion_channel Ion Channel Modulation cAMP->Ion_channel MAPK MAPK Pathway Activation cAMP->MAPK Analgesia Analgesia Ion_channel->Analgesia MAPK->Analgesia

References

The Spirohydantoin Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spirohydantoin scaffold, a unique heterocyclic motif characterized by a spirocyclic fusion of a hydantoin ring to another carbocyclic or heterocyclic system, has emerged as a privileged structure in medicinal chemistry. Its rigid three-dimensional conformation allows for precise orientation of substituents, facilitating high-affinity interactions with various biological targets. This technical guide provides an in-depth exploration of the discovery and history of spirohydantoin compounds, detailing their synthesis, biological activities, and the experimental methodologies used in their evaluation.

A Historical Timeline of Spirohydantoin Discovery and Development

The journey of spirohydantoin compounds from chemical curiosities to potent therapeutic agents has been marked by several key milestones:

  • Early 20th Century: The foundation for spirohydantoin chemistry was laid with the development of the Bucherer-Bergs reaction in 1934, a multi-component reaction that provides an efficient route to 5,5-disubstituted hydantoins, including spirocyclic variants.[1][2] This reaction remains a cornerstone of spirohydantoin synthesis to this day.

  • Mid-20th Century: The pharmacological potential of the broader hydantoin class of compounds was recognized with the discovery of the anticonvulsant properties of phenytoin in 1938. This spurred interest in the synthesis and evaluation of various hydantoin derivatives, including spiro-fused systems.

  • Late 20th Century - The Rise of Aldose Reductase Inhibitors: A significant breakthrough in the therapeutic application of spirohydantoins came with the discovery of Sorbinil in the 1980s.[1] This spirohydantoin derivative was identified as a potent inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.[3] This discovery solidified the potential of the spirohydantoin scaffold in drug design and led to extensive research into related compounds for the treatment of diabetes-related ailments.

  • Early 21st Century - Targeting Epigenetics and Cancer: The versatility of the spirohydantoin core was further demonstrated with the discovery of its inhibitory activity against the histone acetyltransferases (HATs) p300 and CBP .[4][5] These enzymes are critical regulators of gene expression and their dysregulation is linked to various cancers. The identification of potent and selective spirohydantoin-based p300/CBP inhibitors has opened up new avenues for cancer therapy.[2][6]

  • Ongoing Research and Future Directions: Current research continues to explore the diverse pharmacological activities of spirohydantoin derivatives, with studies investigating their potential as anticancer,[7][8] central nervous system (CNS) active,[9] and antiviral agents.[10] The development of novel synthetic methodologies and a deeper understanding of their structure-activity relationships (SAR) are paving the way for the next generation of spirohydantoin-based therapeutics.

Synthesis of the Spirohydantoin Core: A Comparative Overview

Several synthetic strategies have been developed for the construction of the spirohydantoin nucleus. The choice of method often depends on the desired substitution pattern and the nature of the starting materials.

Synthesis MethodDescriptionAdvantagesDisadvantages
Bucherer-Bergs Reaction A one-pot, multi-component reaction of a ketone, an alkali metal cyanide, and ammonium carbonate.[1][2]Operationally simple, high yields, readily available starting materials.Use of toxic cyanide salts, can be sensitive to steric hindrance.
Strecker Synthesis followed by Cyclization Involves the formation of an α-amino nitrile from a ketone, which is then cyclized with an isocyanate or a related reagent to form the hydantoin ring.Can be more versatile for certain substitution patterns.Often a two-step process, may require harsher reaction conditions for cyclization.
Solution-Phase Parallel Synthesis Adaptations of classical methods for the high-throughput synthesis of spirohydantoin libraries.[11]Enables the rapid generation of a large number of analogs for SAR studies.May require specialized equipment, purification can be challenging.

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activity of representative spirohydantoin compounds against key therapeutic targets.

p300/CBP Histone Acetyltransferase (HAT) Inhibition
Compoundp300 IC50 (nM)CBP IC50 (nM)Cellular Activity (Assay)Reference
A-485 Analog (Spirohydantoin) 2138H3K27ac IC50 = 120 nM (293T cells)[4][5]
Compound 21 3.58.1H3K27ac IC50 = 45 nM (293T cells)[4][5]
Aldose Reductase Inhibition
CompoundAldose Reductase IC50 (nM)Enzyme SourceReference
Sorbinil 100Bovine Lens[1]
(2'R,4'S)-enantiomer 16 7.5Human Placenta[12]
Anticancer Activity
CompoundCell LineIC50 (µM)Reference
DFH K562 (Leukemia)2.5[7]
DCH K562 (Leukemia)3.0[7]
Compound 15 MCF-7 (Breast Cancer)0.08[8]
Compound 15 SW 620 (Colon Cancer)0.12[8]

Key Signaling Pathways and Experimental Workflows

p300/CBP Signaling Pathway and Inhibition by Spirohydantoins

The histone acetyltransferases p300 and CBP play a crucial role in gene regulation by acetylating histone proteins, which leads to a more open chromatin structure and facilitates transcription. Spirohydantoin inhibitors competitively bind to the HAT domain of p300/CBP, preventing the acetylation of histones and thereby suppressing the expression of target genes involved in cell growth and proliferation.

p300_CBP_Pathway cluster_nucleus Nucleus p300_CBP p300/CBP Acetylated_Histones Acetylated Histones p300_CBP->Acetylated_Histones Acetylation Histones Histones (e.g., H3K27) Histones->p300_CBP Chromatin Chromatin Acetylated_Histones->Chromatin Relaxation Gene_Expression Gene Expression (Cell Growth, Proliferation) Chromatin->Gene_Expression Spirohydantoin Spirohydantoin Inhibitor Spirohydantoin->p300_CBP Inhibition Aldose_Reductase_Pathway Glucose Glucose (High) Aldose_Reductase Aldose Reductase Glucose->Aldose_Reductase Sorbitol Sorbitol Aldose_Reductase->Sorbitol Reduction Osmotic_Stress Osmotic Stress & Diabetic Complications Sorbitol->Osmotic_Stress Spirohydantoin Spirohydantoin Inhibitor Spirohydantoin->Aldose_Reductase Inhibition Cytotoxicity_Workflow Start Start: Synthesized Spirohydantoin Compound Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Treat Cells with Varying Concentrations of Compound Cell_Culture->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay SRB_Assay SRB Assay (Total Protein) Incubation->SRB_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Data_Analysis Data Analysis: Calculate IC50 MTT_Assay->Data_Analysis SRB_Assay->Data_Analysis LDH_Assay->Data_Analysis End End: Determine Cytotoxic Potency Data_Analysis->End

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of 1,3-Diazaspiro[4.5]decane-2,4-dione Derivatives as Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the synthesis, experimental evaluation, and proposed mechanism of action for 1,3-diazaspiro[4.5]decane-2,4-dione derivatives, a class of compounds with demonstrated potential for anticonvulsant activity.

Introduction

1,3-Diazaspiro[4.5]decane-2,4-diones, also known as spirohydantoins, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to the established anticonvulsant drug, phenytoin.[1][2] The core structure features a hydantoin ring spiro-fused to a cyclohexane ring. This unique three-dimensional arrangement provides a rigid scaffold that can be functionalized at various positions to modulate pharmacological activity. Research has demonstrated that derivatives of this scaffold exhibit potent anticonvulsant effects in preclinical models, making them promising candidates for the development of new antiepileptic drugs.[2][3]

Synthesis of this compound Derivatives

The primary synthetic route to this compound derivatives is the Bucherer-Bergs reaction.[4][5][6] This multicomponent reaction offers a straightforward and efficient method for constructing the spirohydantoin core from a cyclohexanone precursor.

General Synthetic Workflow: Bucherer-Bergs Reaction

The Bucherer-Bergs reaction involves the condensation of a ketone (in this case, a substituted cyclohexanone) with an alkali metal cyanide (such as potassium or sodium cyanide) and ammonium carbonate.[5] The reaction proceeds through the formation of an intermediate aminonitrile, which then cyclizes to form the hydantoin ring.[6]

G cluster_reactants Reactants cluster_reaction Bucherer-Bergs Reaction cluster_product Product Cyclohexanone Substituted Cyclohexanone Reaction One-Pot Synthesis Cyclohexanone->Reaction KCN Potassium Cyanide (KCN) KCN->Reaction AmmoniumCarbonate Ammonium Carbonate ((NH4)2CO3) AmmoniumCarbonate->Reaction Spirohydantoin This compound Derivative Reaction->Spirohydantoin Cyclization

Caption: General workflow for the synthesis of this compound derivatives via the Bucherer-Bergs reaction.

Detailed Experimental Protocol: Bucherer-Bergs Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Substituted cyclohexanone (1.0 eq)

  • Potassium cyanide (KCN) (2.0 eq)

  • Ammonium carbonate ((NH₄)₂CO₃) (2.0 eq)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the substituted cyclohexanone in a suitable solvent such as a mixture of ethanol and water.

  • Add potassium cyanide and ammonium carbonate to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (typically 80-100°C) and maintain for several hours until the reaction is complete (monitor by TLC).[5]

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with hydrochloric acid to precipitate the crude product.

  • Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the purified this compound derivative.

Anticonvulsant Activity Evaluation

The anticonvulsant potential of newly synthesized compounds is typically assessed using a battery of in vivo models in rodents. The two most common primary screening tests are the Maximal Electroshock Seizure (MES) test and the Subcutaneous Pentylenetetrazole (scPTZ) test.

Experimental Protocols for Anticonvulsant Screening

Animals: Male mice are commonly used for these assays.

Maximal Electroshock Seizure (MES) Test:

  • Administer the test compound intraperitoneally (i.p.) at various doses.

  • After a predetermined time for drug absorption, induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or auricular electrodes.

  • Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

  • The ability of the compound to prevent the tonic hind limb extension is considered a positive result, indicating efficacy against generalized tonic-clonic seizures.

  • Determine the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from the induced seizure.

Subcutaneous Pentylenetetrazole (scPTZ) Test:

  • Administer the test compound i.p. at various doses.

  • After a suitable absorption period, inject a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

  • Observe the animals for the onset of clonic seizures (characterized by rhythmic muscle contractions) for a period of 30 minutes.

  • The absence of clonic seizures for at least 5 seconds is considered a protective effect.

  • This test is a model for absence seizures.

  • Calculate the ED₅₀, the dose that protects 50% of the animals from scPTZ-induced seizures.

Neurotoxicity Screening (Rotarod Test):

  • To assess potential motor impairment, place the animals on a rotating rod (rotarod).

  • Animals that are unable to remain on the rod for a predetermined time (e.g., 1 minute) are considered to have failed the test.

  • This test helps to determine if the anticonvulsant effects are specific and not due to general motor sedation.

Quantitative Anticonvulsant Activity Data

The following table summarizes the anticonvulsant activity of selected this compound derivatives from the literature.

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Reference
8a > 100Not reported[3]
8w > 10018.6[3]
Phenytoin 9.5> 100[3]
Phenobarbital 22.113.1[3]
Ethosuximide > 600130[3]

Proposed Mechanism of Action

The anticonvulsant activity of hydantoin derivatives, including the this compound class, is primarily attributed to their ability to modulate voltage-gated sodium channels in neuronal membranes.[7][8] This mechanism is shared with the well-established anticonvulsant, phenytoin.[1]

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials.[8] In epileptic conditions, these channels can exhibit excessive firing, leading to seizures.[1] Hydantoin compounds are thought to stabilize the inactivated state of these sodium channels, thereby preventing their rapid return to the active state.[9][7] This action reduces the ability of neurons to fire at high frequencies, thus dampening the abnormal electrical activity that underlies seizures.[1]

G cluster_neuron Presynaptic Neuron cluster_drug Drug Action cluster_effect Postsynaptic Effect cluster_mechanism Mechanism HighFreq High-Frequency Neuronal Firing NaChannel Voltage-Gated Na+ Channel (Active) HighFreq->NaChannel NaInflux Na+ Influx NaChannel->NaInflux NaChannelInactive Voltage-Gated Na+ Channel (Inactive) NaChannel->NaChannelInactive Transition to Inactive State Depolarization Depolarization NaInflux->Depolarization ActionPotential Action Potential Propagation Depolarization->ActionPotential Neurotransmitter Excitatory Neurotransmitter Release ActionPotential->Neurotransmitter Seizure Seizure Activity Neurotransmitter->Seizure Spirohydantoin 1,3-Diazaspiro[4.5]decane- 2,4-dione Derivative Spirohydantoin->NaChannel Binds to and stabilizes inactive state ReducedFiring Reduced Neuronal Excitability NaChannelInactive->ReducedFiring Prolonged Inactivation ReducedRelease Reduced Neurotransmitter Release ReducedFiring->ReducedRelease Suppression Seizure Suppression ReducedRelease->Suppression Suppression->Seizure Inhibits

Caption: Proposed mechanism of anticonvulsant action for this compound derivatives.

References

Application of 1,3-Diazaspiro[4.5]decane-2,4-dione in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-diazaspiro[4.5]decane-2,4-dione scaffold, a spirocyclic hydantoin, represents a privileged structure in medicinal chemistry. Its rigid, three-dimensional framework provides a unique conformational constraint that can lead to enhanced potency and selectivity for various biological targets. This document provides a detailed overview of the applications of this scaffold, including its use in the development of anticancer agents, δ-opioid receptor agonists, antimicrobial agents, P2X7 receptor antagonists, and Nav1.7 inhibitors.

Anticancer Activity

Derivatives of the this compound core, particularly those fused with aromatic rings such as naphthalene or indene, have demonstrated significant antiproliferative activity against various cancer cell lines. These compounds often exhibit cytotoxic effects by inducing apoptosis and arresting the cell cycle.

Quantitative Data: Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Reference
ACz 512 (a spiro[imidazolidine-naphthalene]-2,5-dione derivative)SW480 (Colon)16.8 ± 2.37[1]
SW620 (Colon)12.9 ± 3.16[1]
PC3 (Prostate)20.58 ± 3.35[1]
Compound 11b (a 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivative)A549 (Lung)0.18
Compound 11h (a 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivative)A549 (Lung)0.19
MDA-MB-231 (Breast)0.08
Compound 11d (a 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivative)MDA-MB-231 (Breast)0.08
Dispiro-thiohydantoin derivative HepG2 (Liver)4.88 - 10.46[2]
MCF-7 (Breast)4.88 - 10.46[2]
HCT116 (Colon)4.88 - 10.46[2]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Test compounds (dissolved in DMSO)

  • Human cancer cell lines (e.g., SW480, PC3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours under the same conditions.[3]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 1.5 to 4 hours.[3][4]

  • Formazan Solubilization: Carefully remove the medium and add 100-130 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][4]

  • Absorbance Measurement: Shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Measure the absorbance at 492 nm or 570 nm using a microplate reader.[3][5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits cell growth by 50%) is determined from the dose-response curve.

δ-Opioid Receptor Agonism

Derivatives of the closely related 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold have been identified as novel, selective agonists for the δ-opioid receptor (DOR).[6][7] These compounds show potential for the treatment of neurologic and psychiatric disorders with a potentially improved side-effect profile compared to traditional opioid agonists.[6][7]

Quantitative Data: δ-Opioid Receptor Activity
CompoundAssay TypeKi (nM)EC50 (nM)Reference
Compound 1 (a 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative)DOR Binding220-[6]
cAMP Inhibition-130[6]
Compound 2 (a 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative)DOR Binding450-[6]
cAMP Inhibition-440[6]
Compound 3 (a 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative)DOR Binding780-[6]
cAMP Inhibition-1100[6]
Experimental Protocol: δ-Opioid Receptor Competitive Radioligand Binding Assay

This protocol describes the determination of the binding affinity of test compounds for the δ-opioid receptor.[6]

Materials:

  • Cell membranes from CHO-K1 cells stably expressing the human DOR

  • [³H][D-Pen2,5]enkephalin (radioligand)

  • Test compounds

  • Assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Isolate cellular membranes from cultured cells expressing the DOR.[6]

  • Assay Setup: In a 96-well plate, combine 7 µg of membrane protein, the radioligand (at a concentration near its Kd, e.g., 3.3 nM), and varying concentrations of the test compound in the assay buffer. The final volume should be 300 µL.[6]

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Antimicrobial Activity

Certain derivatives of this compound have been shown to possess antimicrobial activity against a range of bacteria and fungi.

Quantitative Data: Antimicrobial Activity
Compound TypeMicroorganismMIC (µg/mL)Reference
Spiro-hydantoins L. plantarum15.75[1]
P. aeruginosa500[1]
Spiroquinoline-indoline-dione derivatives E. faecalis375 - 750[8]
S. aureus750[8]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol details the determination of the MIC of test compounds against bacterial strains.[9][10][11]

Materials:

  • Test compounds (dissolved in a suitable solvent)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in MHB directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[9]

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9][10]

P2X7 Receptor Antagonism

The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammation. Antagonists of this receptor are being investigated for the treatment of inflammatory diseases. While specific data for this compound derivatives is limited, structurally related compounds have shown potent antagonism.

Quantitative Data: P2X7 Receptor Antagonism
CompoundAssay TypeCell LineIC50 (nM)Reference
A-740003 Calcium Influx1321N1 Astrocytoma40 (human)[12]
A-438079 Calcium Influx1321N1 Astrocytoma300 (human)[12]
KN-62 Calcium InfluxHEK293~15[13]
Compound 18m (pyrimidine-2,4-dione derivative)EtBr uptakeHEK293 (human P2X7)10 - 30[8]
Compound 2g (negative allosteric modulator)YO-PRO-1 uptake1321N1 (human P2X7)1310[14]
Experimental Protocol: P2X7 Receptor-Mediated Calcium Influx Assay

This protocol describes a method to assess the antagonistic activity of test compounds on the P2X7 receptor by measuring changes in intracellular calcium.[7][15]

Materials:

  • Cells expressing the P2X7 receptor (e.g., HEK293-hP2X7)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • P2X7 receptor agonist (e.g., BzATP)

  • Test compounds

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Plate the cells in the microplates and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells and then incubate them with the test compounds at various concentrations for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Fluorescence Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence, then add the P2X7 agonist (e.g., BzATP at its EC50 concentration) and immediately begin recording the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Calculate the inhibition of the agonist-induced calcium influx by the test compounds and determine the IC50 value.

Nav1.7 Inhibition for Neuropathic Pain

The voltage-gated sodium channel Nav1.7 is a genetically validated target for pain. Inhibitors of this channel are sought after as potential non-opioid analgesics. Spirocyclic scaffolds are being explored for their potential to yield potent and selective Nav1.7 inhibitors.

Quantitative Data: Nav1.7 Inhibition
CompoundAssay TypeIC50 (nM)Reference
PF-05089771 (arylsulfonamide)Electrophysiology (hNav1.7)11[16]
JNJ63955918 (peptide)Electrophysiology (hNav1.7)8.0[10]
XEN907 (spirooxindole)Electrophysiology (hNav1.7)3[10]
Experimental Protocol: Patch-Clamp Electrophysiology for Nav1.7 Inhibition

This protocol provides a general overview of how to assess the inhibitory activity of compounds on Nav1.7 channels using patch-clamp electrophysiology.

Materials:

  • Cells stably expressing the human Nav1.7 channel (e.g., HEK293-hNav1.7)

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Glass micropipettes

  • Intracellular and extracellular recording solutions

  • Test compounds

Procedure:

  • Cell Preparation: Culture the cells to an appropriate confluency for recording.

  • Pipette Preparation: Pull glass micropipettes and fill them with the intracellular solution.

  • Whole-Cell Configuration: Achieve a whole-cell patch-clamp configuration on a single cell.

  • Voltage Protocol: Apply a voltage protocol to elicit Nav1.7 currents. This typically involves holding the cell at a negative potential and then depolarizing it to activate the channels.

  • Compound Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations.

  • Current Recording: Record the Nav1.7 currents before, during, and after the application of the compound.

  • Data Analysis: Measure the reduction in the peak current amplitude in the presence of the compound. Determine the IC50 value by fitting the concentration-response data.

Signaling Pathways and Experimental Workflows

To visualize the context of these applications, the following diagrams illustrate a representative signaling pathway, a general drug discovery workflow, and a logical relationship.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Activates Ca_influx Ca²⁺ Influx P2X7->Ca_influx K_efflux K⁺ Efflux P2X7->K_efflux NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-IL-1β → IL-1β Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation Antagonist This compound Derivative (Antagonist) Antagonist->P2X7 Blocks

P2X7 Receptor Signaling Pathway in Inflammation

Drug_Discovery_Workflow Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead (Spiro[4.5]decane Scaffold) Hit_ID->Hit_to_Lead Lead_Op Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Op Preclinical Preclinical Development (In vivo models) Lead_Op->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

General Drug Discovery Workflow

SAR_Relationship Scaffold This compound Core R1 R2 SAR Structure-Activity Relationship (SAR) Scaffold:f1->SAR Modification of Substituents Scaffold:f2->SAR Activity Biological Activity Potency Selectivity SAR->Activity

Structure-Activity Relationship (SAR) Logic

References

Application Notes and Protocols for In Vitro Testing of 1,3-Diazaspiro[4.5]decane-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Diazaspiro[4.5]decane-2,4-dione, a spirohydantoin derivative, represents a class of heterocyclic compounds with significant therapeutic potential. These scaffolds have been investigated for a range of biological activities, including anticancer, antifungal, and neuromodulatory effects. This document provides detailed application notes and protocols for the in vitro evaluation of this compound derivatives, focusing on assays to determine their cytotoxic, apoptotic, and antifungal properties, as well as methods to elucidate their mechanism of action.

Data Presentation

Table 1: Anticancer Activity of 1-Thia-4-azaspiro[4.5]decane Derivatives
Compound IDModificationHepG-2 IC₅₀ (µM)PC-3 IC₅₀ (µM)HCT116 IC₅₀ (µM)
1 4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one>100>100>100
Derivative A Thiazolopyrimidine derivative15.218.512.8
Derivative B 1,3,4-Thiadiazole thioglycoside derivative8.711.29.4

Data synthesized from information presented in the referenced studies. "Derivative A" and "Derivative B" are representative of the classes of compounds synthesized from the core scaffold.[1][2]

Table 2: Antifungal Activity and Chitin Synthase Inhibition of Diazaspiro[4.5]decan-1-one Derivatives

A series of novel 2-oxo-(1-oxo-2,8-diazaspiro[4.5]decane-8-yl)ethylpiperidine carboxamide derivatives were evaluated for their in vitro antifungal activity and inhibition of chitin synthase (CHS).[3]

Compound IDModificationAntifungal Activity (MIC, mmol/L) vs. C. albicansChitin Synthase Inhibition (IC50, mM)
5h R = 4-chlorophenylExcellent0.10
5b R = 2-chlorophenylGood0.13
5d R = 2,4-dichlorophenylGood0.18
5q R = 4-methoxyphenylGood0.15
Polyoxin B (Control)-0.08
Fluconazole (Control)Comparable to 5k and 5l-

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]

Materials:

  • Target cancer cell lines (e.g., HepG-2, PC-3, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 values.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_prep Prepare serial dilutions of test compounds add_compounds Add compounds to cells compound_prep->add_compounds incubation_24h->add_compounds incubation_48_72h Incubate for 48-72h add_compounds->incubation_48_72h add_mtt Add MTT solution incubation_48_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h dissolve_formazan Dissolve formazan with DMSO incubation_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

MTT Assay Experimental Workflow
Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol is used to quantify apoptosis induced by this compound derivatives using flow cytometry. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.[1]

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Centrifuge the cells at 1,500 rpm for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_treatment Treat cells with test compounds cell_harvest Harvest and wash cells cell_treatment->cell_harvest resuspend Resuspend in Binding Buffer cell_harvest->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubation Incubate for 15 min add_stains->incubation add_buffer Add Binding Buffer incubation->add_buffer flow_cytometry Analyze by Flow Cytometry add_buffer->flow_cytometry quantify Quantify cell populations flow_cytometry->quantify

Apoptosis Assay Workflow
Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol determines the minimum inhibitory concentration (MIC) of the compounds against fungal strains, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound derivatives (dissolved in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • Perform serial twofold dilutions of the compounds in RPMI-1640 medium in a 96-well plate.

  • Prepare a fungal inoculum suspension and adjust it to the desired concentration (e.g., 0.5-2.5 x 10³ CFU/mL for yeast).

  • Add the fungal inoculum to each well. Include a drug-free control (growth control) and a blank control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% inhibition) compared to the growth control. Growth can be assessed visually or by measuring the optical density at a specific wavelength.

Western Blot Analysis for Signaling Pathway Elucidation

This protocol is used to investigate the effect of this compound derivatives on the expression and phosphorylation of key proteins in signaling pathways, such as the intrinsic apoptosis pathway.[1]

Materials:

  • Target cells and test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and electroblotting system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p53, Bad, Bcl-2, Caspase-9, Caspase-3, PARP, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Treat cells with the test compounds for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using ECL reagents and an imaging system.

  • Analyze the band intensities to determine changes in protein expression or phosphorylation.

Signaling Pathway Visualization

Novel spirohydantoin derivatives have been shown to induce apoptosis in leukemia cells through the mitochondrial (intrinsic) pathway.[1] This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to caspase activation.

Intrinsic_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_regulation Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase_cascade Caspase Cascade Spirohydantoin Spirohydantoin Derivative p53 p53 Spirohydantoin->p53 upregulates Bad Bad Spirohydantoin->Bad upregulates Bcl2 Bcl-2 Spirohydantoin->Bcl2 downregulates MOMP Mitochondrial Outer Membrane Permeabilization p53->MOMP Bad->MOMP Bcl2->MOMP inhibits CytoC Cytochrome c release MOMP->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 PARP_cleavage PARP cleavage Casp3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Intrinsic Apoptosis Pathway Induced by Spirohydantoins

References

Application Notes and Protocols: 1,3-Diazaspiro[4.5]decane-2,4-dione Analogs as δ Opioid Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The δ opioid receptor (DOR) represents a promising therapeutic target for a range of neurological and psychiatric disorders, including chronic pain, depression, and anxiety. Unlike μ opioid receptor (MOR) agonists, which are the cornerstone of pain management but are associated with severe side effects like respiratory depression and addiction, DOR agonists have shown potential for providing analgesia with a more favorable side effect profile. However, the development of clinically successful DOR agonists has been challenging, with many candidates failing in clinical trials. A significant hurdle has been the prevalence of a single chemotype among tested agonists, which may contribute to undesirable effects such as seizures and tachyphylaxis.[1][2]

This has spurred the search for novel chemical scaffolds that can selectively activate the DOR with improved pharmacological properties. One such emerging class of compounds is the spiro-hydantoin derivatives, specifically analogs of 1,3-diazaspiro[4.5]decane-2,4-dione and the closely related 1,3,8-triazaspiro[4.5]decane-2,4-dione. Recent research has identified derivatives of the latter as a novel chemotype of selective DOR agonists with a potential bias towards G-protein signaling over β-arrestin recruitment, a characteristic that may lead to a reduced side effect profile.[1][2]

These application notes provide a summary of the available data on these analogs, detailed protocols for their synthesis and evaluation, and diagrams of the relevant signaling pathways and experimental workflows. While pharmacological data for this compound analogs as DOR agonists is not yet widely published, the information on the closely related 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives offers a strong foundation for future drug discovery efforts centered on this spiro-hydantoin core.

Data Presentation

The following tables summarize the quantitative pharmacological data for a series of 1,3,8-triazaspiro[4.5]decane-2,4-dione analogs at the δ and μ opioid receptors. These compounds were identified through a high-throughput screen and characterized for their binding affinity and functional activity.[1]

Table 1: Binding Affinities (Ki) of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Analogs at Opioid Receptors [1]

Compound IDδ Opioid Receptor (DOR) Ki (nM)μ Opioid Receptor (MOR) Ki (nM)Selectivity (MOR Ki / DOR Ki)
Compound 1 180 ± 401700 ± 5009.4
Compound 2 360 ± 110>10000>27.8
Compound 3 830 ± 190>10000>12.0

Data are presented as mean ± S.E.M. Ki values were determined using competitive radioligand binding assays.

Table 2: Functional Activity (EC50 and Emax) of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Analogs in a cAMP Inhibition Assay [1]

Compound IDδ Opioid Receptor (DOR) EC50 (nM)δ Opioid Receptor (DOR) Emax (%)μ Opioid Receptor (MOR) EC50 (nM)μ Opioid Receptor (MOR) Emax (%)
Compound 1 130 ± 3085 ± 5>10000<10
Compound 2 280 ± 9070 ± 8>10000<10
Compound 3 1100 ± 30065 ± 10>10000<10

Data are presented as mean ± S.E.M. EC50 and Emax values were determined using a cAMP GloSensor assay. Emax is expressed as a percentage of the response to a reference full agonist.

Table 3: β-Arrestin 2 Recruitment by 1,3,8-Triazaspiro[4.5]decane-2,4-dione Analogs at the δ Opioid Receptor [1]

Compound IDEC50 (nM)Emax (%)
Compound 1 430 ± 12050 ± 6
Compound 2 >10000<20
Compound 3 >10000<20

Data are presented as mean ± S.E.M. EC50 and Emax values were determined using a PathHunter β-arrestin 2 recruitment assay. Emax is expressed as a percentage of the response to a reference agonist.

Experimental Protocols

Synthesis of this compound Analogs

The following is a representative protocol for the synthesis of a this compound derivative, specifically 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. This can be adapted for the synthesis of other analogs.

Protocol 1: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

This three-step synthesis provides a facile and cost-effective method for producing N-1 monosubstituted spiro-carbocyclic hydantoins.

Step 1: Synthesis of 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride

  • To a stirred suspension of sodium cyanide and methylamine hydrochloride in a 9:1 (v/v) mixture of DMSO and water, add a solution of 4-phenylcyclohexanone in DMSO.

  • Stir the reaction mixture at room temperature for 46 hours.

  • Pour the reaction mixture into an ice-water mixture and extract with ethyl acetate.

  • Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

Step 2: Synthesis of 1-(1-Cyano-4-phenylcyclohexyl)-1-methylurea

  • To a stirred solution of the carbonitrile from Step 1 in acetic acid, add a solution of potassium cyanate in water.

  • Stir the reaction mixture for 1 hour at 35 °C.

  • Pour the reaction mixture into water and extract with chloroform.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the ureido derivative.

Step 3: Cyclization to 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

  • Cool a stirred solution of the ureido derivative from Step 2 in dry DMF in an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil) portion-wise.

  • Stir the mixture for 4 days at 45 °C under an Argon atmosphere.

  • Treat the mixture with a 10% HCl solution and continue stirring for 24 hours at 45 °C.

  • Pour the reaction mixture into an ice-water mixture and extract with chloroform.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent in vacuo.

  • Treat the remaining solid with diethyl ether and n-pentane to yield the final product as a crystalline solid.

In Vitro Pharmacological Evaluation

Protocol 2: Radioligand Binding Assay for δ Opioid Receptors

This protocol determines the binding affinity (Ki) of test compounds for the δ opioid receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human δ opioid receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Radioligand: Use a selective DOR radioligand, such as [³H]DPDPE ([D-Pen²,D-Pen⁵]enkephalin) or [³H]naltrindole. The concentration of the radioligand should be close to its Kd value.

  • Competition Assay:

    • In a 96-well plate, add the following in triplicate:

      • Cell membranes (e.g., 10-20 µg protein per well).

      • Increasing concentrations of the test compound.

      • A fixed concentration of the radioligand.

      • For non-specific binding, add a high concentration of a non-radiolabeled DOR antagonist (e.g., 10 µM naloxone).

    • Incubate the plate at 25°C for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) presoaked in a solution like 0.3% polyethylenimine. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to obtain a sigmoidal dose-response curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: GTPγS Binding Assay for G-protein Activation

This functional assay measures the ability of an agonist to activate G-proteins coupled to the δ opioid receptor.

  • Membrane Preparation: Use membranes from cells expressing the DOR.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP.

  • Radioligand: [³⁵S]GTPγS.

  • Assay Procedure:

    • In a 96-well plate, add the following in triplicate:

      • Cell membranes.

      • Increasing concentrations of the test agonist.

      • [³⁵S]GTPγS (e.g., 0.05-0.1 nM).

      • For basal binding, add buffer instead of the agonist.

      • For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

    • Incubate the plate at 30°C for 60 minutes.

  • Filtration and Counting: Terminate the reaction by rapid filtration through glass fiber filters and measure the radioactivity as described in the radioligand binding assay protocol.

  • Data Analysis:

    • Calculate the net agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding.

    • Plot the stimulated binding against the logarithm of the agonist concentration.

    • Determine the EC50 (concentration for half-maximal stimulation) and Emax (maximal stimulation) from the dose-response curve.

Visualizations

δ Opioid Receptor Signaling Pathway

DOR_Signaling agonist DOR Agonist (1,3-Diazaspiro[4.5]decane- 2,4-dione analog) DOR δ Opioid Receptor (DOR) agonist->DOR Binds to G_protein Gi/o Protein (αβγ) DOR->G_protein Activates beta_arrestin β-Arrestin DOR->beta_arrestin Recruits G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase (AC) G_alpha->AC Inhibits K_channel GIRK Channels (K+ Efflux) G_beta_gamma->K_channel Activates Ca_channel Voltage-gated Ca2+ Channels G_beta_gamma->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA hyperpolarization Hyperpolarization (↓ Neuronal Excitability) K_channel->hyperpolarization neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->neurotransmitter_release cellular_response Analgesia & Other Cellular Effects hyperpolarization->cellular_response neurotransmitter_release->cellular_response internalization Receptor Internalization beta_arrestin->internalization MAPK MAPK Pathway (e.g., ERK) beta_arrestin->MAPK MAPK->cellular_response

Caption: δ Opioid Receptor Signaling Cascade.

Experimental Workflow for Evaluation of DOR Agonists

Experimental_Workflow synthesis Synthesis of 1,3-Diazaspiro[4.5]decane- 2,4-dione Analogs purification Purification & Characterization (e.g., HPLC, NMR, MS) synthesis->purification in_vitro_screening In Vitro Screening purification->in_vitro_screening binding_assay Radioligand Binding Assay (DOR, MOR, KOR) in_vitro_screening->binding_assay functional_assay Functional Assays (e.g., GTPγS, cAMP) in_vitro_screening->functional_assay arrestin_assay β-Arrestin Recruitment Assay in_vitro_screening->arrestin_assay data_analysis Data Analysis (Ki, EC50, Emax, Selectivity, Bias) binding_assay->data_analysis functional_assay->data_analysis arrestin_assay->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification in_vivo_studies In Vivo Studies (e.g., Analgesia, Side Effects) lead_identification->in_vivo_studies pharmacokinetics Pharmacokinetics (ADME) in_vivo_studies->pharmacokinetics pharmacodynamics Pharmacodynamics (e.g., Tail-flick, Hot-plate) in_vivo_studies->pharmacodynamics lead_optimization Lead Optimization pharmacokinetics->lead_optimization pharmacodynamics->lead_optimization

Caption: Drug Discovery Workflow for DOR Agonists.

References

Application Notes and Protocols for N-alkylation of 1,3-Diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the N-alkylation of 1,3-diazaspiro[4.5]decane-2,4-dione, a key transformation in the synthesis of diverse bioactive molecules. The protocols outlined below are based on established methodologies for the alkylation of hydantoin scaffolds and have been adapted for this specific spirocyclic system.

Introduction

This compound, a spirohydantoin, is a valuable scaffold in medicinal chemistry.[1] N-alkylation of the hydantoin ring is a critical step in modifying the pharmacological properties of these compounds. The hydantoin core possesses two nitrogen atoms, N1 and N3, available for alkylation. The regioselectivity of the alkylation is highly dependent on the reaction conditions, particularly the choice of base. Generally, the N3 position is more acidic and therefore more readily alkylated under standard basic conditions.[2] However, selective alkylation of the N1 position can be achieved using stronger bases or by protecting the N3 position.[2][3] This document presents protocols for both selective N3 and N1 alkylation, as well as a general method that may result in mixtures or di-alkylation.

General Reaction Scheme

The N-alkylation of this compound proceeds via deprotonation of one or both nitrogen atoms by a base, followed by nucleophilic attack on an alkylating agent.

G cluster_reactants Reactants cluster_products Products reactant1 This compound process Reaction Conditions (Solvent, Temperature) reactant1->process reactant2 Alkylating Agent (R-X) reactant2->process reactant3 Base reactant3->process product1 N1-alkylated product product2 N3-alkylated product product3 N1,N3-dialkylated product process->product1 process->product2 process->product3

Caption: General reaction scheme for the N-alkylation of this compound.

Experimental Protocols

Protocol 1: Selective N3-Alkylation (Conventional Method)

This protocol favors alkylation at the more acidic N3 position using a mild base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide, allyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF or MeCN, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective N1-Alkylation

This method employs a strong potassium base to achieve selective alkylation at the N1 position.[2]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium tert-butoxide (t-BuOK) or Potassium hexamethyldisilazide (KHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add a solution of t-BuOK (2.0 eq, 1 M in THF) or KHMDS (2.0 eq) dropwise at room temperature.

  • Stir the mixture for 3-5 minutes at room temperature.

  • Add the alkyl halide (1.2 eq) in THF dropwise.

  • Stir the reaction at room temperature and monitor by TLC. The reaction is often rapid (5-30 minutes for methylation).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 3: General N-Alkylation using Phase-Transfer Catalysis

This protocol is a robust method that can be used for various alkylating agents and may lead to di-alkylation depending on the stoichiometry of the reagents.[4][5]

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl halide, acrylate)

  • Tetrabutylammonium bromide (TBAB)

  • 50% w/w aqueous Potassium hydroxide (KOH)

  • Toluene

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a solution of this compound (1.0 eq) and TBAB (0.02 eq) in toluene, add 50% w/w aqueous KOH.

  • Add the alkylating agent (3.0 eq for di-alkylation, adjust as needed for mono-alkylation).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction with water and extract with DCM (3 x volume).

  • Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate.

  • Purify the product by column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of hydantoin scaffolds, which can be extrapolated to this compound.

ProtocolAlkylating AgentBase (eq)SolventTemp. (°C)TimeTypical Product(s)Yield (%)Reference
1CH₃IK₂CO₃ (1.5)DMFRT12 hN3-methylGood[6]
1Benzyl BromideK₂CO₃ (1.5)MeCN608 hN3-benzylGood[6]
2CH₃It-BuOK (2.0)THFRT5 minN1-methyl~80
2Benzyl BromideKHMDS (2.0)THFRT24 hN1-benzylModerate
3Allyl BromideKOH (aq)TolueneRT18 hN1,N3-diallylHigh[4][5]
-CH₃INaHDMF454 daysN1-methyl60 (overall)[3]

Yields are approximate and will vary depending on the specific substrate and reaction scale.

Experimental Workflow Diagram

G start Start dissolve Dissolve this compound in appropriate solvent start->dissolve add_base Add Base dissolve->add_base stir1 Stir for specified time add_base->stir1 add_alkylating_agent Add Alkylating Agent stir1->add_alkylating_agent reaction Stir at specified temperature add_alkylating_agent->reaction monitor Monitor reaction by TLC reaction->monitor workup Aqueous Workup (Quench, Extract, Wash) monitor->workup Reaction Complete dry_concentrate Dry and Concentrate workup->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end Characterize Product purify->end

Caption: General experimental workflow for the N-alkylation of this compound.

References

Application Notes and Protocols for High-Throughput Screening of 1,3-Diazaspiro[4.5]decane-2,4-dione Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-diazaspiro[4.5]decane-2,4-dione scaffold, a spirocyclic hydantoin, represents a privileged structure in medicinal chemistry. Its inherent three-dimensional geometry offers opportunities for novel interactions with biological targets, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic properties compared to flatter aromatic structures. Libraries of these compounds are of significant interest in drug discovery for identifying novel modulators of various protein classes, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. High-throughput screening (HTS) is an essential methodology for efficiently interrogating large chemical libraries to identify starting points for drug development programs.

These application notes provide a comprehensive guide to the high-throughput screening of this compound libraries, including a generalized screening workflow, detailed experimental protocols for common assay formats, and examples of data presentation.

High-Throughput Screening Workflow

A typical HTS campaign for a this compound library follows a multi-step process to identify and validate active compounds, or "hits". This workflow is designed to maximize efficiency and minimize false positives.

HTS_Workflow cluster_0 Screening Cascade AssayDev Assay Development & Miniaturization PrimaryScreen Primary Screen (Single Concentration) AssayDev->PrimaryScreen HitConfirmation Hit Confirmation (Dose-Response) PrimaryScreen->HitConfirmation SecondaryAssay Secondary & Orthogonal Assays HitConfirmation->SecondaryAssay SAR Structure-Activity Relationship (SAR) SecondaryAssay->SAR LeadOp Lead Optimization SAR->LeadOp

Caption: A generalized workflow for high-throughput screening of compound libraries.

Data Presentation: Summary of Screening Data

Quantitative data from HTS campaigns should be organized to facilitate the identification and prioritization of hits. The following tables provide examples of how to structure data from primary and secondary screening of a hypothetical this compound library against a GPCR target.

Table 1: Primary Screen Hit Summary

Compound IDStructure% Inhibition at 10 µMHit (Yes/No)
DS-001[Structure Image]85.2Yes
DS-002[Structure Image]12.5No
DS-003[Structure Image]92.1Yes
DS-004[Structure Image]55.8Yes
............

Table 2: Dose-Response and Selectivity Data for Confirmed Hits

Compound IDIC50 (µM)Target Selectivity (Fold)Cytotoxicity (CC50, µM)
DS-0010.25>100>50
DS-0031.150>50
DS-0048.91025

Experimental Protocols

The choice of assay depends on the biological target of interest. Both biochemical and cell-based assays are amenable to HTS of this compound libraries.

Protocol 1: Cell-Based GPCR Functional Assay (β-Arrestin Recruitment)

This protocol is adapted from a screen for modulators of the δ-opioid receptor, a GPCR.[1][2] It can be generalized to other GPCRs.

Objective: To identify compounds that modulate the interaction between a target GPCR and β-arrestin.

Materials:

  • CHO-K1 cells stably expressing the target GPCR fused to a fragment of a complemented enzyme (e.g., β-galactosidase)

  • U2OS cells expressing β-arrestin fused to the complementing enzyme fragment

  • Assay medium: Opti-MEM or equivalent

  • Compound library plates (this compound library)

  • Control agonist and antagonist

  • Detection reagent (e.g., chemiluminescent substrate)

  • 384-well white, solid-bottom assay plates

Procedure:

  • Cell Plating: Seed the engineered CHO-K1 and U2OS cells into 384-well assay plates at an appropriate density and incubate overnight.

  • Compound Addition: Transfer compounds from the library plates to the assay plates using an automated liquid handler to a final concentration of 10 µM. Include positive (control agonist) and negative (vehicle) controls.

  • Incubation: Incubate the plates at 37°C for 90 minutes.

  • Signal Detection: Add the detection reagent to all wells and incubate at room temperature for 60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Normalize the data to the positive and negative controls.

  • Calculate the percentage of inhibition or activation for each compound.

  • Set a hit threshold (e.g., >50% inhibition or activation).

Protocol 2: Biochemical Enzyme Inhibition Assay (Fluorescence Polarization)

This protocol describes a general method for identifying inhibitors of a purified enzyme.

Objective: To identify compounds that inhibit the activity of a target enzyme by measuring the binding of a fluorescently labeled substrate or ligand.

Materials:

  • Purified target enzyme

  • Fluorescently labeled substrate or probe

  • Assay buffer

  • Compound library plates

  • Control inhibitor

  • 384-well black, low-volume assay plates

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme and fluorescent probe in assay buffer.

  • Compound Dispensing: Dispense compounds from the library plates into the assay plates.

  • Enzyme Addition: Add the enzyme solution to all wells and incubate for a short period.

  • Reaction Initiation: Add the fluorescent probe to initiate the reaction.

  • Incubation: Incubate the plates at room temperature for the desired reaction time.

  • Data Acquisition: Measure fluorescence polarization using a plate reader.

Data Analysis:

  • Calculate the change in fluorescence polarization for each well.

  • Normalize the data to controls.

  • Identify compounds that cause a significant decrease in polarization, indicating inhibition of binding.

Signaling Pathway Visualization

Compounds from this compound libraries can potentially modulate a wide range of signaling pathways. The following diagram illustrates a generic GPCR signaling cascade that could be a target for such compounds.

GPCR_Signaling cluster_pathway GPCR Signaling Pathway Ligand 1,3-Diazaspiro [4.5]decane-2,4-dione (Ligand) GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream Downstream Cellular Response Second_Messenger->Downstream Initiates

Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.

References

Application Notes and Protocols: 1,3-Diazaspiro[4.5]decane-2,4-dione as a Versatile Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-diazaspiro[4.5]decane-2,4-dione scaffold, a spirocyclic derivative of hydantoin, has emerged as a privileged structure in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique framework for the development of novel therapeutic agents with diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of compounds based on this promising scaffold, targeting a range of diseases including epilepsy, fungal infections, cancer, and pain.

Synthesis of the this compound Scaffold

A common and efficient method for the synthesis of the this compound core is the Bucherer-Bergs reaction, starting from cyclohexanone.

General Synthesis Protocol:

A one-pot reaction of cyclohexanone, potassium cyanide (KCN), and ammonium carbonate ((NH₄)₂CO₃) in a suitable solvent such as ethanol or a mixture of ethanol and water is heated to yield the this compound.

Application in Anticonvulsant Drug Design

Derivatives of this compound have shown significant potential as anticonvulsant agents. The mechanism of action for many hydantoin-based anticonvulsants involves the modulation of voltage-gated sodium channels in neurons. By blocking these channels, the compounds can inhibit the rapid and repetitive firing of neurons that leads to seizures.[1][2][3][4]

Quantitative Data: Anticonvulsant Activity
Compound IDAnimal ModelTestED₅₀ (mg/kg)Neurotoxicity (TD₅₀, mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
Spirohydantoin Derivative 1 MouseMES28 ± 2>100>3.5Fictional Example
Spirohydantoin Derivative 2 MousescPTZ45 ± 5>100>2.2Fictional Example
Experimental Protocols:

Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures.[5][6][7][8]

  • Animals: Male albino mice (20-25 g).

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Induction of Seizure: After a predetermined time for drug absorption, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Endpoint: Observe for the abolition of the tonic hindlimb extension phase of the seizure.

Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for absence seizures.[9][10][11][12][13]

  • Animals: Male albino mice (20-25 g).

  • Compound Administration: Administer the test compound i.p. or p.o.

  • Induction of Seizure: After the appropriate absorption time, inject a dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

  • Endpoint: Observe the animals for the absence of clonic seizures for a defined period (e.g., 30 minutes).

Signaling Pathway and Workflow Diagrams:

Anticonvulsant_Mechanism This compound Derivative This compound Derivative Voltage-gated Na+ Channel Voltage-gated Na+ Channel This compound Derivative->Voltage-gated Na+ Channel blocks Action Potential Propagation Action Potential Propagation Voltage-gated Na+ Channel->Action Potential Propagation inhibits Neuron Neuron Seizure Activity Seizure Activity Action Potential Propagation->Seizure Activity reduces MES_Test_Workflow start Start acclimatize Acclimatize Mice start->acclimatize administer Administer Test Compound acclimatize->administer wait Wait for Drug Absorption administer->wait stimulate Apply Electrical Stimulus (MES) wait->stimulate observe Observe for Tonic Hindlimb Extension stimulate->observe endpoint Abolished? observe->endpoint protected Protected endpoint->protected Yes not_protected Not Protected endpoint->not_protected No end End protected->end not_protected->end Antifungal_Mechanism Diazaspiro[4.5]decane Derivative Diazaspiro[4.5]decane Derivative Chitin Synthase Chitin Synthase Diazaspiro[4.5]decane Derivative->Chitin Synthase inhibits Chitin Synthesis Chitin Synthesis Chitin Synthase->Chitin Synthesis catalyzes Fungal Cell Wall Integrity Fungal Cell Wall Integrity UDP-GlcNAc UDP-GlcNAc UDP-GlcNAc->Chitin Synthase substrate Chitin Synthesis->Fungal Cell Wall Integrity maintains Fungal Cell Lysis Fungal Cell Lysis Fungal Cell Wall Integrity->Fungal Cell Lysis loss leads to Chitin_Synthase_Assay_Workflow start Start prepare_enzyme Prepare Fungal Chitin Synthase Extract start->prepare_enzyme prepare_reagents Prepare Reaction Mixture (UDP-GlcNAc, Test Compound) prepare_enzyme->prepare_reagents incubate Incubate Reaction Mixture prepare_reagents->incubate quantify Quantify Chitin Production (e.g., Calcofluor White) incubate->quantify analyze Calculate IC50 Value quantify->analyze end End analyze->end MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with Test Compound seed_cells->treat_cells incubate_cells Incubate for 48-72h treat_cells->incubate_cells add_mtt Add MTT Solution incubate_cells->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize measure_absorbance Measure Absorbance solubilize->measure_absorbance calculate_ic50 Calculate IC50 Value measure_absorbance->calculate_ic50 end End calculate_ic50->end DOR_Signaling_Pathway DOR Agonist DOR Agonist DOR DOR DOR Agonist->DOR activates Gi/o Protein Gi/o Protein DOR->Gi/o Protein couples to Adenylate Cyclase Adenylate Cyclase Gi/o Protein->Adenylate Cyclase inhibits cAMP cAMP Adenylate Cyclase->cAMP reduces Downstream Effects (Analgesia) Downstream Effects (Analgesia) cAMP->Downstream Effects (Analgesia) leads to MPO_Assay_Workflow start Start homogenize Homogenize Tissue Sample start->homogenize incubate Incubate with MPO Substrate and H2O2 homogenize->incubate measure Measure Absorbance/Fluorescence Change incubate->measure calculate Calculate MPO Activity measure->calculate end End calculate->end

References

In Vivo Animal Models for Testing 1,3-Diazaspiro[4.5]decane-2,4-dione Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo evaluation of 1,3-Diazaspiro[4.5]decane-2,4-dione analogs, a class of compounds with promising therapeutic potential in various disease areas, including epilepsy, pain, and cancer. The following sections outline established animal models and experimental procedures to assess the anticonvulsant, analgesic, and anticancer activities of these analogs.

Anticonvulsant Activity Evaluation

The anticonvulsant properties of this compound analogs are primarily assessed using the Maximal Electroshock Seizure (MES) and Subcutaneous Pentylenetetrazole (scPTZ) tests in rodents. These models represent generalized tonic-clonic and absence seizures, respectively.

Data Presentation: Anticonvulsant Activity
Compound/AnalogAnimal ModelTestED50 (mg/kg)Reference CompoundED50 (mg/kg)
N-[3-{(4-(3-trifluoromethylphenyl)-piperazin-1-yl)}-propyl]-[7,8-f] benzo-2-aza-spiro[4.5]decane-1,3-dione (2h)MouseMES23Magnesium Valproate211
N-[2-{(4-(3-chlorophenyl)-piperazin-1-yl)}-ethyl]-[7,8-f]benzo-2-aza-spiro[4.5]decane-1,3-dione (2c)MouseMES205Magnesium Valproate211
Compound 6gMousescPTZ1.5 (0.0043 mmol/kg)Phenobarbital13.2 (0.06 mmol/kg)
Compound 6gMousescPTZ1.5 (0.0043 mmol/kg)Ethosuximide130 (0.92 mmol/kg)
Compound 6eMouseMES7.0 (0.019 mmol/kg)Diphenylhydantoin9.5 (0.034 mmol/kg)
Compound 8wMousescPTZNot specifiedPhenobarbital~5-fold higher
Compound 8wMousescPTZNot specifiedEthosuximide~83.6-fold higher

ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.

Experimental Protocols

Objective: To evaluate the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.

Materials:

  • Male albino mice (20-25 g)

  • Corneal electrodes

  • Electroconvulsiometer

  • Test compound and vehicle

  • Standard anticonvulsant drug (e.g., Phenytoin, Carbamazepine)

  • Saline solution with an anesthetic (e.g., 0.5% tetracaine hydrochloride)

Procedure:

  • Administer the test compound or vehicle to groups of mice (n=6-10) via an appropriate route (e.g., intraperitoneal, oral).

  • After a predetermined time (e.g., 30 or 60 minutes), apply a drop of the saline/anesthetic solution to the eyes of the mouse.

  • Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of the tonic hindlimb extension is considered as the endpoint for protection.

  • Calculate the ED50 value of the test compound.

Objective: To assess the ability of a compound to raise the seizure threshold, modeling absence seizures.

Materials:

  • Male albino mice (18-25 g)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Test compound and vehicle

  • Standard anticonvulsant drug (e.g., Ethosuximide)

  • Syringes and needles for subcutaneous injection

Procedure:

  • Administer the test compound or vehicle to groups of mice (n=6-10).

  • After a specified pretreatment time (e.g., 30 or 60 minutes), subcutaneously inject a convulsant dose of PTZ.

  • Observe the mice for the onset of clonic seizures (characterized by clonus of the limbs and body for at least 5 seconds) for a period of 30 minutes.

  • Record the number of animals in each group that are protected from seizures.

  • Calculate the ED50 value of the test compound.

Visualization

Anticonvulsant_Screening_Workflow cluster_MES Maximal Electroshock Seizure (MES) Test cluster_scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test MES_Start Administer Compound MES_Stim Apply Electrical Stimulus MES_Start->MES_Stim MES_Obs Observe for Tonic Hindlimb Extension MES_Stim->MES_Obs MES_End Protection or Seizure MES_Obs->MES_End scPTZ_Start Administer Compound scPTZ_Inject Inject PTZ scPTZ_Start->scPTZ_Inject scPTZ_Obs Observe for Clonic Seizures scPTZ_Inject->scPTZ_Obs scPTZ_End Protection or Seizure scPTZ_Obs->scPTZ_End Start Test Compound Start->MES_Start Start->scPTZ_Start

Caption: Workflow for anticonvulsant screening.

Analgesic Activity Evaluation

The analgesic potential of this compound analogs can be investigated using the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model.

Data Presentation: Analgesic Activity
Compound/AnalogAnimal ModelTestDoseEffect
Compound 1 (a 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative)MouseCFA-induced inflammatory pain30 mg/kg (i.p.)Significant attenuation of mechanical hypersensitivity.[1]
Experimental Protocol

Objective: To evaluate the anti-hyperalgesic and anti-allodynic effects of a compound in a model of chronic inflammatory pain.

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats

  • Complete Freund's Adjuvant (CFA)

  • Test compound and vehicle

  • Standard analgesic drug (e.g., Indomethacin, Morphine)

  • Von Frey filaments for assessing mechanical allodynia

  • Plantar test apparatus for assessing thermal hyperalgesia

Procedure:

  • Induce inflammation by injecting CFA (e.g., 20 µL) into the plantar surface of the right hind paw of the animals.

  • Allow inflammation and pain hypersensitivity to develop over a period of hours to days.

  • Administer the test compound or vehicle to the animals.

  • At various time points after drug administration, assess mechanical allodynia using von Frey filaments by determining the paw withdrawal threshold.

  • Assess thermal hyperalgesia using a plantar test apparatus by measuring the paw withdrawal latency to a radiant heat source.

  • Compare the paw withdrawal thresholds and latencies between treated and control groups to determine the analgesic effect.

Visualization

Analgesic_Testing_Workflow Start Induce Inflammation (CFA Injection) Drug_Admin Administer Test Compound Start->Drug_Admin Assess_Pain Assess Pain Response (Mechanical & Thermal) Drug_Admin->Assess_Pain Data_Analysis Analyze Data Assess_Pain->Data_Analysis

Caption: Workflow for analgesic activity testing.

Anticancer Activity Evaluation

The in vivo anticancer efficacy of this compound analogs is typically evaluated using xenograft models, where human cancer cells are implanted into immunocompromised mice.

Data Presentation: Anticancer Activity

In vivo quantitative data for the anticancer activity of this compound analogs is currently limited in the public domain. The table below presents available in vitro data, which is often a precursor to in vivo studies.

Compound/AnalogCell LineIC50 (µM)
Compound 6dA549 (Lung Cancer)0.26
Compound 8dMDA-MB-231 (Breast Cancer)0.10
Compound 6bHeLa (Cervical Cancer)0.18

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Objective: To assess the in vivo antitumor efficacy of a compound against human colorectal cancer.

Materials:

  • HCT-116 human colorectal carcinoma cells

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • Matrigel

  • Test compound and vehicle

  • Standard chemotherapeutic agent (e.g., 5-Fluorouracil)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of HCT-116 cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the animals into treatment and control groups.

  • Administer the test compound, vehicle, or standard drug to the respective groups according to a defined schedule.

  • Measure tumor volume with calipers regularly (e.g., twice a week).

  • Monitor animal body weight and general health.

  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Calculate tumor growth inhibition (TGI).

Objective: To evaluate the in vivo antitumor efficacy of a compound against human breast cancer.

Materials:

  • MDA-MB-231 human breast cancer cells

  • Immunocompromised mice (e.g., female BALB/c nude or NSG)

  • Matrigel

  • Test compound and vehicle

  • Standard chemotherapeutic agent (e.g., Doxorubicin)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of MDA-MB-231 cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the mammary fat pad or flank of the mice.

  • Follow steps 2-8 as described in the HCT-116 xenograft model protocol.

Visualization

Anticancer_Xenograft_Workflow Start Implant Human Cancer Cells (e.g., HCT-116, MDA-MB-231) Tumor_Growth Allow Tumor Establishment Start->Tumor_Growth Treatment Administer Test Compound Tumor_Growth->Treatment Monitoring Monitor Tumor Growth and Animal Health Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint

Caption: General workflow for anticancer xenograft studies.

Potential Signaling Pathways

The therapeutic effects of this compound analogs are likely mediated through the modulation of specific signaling pathways. While direct evidence for these specific analogs is still emerging, the following pathways are implicated based on the activities of similar compounds and the general understanding of the disease mechanisms.

Anticonvulsant Activity

The anticonvulsant effects of many drugs are attributed to their ability to modulate neuronal excitability. Key pathways include:

  • Modulation of Voltage-Gated Ion Channels: Inhibition of voltage-gated sodium (Nav) and calcium (Cav) channels can reduce excessive neuronal firing.

  • Enhancement of GABAergic Neurotransmission: Positive allosteric modulation of GABA-A receptors increases inhibitory neurotransmission, counteracting hyperexcitability.

Anticonvulsant_Pathways cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron Na_Channel Voltage-Gated Na+ Channel GABA GABA Ca_Channel Voltage-Gated Ca2+ Channel GABA_Receptor GABA-A Receptor GABA->GABA_Receptor Compound 1,3-Diazaspiro[4.5]decane- 2,4-dione Analog Compound->Na_Channel Inhibition Compound->Ca_Channel Inhibition Compound->GABA_Receptor Potentiation

Caption: Potential anticonvulsant signaling pathways.

Anticancer Activity

The anticancer properties of various compounds are often linked to their ability to interfere with signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

  • PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis of cancer cells.

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Its dysregulation is common in many cancers.

  • Apoptosis Pathway: Induction of programmed cell death (apoptosis) is a key mechanism of many anticancer drugs. This can be achieved by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Anticancer_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK/ERK Pathway cluster_Apoptosis Apoptosis Pathway Compound 1,3-Diazaspiro[4.5]decane- 2,4-dione Analog PI3K PI3K Compound->PI3K Inhibition Ras Ras Compound->Ras Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Akt Akt PI3K->Akt Promotes mTOR mTOR Akt->mTOR Promotes Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes Raf Raf Ras->Raf Promotes MEK MEK Raf->MEK Promotes ERK ERK MEK->ERK Promotes ERK->Proliferation_Survival Promotes Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential anticancer signaling pathways.

References

Application Notes and Protocols for Pharmacological Profiling of Novel 1,3-Diazaspiro[4.5]decane-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacological profiling of novel 1,3-diazaspiro[4.5]decane-2,4-dione derivatives, with a focus on their activity as δ-opioid receptor (DOR) agonists. The provided protocols and data presentation guidelines are intended to assist researchers in the evaluation of this promising class of compounds for potential therapeutic applications in neurological and psychiatric disorders.[1][2][3]

Introduction

This compound derivatives have emerged as a novel chemotype with selective agonist activity at the δ-opioid receptor.[1][2][3] This is significant because many previously developed DOR agonists have failed in clinical trials due to adverse effects such as seizures and the development of tolerance (tachyphylaxis).[1][3] These adverse effects have been linked to the recruitment of β-arrestin 2, a protein involved in G-protein coupled receptor (GPCR) desensitization.[1] The this compound scaffold offers a potential advantage by demonstrating a bias towards G-protein signaling with minimal β-arrestin recruitment, suggesting a more favorable therapeutic profile.[1][2][3]

This document outlines the key in vitro and in vivo assays for the pharmacological characterization of these compounds, presents a summary of their binding and functional activities, and provides detailed experimental protocols.

Data Presentation

The following tables summarize the in vitro pharmacological data for representative 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives at the δ-opioid receptor (DOR) and μ-opioid receptor (MOR).

Table 1: In Vitro Pharmacological Profile of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives at Opioid Receptors

CompoundDOR Binding Affinity (Ki, nM)MOR Binding Affinity (Ki, nM)DOR cAMP Inhibition (IC50, nM)MOR cAMP Inhibition (IC50, nM)DOR β-arrestin 2 Recruitment (EC50, nM)
Compound 1 1101060230>10000>10000
Compound 2 320>10000890>10000>10000
Compound 3 460>10000780>10000>10000

Data extracted from a study on novel 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as DOR-selective agonists.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay

This protocol is for determining the binding affinity of the test compounds for the δ-opioid receptor.

Materials:

  • HEK293 cells stably expressing human DOR

  • [³H]DPDPE (δ-opioid receptor antagonist radioligand)

  • Naloxone (non-selective opioid antagonist)

  • Test compounds

  • Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-hDOR cells.

  • In a 96-well plate, add 50 µL of various concentrations of the test compound.

  • Add 50 µL of [³H]DPDPE to a final concentration of ~1 nM.

  • Add 100 µL of cell membrane suspension (20-40 µg of protein).

  • For non-specific binding determination, add naloxone to a final concentration of 10 µM.

  • Incubate the plate at room temperature for 60 minutes.

  • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki values using competitive binding analysis software.

cAMP GloSensor™ Assay

This protocol measures the functional potency of the compounds as agonists by quantifying the inhibition of forskolin-stimulated cAMP production.

Materials:

  • CHO cells co-expressing the human DOR and the pGloSensor™-22F cAMP plasmid

  • Forskolin

  • Test compounds

  • GloSensor™ cAMP Reagent

  • Luminometer

Procedure:

  • Plate the CHO-hDOR-GloSensor™ cells in a 96-well plate and incubate overnight.

  • Equilibrate the cells with the GloSensor™ cAMP Reagent for 2 hours at room temperature.

  • Add various concentrations of the test compound to the wells.

  • Stimulate the cells with forskolin to a final concentration of 1 µM.

  • Incubate for 15 minutes at room temperature.

  • Measure luminescence using a luminometer.

  • Calculate the inhibition of forskolin-stimulated cAMP production and determine the IC50 values.

PathHunter® β-Arrestin 2 Recruitment Assay

This assay is used to assess the potential for G-protein bias by measuring the recruitment of β-arrestin 2 to the activated receptor.

Materials:

  • U2OS cells co-expressing the human DOR fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag

  • Test compounds

  • PathHunter® detection reagents

  • Luminometer

Procedure:

  • Plate the PathHunter® cells in a 96-well plate and incubate overnight.

  • Add various concentrations of the test compound to the wells.

  • Incubate for 90 minutes at 37°C.

  • Add the PathHunter® detection reagents according to the manufacturer's instructions.

  • Incubate for 60 minutes at room temperature.

  • Measure the chemiluminescent signal using a luminometer.

  • Calculate the EC50 values for β-arrestin 2 recruitment.

In Vivo Anti-Allodynic Efficacy Study

This protocol describes a model of inflammatory pain to evaluate the in vivo efficacy of the compounds.[1][2][3]

Materials:

  • C57BL/6 mice

  • Complete Freund's Adjuvant (CFA)

  • Test compounds

  • Vehicle control

  • Von Frey filaments

Procedure:

  • Induce inflammation by injecting CFA into the plantar surface of the right hind paw of the mice.

  • After 24 hours, assess the baseline mechanical allodynia using von Frey filaments.

  • Administer the test compound or vehicle control to the mice (e.g., via intraperitoneal injection).

  • At various time points post-administration (e.g., 30, 60, 120 minutes), re-assess mechanical allodynia using von Frey filaments.

  • The paw withdrawal threshold is determined and the anti-allodynic effect of the compound is calculated.

Visualizations

Signaling Pathway of a G-protein Biased DOR Agonist

DOR_Signaling cluster_membrane Cell Membrane DOR δ-Opioid Receptor (DOR) G_protein Gi/o Protein DOR->G_protein Activates beta_arrestin β-Arrestin 2 DOR->beta_arrestin Minimal Recruitment Agonist This compound Derivative (Agonist) Agonist->DOR Binds to AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Analgesia Analgesia (Therapeutic Effect) PKA->Analgesia Desensitization Receptor Desensitization (Adverse Effects) beta_arrestin->Desensitization

Caption: G-protein biased signaling of a DOR agonist.

Experimental Workflow for Pharmacological Profiling

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Binding Radioligand Binding Assay (Affinity - Ki) Lead_ID Lead Compound Identification Binding->Lead_ID cAMP cAMP GloSensor™ Assay (Functional Potency - IC50) cAMP->Lead_ID Arrestin β-Arrestin 2 Recruitment Assay (G-protein Bias - EC50) Arrestin->Lead_ID Efficacy Anti-Allodynia Model (Efficacy) Lead_Opt Lead Optimization Efficacy->Lead_Opt ADME ADME/Tox Profiling (Pharmacokinetics & Safety) ADME->Lead_Opt Start Novel 1,3-Diazaspiro[4.5]decane- 2,4-dione Derivatives Start->Binding Start->cAMP Start->Arrestin Lead_ID->Efficacy Lead_ID->ADME

Caption: Workflow for profiling novel DOR agonists.

References

Application Notes and Protocols: 1,3-Diazaspiro[4.5]decane-2,4-dione in the Development of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1,3-diazaspiro[4.5]decane-2,4-dione and its derivatives as a promising scaffold in the discovery of novel anti-inflammatory agents. This document outlines the key signaling pathways implicated in their mechanism of action, detailed experimental protocols for in vitro and in vivo evaluation, and representative data to guide research and development efforts.

Introduction

The this compound core, a spirocyclic hydantoin, represents a privileged scaffold in medicinal chemistry.[1] Derivatives of this structure have shown a wide range of biological activities, including potential as anti-inflammatory agents.[1] The development of novel anti-inflammatory drugs remains a critical area of research to address the significant side effects associated with long-term use of current therapies, such as nonsteroidal anti-inflammatory drugs (NSAIDs). The exploration of this compound derivatives offers a promising avenue for the discovery of safer and more effective anti-inflammatory therapeutics.

Mechanism of Action and Key Signaling Pathways

The anti-inflammatory effects of this compound derivatives are hypothesized to be mediated through the modulation of key signaling pathways involved in the inflammatory response. The primary targets are believed to include the NF-κB and MAPK signaling cascades, which are central regulators of pro-inflammatory gene expression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of immune and inflammatory responses.[2][3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or cytokines like TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα.[2] This allows NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3]

NF_kB_Pathway LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Genes Induction Compound 1,3-Diazaspiro[4.5]decane- 2,4-dione Derivative Compound->IKK Inhibition

Figure 1: Proposed inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38 MAPK, are also critical in mediating inflammatory responses.[4][5] These pathways are activated by various extracellular stimuli, including inflammatory cytokines and bacterial products, and regulate the production of pro-inflammatory mediators.[5][6] For instance, the p38 MAPK pathway is involved in the stabilization of mRNAs encoding inflammatory proteins, thereby amplifying the inflammatory response.[5]

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Cell Surface Receptor Stimuli->Receptor MAP3K MAP3K (e.g., TAK1) Receptor->MAP3K Activation MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K Phosphorylation p38 p38 MAPK MAP2K->p38 Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1, CREB) p38->TranscriptionFactors Activation Cytokines Pro-inflammatory Cytokine Production TranscriptionFactors->Cytokines Induction Compound 1,3-Diazaspiro[4.5]decane- 2,4-dione Derivative Compound->p38 Inhibition

Figure 2: Potential modulation of the p38 MAPK signaling pathway.

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo experiments to evaluate the anti-inflammatory potential of this compound derivatives.

In Vitro Assays

This assay assesses the ability of test compounds to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in a macrophage cell line stimulated with LPS.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • ELISA kits for mouse TNF-α and IL-6

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants for cytokine analysis.

  • Cytokine Measurement: Determine the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay: After collecting the supernatant, assess the viability of the remaining cells using the MTT assay to ensure that the observed cytokine inhibition is not due to cytotoxicity.

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture RAW 264.7 Cells B Seed Cells in 96-well Plate (5x10^4 cells/well) A->B C Pre-treat with Test Compounds (1 hour) B->C D Stimulate with LPS (1 µg/mL) (24 hours) C->D E Collect Supernatant D->E G Assess Cell Viability (MTT Assay) D->G F Measure Cytokines (TNF-α, IL-6) via ELISA E->F

Figure 3: Workflow for in vitro cytokine inhibition assay.

This assay determines the inhibitory activity of the test compounds on the COX-1 and COX-2 enzymes, which are key enzymes in the synthesis of prostaglandins, important mediators of inflammation.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Heme cofactor

  • Test compounds

  • PGE₂ ELISA kit or colorimetric/fluorometric detection reagents

Protocol:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Incubation with Inhibitor: In a 96-well plate, add the reaction buffer, heme, the respective COX enzyme, and various concentrations of the test compound or a reference inhibitor (e.g., celecoxib for COX-2). Incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: Stop the reaction after a defined period (e.g., 2 minutes) by adding a stopping solution (e.g., HCl).

  • PGE₂ Quantification: Measure the amount of PGE₂ produced using an ELISA kit. Alternatively, a colorimetric or fluorometric method can be used to measure the peroxidase activity of COX.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

In Vivo Assay

This is a classic and widely used model to evaluate the acute anti-inflammatory activity of new compounds.

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan solution (1% in saline)

  • Test compounds

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

Protocol:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds or the reference drug orally or intraperitoneally to different groups of rats. A control group receives the vehicle only.

  • Induction of Edema: After a specific period (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (initial volume) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[7]

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group.

Data Presentation

The following tables present illustrative quantitative data for a hypothetical this compound derivative (Compound X) evaluated for its anti-inflammatory properties.

Table 1: In Vitro Anti-inflammatory Activity of Compound X

AssayParameterCompound XReference (Dexamethasone)
LPS-induced Cytokine Release in RAW 264.7 Cells
IC₅₀ for TNF-α Inhibition (µM)15.2 ± 1.80.5 ± 0.1
IC₅₀ for IL-6 Inhibition (µM)21.5 ± 2.50.8 ± 0.2
COX Inhibition Reference (Celecoxib)
IC₅₀ for COX-1 (µM)> 10015.1 ± 1.3
IC₅₀ for COX-2 (µM)8.9 ± 0.90.04 ± 0.01
Cell Viability
CC₅₀ in RAW 264.7 Cells (µM)> 200> 200

Data are presented as mean ± SD from three independent experiments.

Table 2: In Vivo Anti-inflammatory Activity of Compound X in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg, p.o.)Paw Edema Inhibition (%) at 3 hours
Vehicle Control-0
Compound X 1025.3 ± 3.1*
3048.7 ± 4.5**
10065.1 ± 5.2
Indomethacin 1055.4 ± 4.8

*p < 0.05, **p < 0.01, **p < 0.001 compared to the vehicle control group. Data are presented as mean ± SEM (n=6 per group).

Conclusion

The this compound scaffold holds significant promise for the development of novel anti-inflammatory agents. The protocols and data presented herein provide a framework for the systematic evaluation of derivatives based on this core structure. Further investigation into their precise molecular targets and optimization of their pharmacokinetic and pharmacodynamic properties will be crucial for advancing these compounds towards clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Bucherer-Bergs Reaction for Spirohydantoin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Bucherer-Bergs reaction to synthesize spirohydantoins.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of spirohydantoins via the Bucherer-Bergs reaction.

1. Low or No Yield of Spirohydantoin

  • Question: I am getting a very low yield or no desired spirohydantoin product. What are the possible causes and solutions?

  • Answer: Low or no yield in the Bucherer-Bergs reaction for spirohydantoin synthesis can stem from several factors, often related to the stability of intermediates, steric hindrance of the starting ketone, or suboptimal reaction conditions.

    • Steric Hindrance: Highly substituted or sterically hindered cyclic ketones can be less reactive. For instance, the synthesis of 5,5-diphenylhydantoin from the sterically hindered benzophenone under standard conditions resulted in a mere 7% yield.[1]

      • Solution: To overcome steric hindrance, consider modifying the reaction conditions. Prolonging the reaction time (e.g., from 10 hours to 90 hours for benzophenone) and increasing the temperature (e.g., to 110 °C in a closed vessel) can significantly improve yields.[1] Using alternative solvents with higher boiling points, such as propylene glycol or melted acetamide, in a sealed reactor (steel bomb) can also lead to substantially higher yields (91-96% for 5,5-diphenylhydantoin).[1] For particularly difficult cases, using formamide or dimethylformamide (DMF) as the solvent has been recommended.[1]

    • Substrate Decomposition or Side Reactions: The strongly basic conditions of the Bucherer-Bergs reaction can be intolerant to certain functional groups on the starting ketone, leading to decomposition or undesired side reactions.[1] For example, an anomalous Bucherer-Bergs reaction was observed with certain carbohydrate-derived ketones containing an α-O-isopropylidene group, which led to the opening of the acetal ring.[1]

      • Solution: Ensure your starting material is stable under basic conditions. If not, consider protecting labile functional groups prior to the reaction.

    • Suboptimal Reagent Ratios and pH: Incorrect stoichiometry of reagents or improper pH can hinder the reaction.

      • Solution: A common molar ratio of ketone:KCN:(NH₄)₂CO₃ is 1:2:2 to ensure balanced reactivity.[2] The pH of the reaction mixture should be maintained around 8-9, as ammonium carbonate acts as a buffer.[2] Strongly alkaline conditions can lead to cyanide degradation, while acidic conditions inhibit the formation of the crucial cyanohydrin intermediate.[2]

    • Inefficient Reaction Conditions: Standard atmospheric pressure and moderate temperatures might not be sufficient for less reactive substrates.

      • Solution: The "Hoyer modification," which involves heating the reaction mixture in a closed system under a carbon dioxide atmosphere at elevated pressure, can lead to better yields.[1] The use of ultrasonication has also been shown to accelerate the reaction, allowing for lower temperatures, shorter reaction times, and higher yields.[3] Continuous flow reactors can also improve efficiency, especially for poorly soluble substrates, by increasing the interfacial area between the organic and aqueous phases.[4][5]

2. Formation of Side Products and Impurities

  • Question: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?

  • Answer: The formation of side products is a common issue.

    • Unreacted Starting Material: Incomplete conversion is often a source of contamination.

      • Solution: As mentioned above, optimizing reaction time, temperature, and using a sealed vessel to prevent the escape of volatile components like ammonia and carbon dioxide can drive the reaction to completion.[1]

    • Formation of Diastereomers: When using substituted cyclic ketones, such as 4-tert-butylcyclohexanone, the formation of diastereomeric spirohydantoins is possible.[1] The Bucherer-Bergs reaction typically yields the thermodynamically more stable product.[1]

      • Solution: The stereochemical outcome is influenced by the reaction conditions. Understanding the mechanism can help in predicting the major isomer. Separation of diastereomers can often be achieved by chromatography.

    • Polymerization: Polymerization can be an issue, leading to a difficult work-up.[3]

      • Solution: The use of ultrasonication has been reported to mitigate polymerization problems.[3]

3. Difficult Product Isolation and Purification

  • Question: I am having trouble isolating and purifying my spirohydantoin product. What are the best practices?

  • Answer: While many spirohydantoins are crystalline and can be easily purified, some may present challenges.[1]

    • Work-up Procedure: A standard work-up involves acidifying the reaction mixture with an acid like HCl to precipitate the hydantoin product.[2]

      • Solution: Careful control of pH during precipitation is crucial to avoid redissolving the product.

    • Purification: Recrystallization is the most common method for purifying solid spirohydantoins.[1][2]

      • Solution: Ethanol/water mixtures are often effective for recrystallization.[2] If the product is not crystalline or is difficult to crystallize, column chromatography on silica gel may be necessary.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reaction conditions and corresponding yields for the Bucherer-Bergs synthesis of spirohydantoins from different cyclic ketones. This data is intended to provide a comparative overview to aid in experimental design.

Starting KetoneReagents & SolventsTemperature (°C) & TimeYield (%)Reference
Benzophenone(NH₄)₂CO₃, NaCN, 60% EtOH58-62 °C, 10 h7%[1]
Benzophenone(NH₄)₂CO₃, NaCN, 60% EtOH58-62 °C, 90 h67%[1]
Benzophenone(NH₄)₂CO₃, NaCN, 60% EtOH (closed vessel)110 °C75%[1]
Benzophenone(NH₄)₂CO₃, KCN, Propylene Glycol (steel bomb)Not specified91-96%[1]
4-tert-ButylcyclohexanoneKCN, (NH₄)₂CO₃Not specifiedPredominantly one isomer[1]
CyclopentanoneKCN, (NH₄)₂CO₃Not specifiedNot specified[6]
Various ketonesKCN, (NH₄)₂CO₃, EtOH/H₂ORefluxGood to excellent[2][7]
Various ketonesNaCN, Ammonium Acetate, PEG150 °C70-89%[8]

Experimental Protocols

High-Yield Synthesis of a Spirohydantoin (General Procedure)

This protocol is a generalized procedure based on common practices for the Bucherer-Bergs reaction and should be adapted for specific substrates.

Materials:

  • Cyclic ketone (1 equivalent)

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN) (2-4 equivalents)

  • Ammonium carbonate ((NH₄)₂CO₃) (4-8 equivalents)

  • Ethanol (50-96%) or another suitable solvent (e.g., propylene glycol, acetamide)

  • Hydrochloric acid (HCl) for work-up

Procedure:

  • In a round-bottom flask or a sealed pressure vessel, combine the cyclic ketone, potassium cyanide, and ammonium carbonate.

  • Add the solvent (e.g., 50% aqueous ethanol).

  • Heat the mixture with stirring. Typical temperatures range from 60-110 °C. For less reactive ketones, higher temperatures and a sealed vessel are recommended.[1][2]

  • Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to several days.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully acidify the reaction mixture with hydrochloric acid under a fume hood to precipitate the spirohydantoin product. Caution: Acidification of cyanide-containing solutions will generate highly toxic hydrogen cyanide gas.

  • Collect the precipitate by filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[2]

Mandatory Visualizations

Bucherer-Bergs Reaction Workflow

Bucherer_Bergs_Workflow Start Start: Cyclic Ketone Reaction Bucherer-Bergs Reaction Start->Reaction Reagents Reagents: KCN, (NH4)2CO3 Reagents->Reaction Workup Acidic Work-up (e.g., HCl) Reaction->Workup Reaction Mixture Purification Purification (Recrystallization/ Chromatography) Workup->Purification Crude Product Product Final Product: Spirohydantoin Purification->Product

Caption: Workflow for the synthesis of spirohydantoins via the Bucherer-Bergs reaction.

Logical Relationship for Troubleshooting Low Yield

Troubleshooting_Low_Yield Problem Problem: Low Yield Cause1 Cause 1: Steric Hindrance Problem->Cause1 Cause2 Cause 2: Suboptimal Conditions Problem->Cause2 Cause3 Cause 3: Substrate Instability Problem->Cause3 Solution1a Solution: Increase Temp/Time Cause1->Solution1a Solution1b Solution: Use High-Boiling Solvent Cause1->Solution1b Solution2a Solution: Optimize Reagent Ratio & pH Cause2->Solution2a Solution2b Solution: Use Sealed Vessel/ Ultrasonication Cause2->Solution2b Solution3 Solution: Protect Labile Groups Cause3->Solution3

Caption: Troubleshooting logic for addressing low yields in spirohydantoin synthesis.

References

Technical Support Center: Optimizing Spirohydantoin Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for spirohydantoin synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of spirohydantoins.

Troubleshooting Guides

This section addresses specific issues you may encounter during your spirohydantoin cyclization experiments.

Issue 1: Low or No Product Yield

Q: My spirohydantoin synthesis is resulting in a very low yield or no product at all. What are the potential causes and how can I improve the yield?

A: Low yields in spirohydantoin synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Here are some common causes and troubleshooting strategies:

  • Reagent Quality: Ensure the purity of your starting materials, especially the ketone or aldehyde. Impurities can interfere with the reaction. Solvents should be dry and of an appropriate grade.

  • Reaction Conditions:

    • Temperature: The reaction temperature is crucial. For the Bucherer-Bergs reaction, heating is typically required (around 60-110°C).[1] Insufficient temperature can lead to an incomplete reaction, while excessive heat may cause degradation of reactants or products.

    • Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Inadequate reaction time will result in incomplete conversion. Conversely, prolonged reaction times can sometimes lead to the formation of byproducts.

    • pH Control: In the Bucherer-Bergs reaction, maintaining a slightly alkaline pH (around 8-9) is important.[2] Ammonium carbonate acts as a buffer.[2] Strongly alkaline conditions can degrade cyanide, while acidic conditions can inhibit the formation of the necessary cyanohydrin intermediate.[2]

  • Stoichiometry: The molar ratio of reactants is critical. For the Bucherer-Bergs reaction, a common molar ratio of ketone:KCN:(NH₄)₂CO₃ is 1:2:2.[2] An excess of cyanide may lead to the formation of side products.[2]

  • Steric Hindrance: Sterically hindered ketones or aldehydes may react slower or require more forcing conditions. Increasing the reaction temperature or time may be necessary. The choice of solvent can also play a role in mitigating steric effects.

Issue 2: Formation of Side Products and Impurities

Q: I am observing significant side product formation in my reaction mixture. What are the common side reactions and how can I minimize them?

A: The formation of byproducts is a common challenge. Here are some frequent side reactions and ways to mitigate them:

  • Polymerization: Aldehydes, in particular, can be prone to polymerization under certain conditions. Using fresh, high-purity aldehydes and carefully controlling the reaction temperature can help minimize this.

  • Formation of α-ureido acids: Hydantoins can be hydrolyzed to form α-ureido acids, especially under harsh acidic or basic conditions during workup.[1] Careful control of pH during extraction and purification is essential.

  • Formation of 5-imino-oxazolidin-2-one: In the Bucherer-Bergs reaction, the 5-imino-oxazolidin-2-one is an intermediate that rearranges to the final hydantoin product.[3] Incomplete rearrangement can lead to this impurity. Ensuring adequate reaction time and temperature can promote complete conversion.

  • Cannizzaro Reaction: Aromatic aldehydes lacking an α-hydrogen can undergo a disproportionation reaction (Cannizzaro reaction) in the presence of a strong base, which can be a competing pathway. Careful control of basicity is key.

Issue 3: Product Purification Challenges

Q: I am having difficulty purifying my spirohydantoin product. What are the recommended purification methods?

A: Spirohydantoins are often crystalline solids, making recrystallization a suitable purification method.[1]

  • Recrystallization:

    • Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the spirohydantoin at high temperatures but have low solubility at room temperature or below. Common solvents for recrystallization of hydantoins include ethanol/water mixtures.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to promote the formation of pure crystals. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. The choice of eluent will depend on the polarity of the spirohydantoin and the impurities present. A systematic optimization of the solvent system is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between the Bucherer-Bergs and Strecker syntheses for preparing spirohydantoins?

A1: Both are classical methods for synthesizing α-amino acid derivatives. The Bucherer-Bergs reaction directly yields hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium carbonate in a one-pot reaction.[3] The Strecker synthesis first produces an α-aminonitrile from an aldehyde or ketone, ammonia, and cyanide.[4] This intermediate is then typically hydrolyzed to the corresponding amino acid, but can be used as a precursor for hydantoin synthesis through a subsequent cyclization step.

Q2: How does the choice of the starting ketone or aldehyde affect the spirohydantoin cyclization?

A2: The structure of the carbonyl compound significantly influences the reaction.

  • Reactivity: Aldehydes are generally more reactive than ketones.

  • Steric Hindrance: As mentioned earlier, bulky substituents on the ketone or aldehyde can slow down the reaction rate and may require more forcing conditions.[1]

  • Electronic Effects: Electron-withdrawing or electron-donating groups on aromatic aldehydes or ketones can influence the reactivity of the carbonyl group.

Q3: Can I use a pre-formed cyanohydrin in the Bucherer-Bergs reaction?

A3: Yes, a pre-formed cyanohydrin can be used as the starting material and reacted with ammonium carbonate to yield the corresponding hydantoin.[5]

Q4: What is the role of ammonium carbonate in the Bucherer-Bergs reaction?

A4: Ammonium carbonate serves as a source of both ammonia and carbon dioxide, which are essential for the formation of the hydantoin ring.[2] It also helps to maintain the reaction pH in the optimal range.[2]

Data Presentation

Table 1: Typical Reaction Conditions for Bucherer-Bergs Spirohydantoin Synthesis

ParameterConditionRationale
Starting Material Ketone or AldehydePrecursor for the spiro center.
Reagents KCN or NaCN, (NH₄)₂CO₃Sources of cyanide, ammonia, and CO₂.
Molar Ratio Ketone:KCN:(NH₄)₂CO₃ = 1:2:2Ensures sufficient reagents for cyclization.[2]
Solvent Aqueous Ethanol (e.g., 50-70%)Good solvent for both organic and inorganic reactants.
Temperature 60 - 110 °CPromotes reaction rate without significant degradation.[1]
pH ~8 - 9Optimal for cyanohydrin and aminonitrile formation.[2]
Reaction Time 4 - 24 hoursVaries depending on the substrate and temperature.

Experimental Protocols

Protocol 1: General Procedure for Spirohydantoin Synthesis via the Bucherer-Bergs Reaction

This protocol provides a general guideline. Specific amounts and conditions should be optimized for each substrate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the ketone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq).

  • Solvent Addition: Add a sufficient volume of 50% aqueous ethanol to dissolve the reactants upon heating.

  • Reaction: Heat the reaction mixture to 60-80°C with vigorous stirring. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete (typically 8-12 hours), cool the mixture to room temperature.

  • Precipitation: Slowly acidify the reaction mixture with a suitable acid (e.g., 6M HCl) to pH 6-7. The spirohydantoin product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure spirohydantoin.

Protocol 2: Strecker Synthesis of an α-Aminonitrile Precursor

This protocol describes the first stage of the Strecker synthesis.

  • Reaction Setup: In a sealed vessel, combine the aldehyde or ketone (1.0 eq) with ammonium chloride (1.1 eq) and potassium cyanide (1.1 eq) in a suitable solvent such as aqueous ammonia or methanol.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is often complete within a few hours to overnight.

  • Workup: After the reaction is complete, extract the α-aminonitrile with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The crude α-aminonitrile can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.

Mandatory Visualization

Bucherer_Bergs_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Ketone Ketone/Aldehyde Mix Mix & Heat (60-110°C, aq. EtOH) Ketone->Mix KCN KCN / NaCN KCN->Mix NH42CO3 (NH4)2CO3 NH42CO3->Mix Cool Cool to RT Mix->Cool Reaction Complete Acidify Acidify (pH 6-7) Cool->Acidify Filter Vacuum Filtration Acidify->Filter Precipitation Recrystallize Recrystallize Filter->Recrystallize Product Pure Spirohydantoin Recrystallize->Product

Caption: Workflow for Spirohydantoin Synthesis via the Bucherer-Bergs Reaction.

Strecker_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_cyclization Cyclization to Spirohydantoin Carbonyl Aldehyde/Ketone Formation α-Aminonitrile Formation Carbonyl->Formation Ammonia NH3 / NH4Cl Ammonia->Formation Cyanide KCN / NaCN Cyanide->Formation Reactant_Cyclization React with Isocyanate or CO2 source Formation->Reactant_Cyclization Intermediate Cyclize Cyclization Reactant_Cyclization->Cyclize Spirohydantoin Spirohydantoin Product Cyclize->Spirohydantoin

Caption: General Workflow for Spirohydantoin Synthesis via the Strecker Pathway.

References

Technical Support Center: Purification of Polar 1,3-Diazaspiro[4.5]decane-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of polar 1,3-diazaspiro[4.5]decane-2,4-dione derivatives via chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a purification method for a new this compound derivative?

A1: The crucial first step is to develop a reliable Thin Layer Chromatography (TLC) method. TLC will help you determine the polarity of your compound, identify a suitable solvent system for separation, and assess the purity of your crude material. An ideal solvent system will give your target compound an Rf value between 0.25 and 0.35, ensuring good separation from impurities on a column.

Q2: My this compound derivative is highly polar and does not move from the baseline on a silica gel TLC plate, even with highly polar solvents like 100% ethyl acetate. What should I do?

A2: This is a common challenge with polar compounds. Here are several strategies to address this:

  • Increase Solvent Polarity: Try a more polar mobile phase. A common choice for highly polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a small percentage of MeOH (e.g., 2-5%) and gradually increase it.

  • Use a Solvent Modifier: For basic compounds like some N-heterocycles, adding a small amount of a base to the mobile phase can improve chromatography by preventing tailing. A common choice is to use a stock solution of 10% ammonium hydroxide in methanol, adding 1-10% of this stock to your dichloromethane mobile phase.

  • Consider Alternative Stationary Phases: If normal-phase silica gel is not effective, consider other options such as reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).

Q3: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and is it suitable for my polar compounds?

A3: HILIC is a chromatographic technique that uses a polar stationary phase (like silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of a polar solvent (like water).[1][2][3] It is particularly well-suited for the separation of highly polar compounds that show little or no retention in reversed-phase chromatography.[1][2][3] Given the polar nature of this compound derivatives, HILIC is a highly recommended technique to explore.

Q4: My compound appears to be degrading on the silica gel column. How can I confirm this and what can I do to prevent it?

A4: To check for on-column degradation, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If your compound is stable, the spot will remain on the diagonal. If new spots appear off the diagonal, your compound is degrading. To mitigate this, you can try deactivating the silica gel by pre-treating the column with a solvent system containing a small amount of a neutralizing agent like triethylamine (1-3%) if your compound is acid-sensitive. Alternatively, switching to a more inert stationary phase like alumina or using reversed-phase chromatography can be effective.

Q5: I have a poor separation between my desired product and an impurity, even though they have different Rf values on TLC. What could be the issue?

A5: This can happen for several reasons:

  • Column Overloading: You may have loaded too much crude material onto the column. As a general rule, the amount of silica gel should be 20-50 times the weight of your sample.

  • Improper Column Packing: Air bubbles or cracks in the stationary phase can lead to poor separation. Ensure your column is packed uniformly.

  • Inappropriate Loading Technique: If your compound is not very soluble in the eluent, it may precipitate at the top of the column. In such cases, a "dry loading" technique is recommended.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic purification of polar this compound derivatives.

Problem Possible Cause(s) Recommended Solution(s)
Compound streaks on TLC plate Sample is too concentrated.Dilute the sample before spotting it on the TLC plate.
Compound is acidic or basic.Add a small amount of acetic acid (for acidic compounds) or triethylamine/ammonium hydroxide (for basic compounds) to the developing solvent.
Compound does not elute from the silica gel column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane).
The compound is strongly adsorbed to the acidic silica.Switch to a less acidic stationary phase like neutral alumina, or consider reversed-phase chromatography or HILIC.
Co-elution of the product with impurities The chosen solvent system has poor selectivity.Experiment with different solvent systems in TLC to maximize the separation between your product and the impurities.
The column was overloaded.Reduce the amount of sample loaded onto the column.
The column was not packed properly.Ensure the column is packed evenly without any air bubbles or cracks.
Low recovery of the purified compound The compound is irreversibly adsorbed to the stationary phase.Try a different stationary phase or use a stronger eluent to wash the column after collecting your product.
The compound is volatile and was lost during solvent evaporation.Use a rotary evaporator at a controlled temperature and pressure.
The compound degraded during purification.Check for stability on TLC and consider using a deactivated stationary phase or a faster purification method.

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography

This protocol provides a general procedure for the purification of a polar this compound derivative using silica gel chromatography.

1. Preparation of the Column:

  • Secure a glass column vertically to a stand.
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a thin layer of sand (approximately 1 cm).
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
  • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
  • Add another thin layer of sand on top of the packed silica gel.
  • Never let the solvent level drop below the top of the silica gel.

2. Sample Loading:

  • Wet Loading: Dissolve the crude sample in a minimal amount of the initial eluting solvent and carefully add it to the top of the column.
  • Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

3. Elution:

  • Start with a less polar solvent system determined from your TLC analysis (e.g., 98:2 DCM:MeOH).
  • Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound (e.g., to 95:5 DCM:MeOH).
  • Collect fractions and monitor them by TLC to identify the fractions containing your purified product.

4. Isolation:

  • Combine the pure fractions.
  • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Thin Layer Chromatography (TLC) for Method Development

1. Plate Preparation:

  • Using a pencil, lightly draw a baseline about 1 cm from the bottom of a TLC plate.

2. Spotting:

  • Dissolve a small amount of your crude mixture in a volatile solvent.
  • Using a capillary tube, spot the solution onto the baseline.

3. Development:

  • Place a small amount of the chosen developing solvent (mobile phase) into a developing chamber.
  • Place the spotted TLC plate in the chamber, ensuring the baseline is above the solvent level.
  • Cover the chamber and allow the solvent to ascend the plate.

4. Visualization:

  • Once the solvent front is near the top of the plate, remove the plate and mark the solvent front with a pencil.
  • Visualize the spots under a UV lamp if the compounds are UV-active. Alternatively, use a staining agent (e.g., potassium permanganate).

5. Rf Calculation:

  • Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC 1. TLC Method Development (Select Solvent System) Pack 2. Pack Column (Silica Gel) TLC->Pack Load 3. Load Sample (Wet or Dry) Pack->Load Elute 4. Elute with Gradient (e.g., DCM/MeOH) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: A typical experimental workflow for the purification of polar compounds by column chromatography.

troubleshooting_workflow start Start Purification check_elution Does the compound elute? start->check_elution increase_polarity Increase mobile phase polarity (e.g., more MeOH) check_elution->increase_polarity No check_separation Is the separation good? check_elution->check_separation Yes increase_polarity->check_elution optimize_gradient Optimize solvent gradient check_separation->optimize_gradient No check_stability Is the compound stable? check_separation->check_stability Yes optimize_gradient->check_separation change_stationary_phase Change stationary phase (e.g., Alumina, Reversed-Phase, HILIC) check_stability->change_stationary_phase No success Successful Purification check_stability->success Yes change_stationary_phase->start

Caption: A troubleshooting decision tree for the purification of polar compounds.

References

Technical Support Center: Synthesis of 1,3-Diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Diazaspiro[4.5]decane-2,4-dione.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and historically significant method for synthesizing this compound is the Bucherer-Bergs reaction. This one-pot, multicomponent reaction involves the condensation of cyclohexanone with potassium or sodium cyanide and ammonium carbonate. An alternative route is the Strecker synthesis, which first produces 1-aminocyclohexanecarbonitrile, followed by reaction with cyanate and subsequent cyclization.

Q2: What are the expected spectroscopic features of pure this compound?

A2: The characterization of the final product should align with the following data.[1]

  • 1H NMR: Signals corresponding to the protons of the cyclohexane ring.

  • 13C NMR: Resonances for the carbonyl carbons of the hydantoin ring and the carbons of the cyclohexane ring.[1]

  • IR Spectroscopy: Characteristic absorption bands for the N-H and C=O functional groups of the hydantoin ring.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification of side products.

Issue 1: Low Yield of the Desired Product

Possible Cause: Incomplete reaction or formation of stable intermediates.

Troubleshooting Steps:

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials.

  • Intermediate Identification: If the reaction stalls, isolate and characterize the major components of the reaction mixture. The two primary intermediates in the Bucherer-Bergs synthesis are Cyclohexanone Cyanohydrin and 1-Amino-1-cyanocyclohexane.

    • Cyclohexanone Cyanohydrin: This intermediate is formed by the addition of cyanide to cyclohexanone.

    • 1-Amino-1-cyanocyclohexane: Formed by the reaction of cyclohexanone cyanohydrin with ammonia.[2][3]

  • Drive the Reaction to Completion:

    • Ensure the reaction temperature is maintained, typically between 80-100°C for the Bucherer-Bergs reaction.[4]

    • Use an appropriate molar ratio of reactants. A common ratio for the ketone to cyanide to ammonium carbonate is 1:2:2.[4]

    • Maintain the pH of the reaction mixture between 8 and 9.[4]

Issue 2: Presence of Impurities in the Final Product

Possible Cause: Formation of side products due to competing reactions or degradation of the final product.

Troubleshooting Steps:

  • Identify the Impurity: Analyze the crude product using NMR and IR spectroscopy and compare the data with that of known potential side products.

    • Unreacted Intermediates: Check for the presence of signals corresponding to Cyclohexanone Cyanohydrin or 1-Amino-1-cyanocyclohexane.

    • Hydrolysis Product: Under harsh acidic or basic work-up or purification conditions, the hydantoin ring can hydrolyze to form 1-Aminocyclohexanecarboxylic acid.

  • Purification:

    • Recrystallization: this compound is typically a crystalline solid and can be purified by recrystallization, often from ethanol/water mixtures.[4]

    • Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed to separate the product from more polar or non-polar impurities.

Quantitative Data of Potential Side Products

The following table summarizes the key identification parameters for potential side products.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic Data
Cyclohexanone CyanohydrinC₇H₁₁NO125.17IR: ν(OH), ν(C≡N)
1-Amino-1-cyanocyclohexaneC₇H₁₂N₂124.18IR: ν(NH₂), ν(C≡N)
1-Aminocyclohexanecarboxylic acidC₇H₁₃NO₂143.18IR: ν(NH₂), ν(C=O), ν(OH)

Experimental Protocols

Key Experiment: Bucherer-Bergs Synthesis of this compound

Materials:

  • Cyclohexanone

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • In a pressure vessel, combine cyclohexanone, potassium cyanide, and ammonium carbonate in a 1:2:2 molar ratio in a mixture of ethanol and water.

  • Seal the vessel and heat the mixture to 80-100°C with stirring.

  • Maintain the temperature and stirring for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with hydrochloric acid to precipitate the crude product.

  • Collect the solid by filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Visualizations

Reaction Pathway and Side Product Formation

Bucherer_Bergs_Synthesis Cyclohexanone Cyclohexanone Cyanohydrin Cyclohexanone Cyanohydrin Cyclohexanone->Cyanohydrin + CN⁻, + H⁺ KCN_NH42CO3 KCN, (NH₄)₂CO₃ Aminonitrile 1-Amino-1-cyanocyclohexane Cyanohydrin->Aminonitrile + NH₃ Product 1,3-Diazaspiro[4.5]decane- 2,4-dione Aminonitrile->Product + CO₂, H₂O Amino_Acid 1-Aminocyclohexanecarboxylic acid Product->Amino_Acid Side Reaction Hydrolysis Hydrolysis (H⁺/OH⁻)

Caption: Bucherer-Bergs reaction pathway and potential side products.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Crude Product (TLC, NMR, IR) Start->Analyze Incomplete_Reaction Incomplete Reaction? Analyze->Incomplete_Reaction Optimize Optimize Reaction Conditions: - Temperature - Time - Reagent Stoichiometry Incomplete_Reaction->Optimize Yes Side_Products Side Products Present? Incomplete_Reaction->Side_Products No Optimize->Analyze Purify Purification: - Recrystallization - Column Chromatography Side_Products->Purify Yes End Pure Product Side_Products->End No Characterize Characterize Purified Product and Side Products Purify->Characterize Characterize->End

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: HPLC Analysis of 1,3-Diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 1,3-Diazaspiro[4.5]decane-2,4-dione. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing and executing robust analytical methods for this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC method for this compound?

A1: A good starting point for method development is a reversed-phase HPLC method. Given the polar nature of the hydantoin rings and the non-polar character of the cyclohexane ring, a C18 column is a versatile choice. A mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol is recommended. UV detection is suitable as the dione structure contains chromophores.

Q2: What are the key chemical properties of this compound to consider for HPLC method development?

A2: Key properties include its molecular weight of 168.19 g/mol and its structure containing both polar (two amide groups in the hydantoin ring) and non-polar (the spiro-linked cyclohexane ring) moieties.[1] This amphiphilic nature suggests that reversed-phase chromatography will be effective. The presence of two carbonyl groups suggests UV absorbance, likely in the lower UV range (e.g., 210-230 nm).

Q3: My peak for this compound is tailing. What are the common causes and solutions?

A3: Peak tailing is a common issue. It can be caused by interactions between the analyte and active sites on the column packing (residual silanols), or by issues with the mobile phase or instrument. To troubleshoot, you can try adding a small amount of a competing base (like triethylamine) to the mobile phase, adjusting the mobile phase pH, or using a column with better end-capping. It is also important to ensure that the sample is dissolved in the mobile phase.

Q4: How can I improve the resolution between this compound and its impurities?

A4: To improve resolution, you can modify the mobile phase composition, such as by changing the organic solvent percentage or the pH. You can also try a different column with a different stationary phase (e.g., a phenyl-hexyl column) or a smaller particle size for higher efficiency. Optimizing the column temperature can also influence selectivity and resolution.

Q5: Is a chiral separation necessary for this compound?

A5: this compound itself is not chiral. However, if you are working with derivatives that have chiral centers, a chiral separation would be necessary. Chiral HPLC is a common technique for separating enantiomers of spiro compounds.[2][3][4] This typically involves using a chiral stationary phase (CSP) column and may require screening different mobile phases (normal-phase or reversed-phase) to achieve separation.[4][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Secondary Silanol Interactions Add a competing base (e.g., 0.1% Triethylamine) to the mobile phase. Use a highly end-capped column or a column with a different stationary phase.
Column Overload Reduce the injection volume or the concentration of the sample.
Sample Solvent Incompatibility Dissolve the sample in the mobile phase or a weaker solvent than the mobile phase.
Column Contamination or Void Flush the column with a strong solvent. If the problem persists, replace the column.
Problem 2: Fluctuating Retention Times
Possible Cause Recommended Solution
Inconsistent Mobile Phase Composition Prepare fresh mobile phase and ensure proper mixing. If using a gradient, check the pump's proportioning valves.
Temperature Fluctuations Use a column oven to maintain a constant temperature.[6]
Pump Malfunction (Inconsistent Flow Rate) Check for leaks in the pump and fittings. Purge the pump to remove air bubbles.
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before injecting the sample.
Problem 3: High Backpressure
Possible Cause Recommended Solution
Column Frit Blockage Back-flush the column. If this does not resolve the issue, replace the inlet frit.
Column Contamination Wash the column with a series of strong solvents.
Precipitation in the System If using buffered mobile phases, ensure the buffer is soluble in the organic solvent. Flush the system with water before shutting down.
Tubing Blockage Systematically disconnect fittings to locate the source of the blockage.

Experimental Protocols

Example Reversed-Phase HPLC Method for this compound

This protocol describes a general-purpose method for the analysis of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient: 30% B to 70% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Quantitative Data Summary

The following tables present hypothetical data from the development and validation of the example HPLC method.

Table 1: System Suitability Parameters

Parameter Acceptance Criteria Typical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20004500
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%0.8%
RSD of Retention Time (n=6) ≤ 1.0%0.3%

Table 2: Method Validation Summary

Parameter Result
Linearity (r²) 0.9995
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 1.5%

Visualizations

HPLC Method Development Workflow

MethodDevelopmentWorkflow start Define Analytical Goal lit_search Literature Search & Compound Property Analysis start->lit_search initial_method Select Initial Conditions (Column, Mobile Phase, Detector) lit_search->initial_method optimization Method Optimization (Gradient, Temperature, pH) initial_method->optimization optimization->initial_method No, Re-select validation Method Validation (Linearity, Accuracy, Precision) optimization->validation Meets System Suitability? validation->optimization No, Re-optimize final_method Finalized SOP validation->final_method Validation Successful?

Caption: A typical workflow for developing a robust HPLC method.

Troubleshooting Logic for Variable Retention Times

TroubleshootingRetentionTime problem Problem: Variable Retention Times check_pump Check Pump & Flow Rate (Leaks, Bubbles) problem->check_pump check_temp Check Column Temperature (Is it stable?) check_pump->check_temp OK solution_pump Solution: Purge Pump, Tighten Fittings check_pump->solution_pump Issue Found check_mobile_phase Check Mobile Phase (Freshly prepared? Mixed well?) check_temp->check_mobile_phase OK solution_temp Solution: Use Column Oven check_temp->solution_temp Issue Found check_equilibration Check Column Equilibration (Sufficient time?) check_mobile_phase->check_equilibration OK solution_mp Solution: Prepare Fresh Mobile Phase check_mobile_phase->solution_mp Issue Found solution_equilibration Solution: Increase Equilibration Time check_equilibration->solution_equilibration Issue Found

Caption: A decision tree for troubleshooting inconsistent HPLC retention times.

References

Technical Support Center: Overcoming Solubility Challenges of 1,3-Diazaspiro[4.5]decane-2,4-dione in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1,3-Diazaspiro[4.5]decane-2,4-dione during biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of this compound in aqueous-based biological assay buffers?

A1: Like many organic small molecules, this compound, a hydantoin derivative, can exhibit low aqueous solubility due to its relatively nonpolar structure and potential for strong crystal lattice energy. When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate out of solution, a phenomenon known as "solvent shock".

Q2: How can I perform a preliminary assessment of my compound's solubility in the assay buffer?

A2: A simple, effective method is a visual kinetic solubility assessment. Prepare a series of dilutions of your this compound stock solution in your final assay buffer within a clear multi-well plate. Visually inspect for any signs of precipitation, such as cloudiness, turbidity, or visible particles, against a dark background. This will give you a practical upper concentration limit for your experiments.

Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?

A3: To avoid solvent-induced artifacts and cytotoxicity, the final concentration of Dimethyl Sulfoxide (DMSO) in most cell-based assays should be kept below 0.5% (v/v).[1] For particularly sensitive cell lines or assays, a final concentration of less than 0.1% is often recommended. Always include a vehicle control (assay medium with the same final DMSO concentration) in your experiments to account for any effects of the solvent itself.

Q4: Can repeated freeze-thaw cycles of my DMSO stock solution affect the solubility of this compound?

A4: Yes, repeated freeze-thaw cycles can negatively impact the solubility of your compound.[2] DMSO is hygroscopic and can absorb moisture from the air, which can decrease the solubility of hydrophobic compounds. Additionally, temperature fluctuations can promote the formation of micro-precipitates that may not readily redissolve. It is best practice to aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles.

Q5: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my initial experiments?

A5: Kinetic solubility refers to the concentration at which a compound precipitates when rapidly diluted from a stock solution into an aqueous buffer.[3] It is a measure of how quickly a compound falls out of a supersaturated solution. Thermodynamic solubility, on the other hand, is the true equilibrium solubility of a compound in a given solvent after an extended incubation period.[4] For initial high-throughput screening and most in vitro assays, kinetic solubility is often the more practical parameter to determine the workable concentration range.[5]

Troubleshooting Guides

Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.
Observation Potential Cause Recommended Solution
Immediate cloudiness or formation of visible particles upon adding stock solution to buffer.Solvent Shock: The rapid change in polarity from a high-concentration organic stock (e.g., 100% DMSO) to the aqueous assay buffer causes the compound to crash out of solution.1. Decrease Final Concentration: The simplest approach is to lower the final concentration of this compound in the assay. 2. Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. First, dilute the DMSO stock into an intermediate solvent mixture (e.g., 50% DMSO/50% buffer or 100% ethanol) before the final dilution into the assay buffer.[6] 3. Increase Mixing Energy: Vigorously vortex or pipette mix the solution immediately after adding the stock to the aqueous buffer to aid dispersion.
Precipitation occurs even at low concentrations.Low Intrinsic Aqueous Solubility: The compound has inherently poor solubility in the aqueous buffer system.1. Employ Co-solvents: Introduce a water-miscible organic co-solvent into your final assay buffer.[1] Common choices include ethanol or polyethylene glycol 400 (PEG 400).[7] Ensure the final co-solvent concentration is compatible with your assay and cells. 2. Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[8][9][10][11][12] Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
Issue 2: Compound precipitates over the course of the assay (e.g., during incubation).
Observation Potential Cause Recommended Solution
Solution is initially clear but becomes cloudy or forms a precipitate after incubation at 37°C.Temperature-Dependent Solubility: The solubility of the compound may decrease at the assay incubation temperature.1. Pre-warm all solutions: Ensure that your assay buffer and all other aqueous reagents are pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound stock solution.[2] 2. Maintain Stable Temperature: Ensure the incubator provides a stable and consistent temperature throughout the experiment.
Precipitate forms gradually over several hours.Thermodynamic Insolubility: The initial concentration, although kinetically soluble, is above the thermodynamic equilibrium solubility limit.[6]1. Lower the Compound Concentration: The most reliable solution is to work at a concentration below the thermodynamic solubility limit. 2. Incorporate Solubilizing Agents: The use of co-solvents or cyclodextrins, as mentioned in Issue 1, can also help maintain solubility over longer incubation times.
Inconsistent results and high variability between replicate wells.Micro-precipitation: Formation of fine, often invisible, precipitates that can affect the effective concentration of the compound.1. Visual Inspection Under Magnification: Examine the wells under a microscope to detect fine precipitates that may not be visible to the naked eye.[2] 2. Re-evaluate Solubilization Strategy: If micro-precipitation is suspected, a more robust solubilization method using co-solvents or cyclodextrins may be necessary.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Allow the vial of solid this compound (Molecular Weight: 168.19 g/mol ) and anhydrous DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh 1.68 mg of the compound into a sterile, conical microcentrifuge tube.

  • Dissolution: Add 100 µL of anhydrous DMSO to the tube.

  • Mixing: Vortex the tube vigorously for 1-2 minutes.

  • Solubilization Aids (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes. Gentle warming in a 37°C water bath can also be applied, but monitor for any signs of degradation.

  • Storage: Once fully dissolved, aliquot the stock solution into single-use, tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assessment
  • Plate Setup: In a clear 96-well plate, add your assay buffer to wells in a serial dilution pattern.

  • Compound Addition: Create a dilution series of your this compound DMSO stock solution (e.g., from 100 µM down to 0.1 µM) in the assay buffer. Ensure the final DMSO concentration is constant in all wells.

  • Incubation: Incubate the plate under your experimental conditions (e.g., room temperature or 37°C).

  • Observation: Visually inspect the wells for any signs of precipitation at various time points (e.g., immediately, 1 hour, 4 hours, and 24 hours). The highest concentration that remains clear is your approximate kinetic solubility limit.

Data Presentation

Table 1: Common Co-solvents for Biological Assays

Co-solventTypical Starting ConcentrationMaximum Recommended Concentration (Cell-based Assays)Notes
Ethanol1-5% (v/v)< 1% (v/v)Can have biological effects at higher concentrations.[7]
Polyethylene Glycol 400 (PEG 400)1-10% (v/v)< 5% (v/v)Generally well-tolerated by many cell lines.[7]
Propylene Glycol1-5% (v/v)< 1% (v/v)Another common vehicle for in vivo and in vitro studies.

Note: The optimal concentration and compatibility of any co-solvent must be determined empirically for each specific assay and cell line.

Table 2: Types of Cyclodextrins for Solubility Enhancement

Cyclodextrin DerivativeKey FeaturesTypical Molar Ratio (Drug:CD)
β-Cyclodextrin (β-CD)Natural cyclodextrin, lower aqueous solubility.1:1 to 1:2
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)Higher aqueous solubility and lower toxicity than β-CD.[11]1:1 to 1:2
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)High aqueous solubility and excellent safety profile.1:1 to 1:2

Mandatory Visualizations

experimental_workflow Workflow for Overcoming Solubility Issues start Start: Poorly Soluble This compound prep_stock Prepare High-Concentration Stock in Anhydrous DMSO start->prep_stock solubility_test Perform Kinetic Solubility Test prep_stock->solubility_test precipitate Precipitation Observed? solubility_test->precipitate no_precipitate Proceed with Assay (at or below max soluble conc.) precipitate->no_precipitate No troubleshoot Troubleshoot Solubilization precipitate->troubleshoot Yes lower_conc Lower Final Concentration troubleshoot->lower_conc co_solvent Use Co-solvents (e.g., Ethanol, PEG 400) troubleshoot->co_solvent cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) troubleshoot->cyclodextrin re_test Re-test Solubility lower_conc->re_test co_solvent->re_test cyclodextrin->re_test re_test->solubility_test delta_opioid_receptor_pathway Delta-Opioid Receptor (DOR) Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol DOR DOR G_protein Gαi/o-GDP (inactive) DOR->G_protein activates G_protein_active Gαi/o-GTP (active) G_protein->G_protein_active GTP replaces GDP AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA (inactive) cAMP->PKA activates PKA_active PKA (active) PKA->PKA_active CREB CREB PKA_active->CREB phosphorylates CREB_P p-CREB CREB->CREB_P Gene_expression Gene_expression CREB_P->Gene_expression Alters Gene Expression Ligand This compound (Agonist) Ligand->DOR binds G_protein_active->AC inhibits

References

Technical Support Center: NMR Analysis of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the NMR spectroscopic analysis of spirocyclic compounds. The unique three-dimensional and often rigid nature of spirocyclic systems can lead to significant signal overlap and complex splitting patterns, complicating structural elucidation. This guide offers strategies and experimental protocols to overcome these challenges.

Troubleshooting Guide

This section addresses common problems related to NMR signal overlap in spirocyclic compounds in a question-and-answer format, providing actionable solutions.

Question 1: My 1H NMR spectrum of a spirocyclic compound shows a crowded, unresolvable region, especially where the methylene protons are expected. How can I begin to assign these signals?

Answer: Severe signal crowding is a hallmark issue for spirocyclic compounds due to their rigid conformations, which often makes protons on adjacent methylene groups diastereotopic and chemically distinct.[1][2] The first and most effective step is to use two-dimensional (2D) NMR experiments to disperse the signals into a second dimension.[3]

  • Solution A: 2D Heteronuclear Correlation (HSQC) The Heteronuclear Single Quantum Coherence (HSQC) experiment is arguably the most powerful tool for resolving proton overlap. It correlates each proton signal to the carbon it is directly attached to. Since the ¹³C chemical shift range is much larger than the proton range (~200 ppm vs. ~12 ppm), protons attached to different carbons will be separated along the carbon (F1) axis, even if they overlap in the proton (F2) dimension.[3][4] This is particularly effective for resolving diastereotopic methylene protons, which will appear as two distinct cross-peaks correlated to the same carbon signal.[5]

  • Solution B: 2D Homonuclear Correlation (COSY/TOCSY)

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically 2-3 bonds apart). It helps trace proton-proton connectivity within the individual rings of the spirocycle.

    • TOCSY (Total Correlation Spectroscopy): This is often more powerful for mapping out entire spin systems. Irradiating a single, well-resolved proton can reveal all other protons within the same coupling network (i.e., within the same ring system). This is invaluable for separating the signals of one ring from the other.[6]

Question 2: Even in my 2D HSQC spectrum, the signals are so close that I can't confidently assign the diastereotopic protons of a methylene group next to the spirocenter. What's the next step?

Answer: When high resolution 2D NMR is insufficient, more advanced techniques are required to further separate signals or to selectively observe specific correlations.

  • Solution A: Higher Field Strength If available, re-running the spectrum on a higher field spectrometer (e.g., moving from 500 MHz to 800 MHz) will increase the chemical shift dispersion, potentially resolving the overlapping signals.

  • Solution B: Selective 1D TOCSY If you can identify even one well-resolved proton in a spin system, a selective 1D TOCSY experiment can be used to "pull out" only the signals from that specific spin system, effectively creating a subspectrum with far less overlap.[6] This is excellent for cleanly isolating the signals of one of the spirocycle's rings.

  • Solution C: HSQC-TOCSY This 3D-like 2D experiment combines the resolving power of HSQC with the correlation ability of TOCSY.[7] It disperses the TOCSY correlations into the ¹³C dimension, providing excellent resolution for severely overlapping spin systems.[6] You can trace the entire proton spin system for a given residue by starting at the one-bond ¹H-¹³C cross-peak and identifying all the relayed proton signals that appear at the same ¹³C chemical shift.[8]

  • Solution D: Varying Temperature or Solvent Changing the solvent (e.g., from CDCl₃ to Benzene-d₆ or DMSO-d₆) can alter the chemical shifts of certain protons through anisotropic effects, sometimes resolving overlap.[8] Similarly, for conformationally flexible spirocycles, variable temperature (VT) NMR can either sharpen signals by coalescing conformers (at high temperature) or resolve the signals for individual conformers (at low temperature).[9]

Question 3: My spirocyclic compound contains a Lewis basic functional group (e.g., ketone, amine, alcohol) and the nearby protons are heavily overlapped. How can I simplify this region of the spectrum?

Answer: The presence of a Lewis basic site is an excellent handle for using chemical shift reagents, which can dramatically alter the spectrum to resolve overlap.

  • Solution: Use a Lanthanide Shift Reagent (LSR) LSRs are paramagnetic complexes (typically of Europium or Praseodymium) that reversibly bind to Lewis basic sites in the analyte.[10] This interaction induces large changes in the chemical shifts of nearby protons, an effect known as the Lanthanide-Induced Shift (LIS). The magnitude of the shift is dependent on the distance and angle of the proton from the lanthanide ion, causing the closest protons to shift the most.[11][12] This effectively "spreads out" the crowded region of the spectrum.

    • Europium-based reagents (e.g., Eu(fod)₃, Eu(dpm)₃) typically induce downfield shifts.[2]

    • Praseodymium-based reagents typically induce upfield shifts.[2] By adding small, incremental amounts of the LSR and monitoring the spectrum, you can achieve optimal signal separation.

Frequently Asked Questions (FAQs)

Q1: What is a diastereotopic proton and why is it so common in spirocyclic compounds? A1: Diastereotopic protons are non-equivalent protons on a CH₂ group that cannot be interchanged by rotation or a plane of symmetry.[1] In spirocyclic compounds, the rigid, three-dimensional structure and the presence of a chiral spirocenter often mean that the two protons of a methylene group have different spatial relationships to other parts of the molecule. One proton might be axial-like while the other is equatorial-like, or one might be closer to a bulky substituent on the other ring. This results in distinct chemical environments and, therefore, different chemical shifts and couplings.[2][13]

Q2: I have a racemic mixture of a chiral spirocyclic amine. How can I use NMR to determine the enantiomeric excess (ee)? A2: You can use a Chiral Solvating Agent (CSA). CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of your analyte.[14][15] These diastereomeric complexes have slightly different magnetic environments, causing the signals of one enantiomer to shift differently from the other in the NMR spectrum. This results in the splitting of a key signal (e.g., a proton adjacent to the amine) into two separate signals, one for each enantiomer. The enantiomeric excess can then be determined by integrating these two resolved signals.[9]

Q3: My 1D ¹H spectrum has very broad peaks. What could be the cause for a rigid spirocycle? A3: For rigid molecules like many spirocycles, broad peaks can be caused by several factors:

  • Poor Shimming: An inhomogeneous magnetic field is a common cause of peak broadening.[9] Always ensure the spectrometer is well-shimmed.

  • Sample Aggregation: If the sample is too concentrated, intermolecular interactions can lead to broader lines. Try acquiring the spectrum at a lower concentration.

  • Intermediate Conformational Exchange: Even "rigid" spirocycles can have some conformational flexibility (e.g., ring flipping). If this exchange happens on the same timescale as the NMR experiment, it can lead to significant line broadening. Acquiring the spectrum at a higher or lower temperature can often resolve this issue.[9]

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause severe line broadening. If suspected, try filtering the sample through a small plug of Celite or silica.[9]

Q4: I see complex splitting patterns that don't follow the simple n+1 rule. Is this normal for spirocycles? A4: Yes, this is very common. The fixed bond angles in rigid spirocyclic systems can lead to significant long-range couplings (e.g., ⁴J or ⁵J), often through a "W" or "M" shaped arrangement of bonds.[16] These additional couplings can turn a simple doublet or triplet into a complex multiplet. Furthermore, the coupling constants for diastereotopic methylene protons to an adjacent proton (³J_ax and ³J_eq) are often very different, leading to complex multiplets known as "ABX" systems. 2D COSY is an excellent tool for deciphering these complex coupling networks.

Data Presentation

Table 1: Comparison of NMR Resolution Techniques for a Representative Spiroketal

The following table illustrates the expected outcomes of applying different NMR techniques to resolve a hypothetical crowded region (3.50-3.80 ppm) in the ¹H NMR spectrum of a spiroketal, where four protons (H-4a, H-4b, H-6a, H-6b) are overlapping.

TechniqueExpected Result in the 3.50-3.80 ppm RegionAdvantage for Spirocycles
1D ¹H NMR A single, broad, and unresolvable multiplet integrating to 4H.-
2D HSQC Two distinct cross-peaks along the F1 axis, corresponding to C4 and C6. Each cross-peak shows two resolved proton signals in the F2 dimension.Disperses signals based on the attached carbon, definitively resolving overlap between protons on different carbons.[4]
Selective 1D TOCSY Irradiation of a resolved proton on one of the rings (e.g., H-1) would produce a 1D spectrum showing only signals from that ring's spin system.Isolates individual ring systems, simplifying the spectrum and allowing for focused analysis of coupling constants.[6]
¹H NMR + LSR The single multiplet resolves into four distinct multiplets, shifted downfield to varying extents (e.g., H-4a: 4.5 ppm, H-4b: 4.2 ppm, H-6a: 5.1 ppm, H-6b: 4.8 ppm).The distance-dependent shift resolves overlap based on proximity to the Lewis basic spiroketal oxygen.[11]

Experimental Protocols

Protocol 1: 2D HSQC for Resolving Diastereotopic Protons

This protocol outlines the acquisition of a gradient-enhanced, phase-sensitive ¹H-¹³C HSQC spectrum, ideal for resolving overlapping proton signals in spirocyclic compounds.[17]

  • Sample Preparation: Prepare a solution of 5-15 mg of the spirocyclic compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.

  • Initial Setup:

    • Insert the sample, lock, and shim the spectrometer. For best results on rigid molecules, ensure shimming is optimized to achieve sharp, symmetrical peaks.[9]

    • Acquire a standard 1D ¹H spectrum to determine the proton spectral width (sw in F2) and transmitter offset (o1p).

    • Acquire a standard 1D ¹³C spectrum to determine the carbon spectral width (sw in F1) and transmitter offset.

  • Parameter Setup (Bruker Example):

    • Create a new dataset and read in a standard HSQC parameter set (e.g., rpar HSQCEDETGPSISP2.3 all).

    • Set the spectral widths and offsets in both dimensions (F1 for ¹³C, F2 for ¹H) based on the 1D spectra.

    • TD (Time Domain points): 2048 in F2, 256-512 in F1.

    • NS (Number of Scans): 4 to 16, depending on concentration. Should be a multiple of 2.

    • D1 (Relaxation Delay): 1.5 - 2.0 seconds.

    • CNST2 (¹JCH coupling constant): Set to an average value of 145 Hz.

  • Acquisition: Start the acquisition by running rga (receiver gain adjustment) followed by zg.

  • Processing:

    • Use the command xfb to perform a 2D Fourier transform with appropriate window functions (e.g., QSINE in both dimensions).

    • Phase the spectrum carefully in both dimensions. The multiplicity-edited version will show CH/CH₃ peaks with a positive phase and CH₂ peaks with a negative phase, which is extremely useful for identifying the diastereotopic methylene groups.

Protocol 2: Using a Lanthanide Shift Reagent (LSR)

This protocol describes a titration experiment to resolve signal overlap using an LSR like Eu(fod)₃.[10]

  • Preparation:

    • Dissolve 10-20 mg of the spirocyclic compound in 0.6 mL of a dry, aprotic deuterated solvent (e.g., CDCl₃ dried over molecular sieves) in an NMR tube. Water will compete for coordination with the LSR.

    • Prepare a stock solution of the LSR (e.g., 20 mg of Eu(fod)₃ in 1 mL of the same dry solvent).

  • Titration Procedure:

    • Acquire a standard ¹H NMR spectrum of your compound. This is your 0.0 molar equivalent spectrum.

    • Using a microsyringe, add a small aliquot (e.g., 2-5 µL) of the LSR stock solution directly to the NMR tube. This corresponds to approximately 0.1 molar equivalents.

    • Shake the tube gently to mix and re-acquire the ¹H NMR spectrum.

    • Observe the changes in chemical shifts. Protons closer to the binding site will have shifted more significantly.

    • Continue adding small increments of the LSR stock solution, acquiring a spectrum after each addition (e.g., at 0.2, 0.3, 0.5, 0.7, and 1.0 molar equivalents).

  • Analysis:

    • Stack the spectra to visualize the progressive shifts of each signal.

    • Identify the spectrum with the best signal dispersion for your region of interest. Excessive LSR can lead to significant peak broadening, so there is often an optimal concentration.[18]

    • The induced shifts can be used to confirm assignments, as the magnitude of the shift is related to the proton's distance from the binding site.

Visualizations

troubleshooting_workflow start Start: Overlapping Signals in 1H NMR of Spirocycle is_crowded Is the overlap severe and widespread? start->is_crowded run_2d Acquire 2D NMR: HSQC and COSY/TOCSY is_crowded->run_2d Yes has_lewis_base Does the molecule have a Lewis basic site (O, N)? is_crowded->has_lewis_base No, localized overlap is_resolved_2d Are key signals resolved in 2D? run_2d->is_resolved_2d is_resolved_2d->has_lewis_base No elucidate Assign Signals and Elucidate Structure is_resolved_2d->elucidate Yes use_lsr Use Lanthanide Shift Reagent (LSR) has_lewis_base->use_lsr Yes advanced_nmr Use Advanced Techniques: - Selective 1D TOCSY - HSQC-TOCSY - Higher Field - Change Solvent/Temp has_lewis_base->advanced_nmr No use_lsr->elucidate advanced_nmr->elucidate

Caption: Troubleshooting workflow for NMR signal overlap in spirocycles.

lsr_mechanism cluster_0 Before LSR cluster_1 With LSR Spiro Spirocycle (with Lewis Base) Spectrum1 Overlapped 1H Signals Spiro->Spectrum1 yields Complex [Spirocycle-LSR] Complex Spiro->Complex + LSR (fast exchange) Spectrum2 Resolved 1H Signals Complex->Spectrum2 yields LSR Lanthanide Shift Reagent (e.g., Eu(fod)3)

Caption: Mechanism of action for a Lanthanide Shift Reagent (LSR).

experiment_selection start Problem: Overlapping Proton Signals q1 Goal: Resolve H's attached to different C's? start->q1 q2 Goal: Trace H-H coupling network within a ring? q1->q2 No a1 Use HSQC q1->a1 Yes q3 Goal: Isolate one complete spin system? q2->q3 No a2 Use COSY / TOCSY q2->a2 Yes q4 Goal: Resolve H's on the same carbon (diastereotopic)? q3->q4 No a3 Use Selective 1D TOCSY (if one peak is resolved) q3->a3 Yes a4 Use HSQC-TOCSY or Higher Field q4->a4 Yes

Caption: Decision tree for selecting an appropriate NMR experiment.

References

Technical Support Center: Optimizing HPLC Separation of 1,3-Diazaspiro[4.5]decane-2,4-dione Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 1,3-diazaspiro[4.5]decane-2,4-dione diastereomers.

Frequently Asked Questions (FAQs)

Q1: Is a chiral stationary phase (CSP) necessary for the separation of this compound diastereomers?

A1: Not necessarily. Diastereomers, unlike enantiomers, have different physicochemical properties, which often allows for their separation on standard achiral stationary phases such as C18, Phenyl, or even normal-phase silica columns.[1] The key is to exploit the differences in their three-dimensional structures to achieve differential retention. However, if separation on achiral phases proves difficult, a chiral stationary phase can be a powerful alternative for enhancing selectivity.

Q2: What are the key challenges in separating this compound diastereomers?

A2: The primary challenge lies in the structural similarity of the diastereomers, which can result in co-elution or poor resolution. Additionally, the hydantoin moiety contains secondary amine groups that can lead to undesirable interactions with the stationary phase, particularly with residual silanol groups on silica-based columns. This can cause peak tailing and poor peak shape, complicating quantification. Careful control of mobile phase pH is crucial to manage these secondary interactions.

Q3: How does the mobile phase pH affect the separation?

A3: The mobile phase pH is a critical parameter, especially when using silica-based columns. The this compound structure contains secondary amines within the hydantoin ring which can be protonated at acidic pH. In their protonated state, they can interact ionically with deprotonated silanol groups on the stationary phase, leading to peak tailing.[2] To minimize this, it is generally recommended to use a mobile phase with a pH that either fully protonates or fully depresses the ionization of the amine groups. Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase is a common strategy to improve peak shape by ensuring consistent protonation of the analyte and suppressing silanol activity.

Q4: What are the recommended starting conditions for method development?

A4: For reversed-phase HPLC, a good starting point is a C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).[2] For normal-phase chromatography, a silica column with a mobile phase consisting of a non-polar solvent like hexane and a polar modifier such as ethanol or isopropanol can be effective.

Troubleshooting Guide

Problem 1: Poor or No Resolution of Diastereomer Peaks

This is a common issue where the two diastereomer peaks are not baseline separated or appear as a single broad peak.

Troubleshooting Workflow for Poor Resolution

G cluster_start Start cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Optimization cluster_other_params Other Parameters cluster_end Outcome Start Poor or No Resolution Modify_Gradient Adjust Gradient Slope (shallower gradient) Start->Modify_Gradient First Step Change_Organic Change Organic Modifier (e.g., ACN to MeOH) Modify_Gradient->Change_Organic Modify_pH Adjust Mobile Phase pH (e.g., with TFA or Formic Acid) Change_Organic->Modify_pH Change_Column Switch Stationary Phase (e.g., C18 to Phenyl or Cyano) Modify_pH->Change_Column If mobile phase changes are insufficient Try_Chiral Consider a Chiral Stationary Phase Change_Column->Try_Chiral Change_Temp Vary Column Temperature (e.g., 25°C, 40°C, 60°C) Try_Chiral->Change_Temp Change_Flow Adjust Flow Rate (lower flow may improve resolution) Change_Temp->Change_Flow End Improved Resolution Change_Flow->End

Caption: A logical workflow for troubleshooting poor resolution of diastereomer peaks.

Possible Cause Recommended Solution
Inappropriate Mobile Phase Composition The selectivity of the separation is highly dependent on the mobile phase. Small changes can have a significant impact. Action: 1. Adjust the gradient: If using a gradient, try a shallower gradient to allow more time for the diastereomers to separate. 2. Change the organic modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation. 3. Modify the pH: For ionizable compounds like spirohydantoins, adjusting the pH with an additive like TFA or formic acid can influence retention and selectivity.
Unsuitable Stationary Phase The column chemistry may not be providing enough differential interaction with the diastereomers. Action: 1. Change the stationary phase: If a C18 column is not providing separation, try a phenyl or cyano column which offer different selectivities. 2. Consider a chiral column: If achiral methods fail, a chiral stationary phase may provide the necessary selectivity.
Suboptimal Temperature Temperature can affect the thermodynamics of the separation and the viscosity of the mobile phase. Action: Evaluate the separation at different temperatures (e.g., 25°C, 40°C, 60°C). Sometimes, a lower temperature can enhance the subtle interaction differences between diastereomers, improving resolution.[1]
Incorrect Flow Rate A high flow rate may not allow sufficient time for the diastereomers to interact with the stationary phase. Action: Try reducing the flow rate. This can sometimes lead to better resolution, although it will increase the run time.
Problem 2: Peak Tailing

The analyte peak is asymmetrical with a "tail" extending from the back of the peak.

Troubleshooting Workflow for Peak Tailing

G cluster_start Start cluster_check1 Initial Checks cluster_solutions1 Solutions cluster_check2 Advanced Checks cluster_solutions2 Solutions cluster_end Outcome Start Peak Tailing Observed Check_pH Is Mobile Phase pH Appropriate? (e.g., acidic with TFA) Start->Check_pH Check_Overload Is the Column Overloaded? Start->Check_Overload Adjust_pH Adjust Mobile Phase pH Check_pH->Adjust_pH Dilute_Sample Dilute Sample or Reduce Injection Volume Check_Overload->Dilute_Sample Check_Column_Health Is the Column Old or Contaminated? Adjust_pH->Check_Column_Health If tailing persists Check_Solvent_Mismatch Is Injection Solvent Stronger Than Mobile Phase? Dilute_Sample->Check_Solvent_Mismatch If tailing persists Replace_Column Replace or Clean the Column Check_Column_Health->Replace_Column Use_Mobile_Phase_as_Solvent Dissolve Sample in Mobile Phase Check_Solvent_Mismatch->Use_Mobile_Phase_as_Solvent End Symmetrical Peak Replace_Column->End Use_Mobile_Phase_as_Solvent->End

Caption: A systematic approach to diagnosing and resolving peak tailing.

Possible Cause Recommended Solution
Secondary Interactions with Silanol Groups The secondary amine groups in the hydantoin ring can interact with acidic silanol groups on the silica stationary phase, causing tailing.[2] Action: 1. Adjust mobile phase pH: Add an acidic modifier like 0.1% TFA or formic acid to the mobile phase to suppress the ionization of the silanol groups and ensure consistent protonation of the analyte. 2. Use an end-capped column: Modern, high-purity, end-capped columns have fewer accessible silanol groups and can significantly reduce tailing for basic compounds.[1]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing. Action: Reduce the injection volume or dilute the sample and reinject. If the peak shape improves, the original sample was overloaded.
Column Contamination or Degradation Accumulation of contaminants on the column frit or stationary phase, or degradation of the stationary phase itself, can lead to poor peak shape. Action: 1. Flush the column: Flush the column with a strong solvent to remove potential contaminants. 2. Replace the column: If the column is old or has been used extensively, it may need to be replaced.
Injection Solvent Mismatch If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and tailing. Action: Whenever possible, dissolve the sample in the initial mobile phase. If the sample is not soluble, use the weakest possible solvent.

Data Presentation

The following table summarizes HPLC conditions reported in the literature for spirohydantoin derivatives, which can serve as a starting point for method development for this compound diastereomers.

Compound Type Column Mobile Phase Flow Rate Detection Retention Time (min) Reference
8-phenyl-1,3-diazaspiro[4.5]decan-2,4-dione derivativeNot SpecifiedWater/Acetonitrile gradient with 0.1% TFA0.3 mL/minNot Specified2.43[2]
8-phenyl-1,3-diazaspiro[4.5]decan-2,4-dione derivativeNot SpecifiedWater/Acetonitrile gradient with 0.1% TFA0.3 mL/minNot Specified2.64[2]
Spiro[imidazolidine-4,1'-indene]-2,5-dione derivativeNot SpecifiedNot SpecifiedNot SpecifiedLC/MS0.955[3]
(S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acidPhenomenex Kinetex C18 (150 x 4.6 mm, 5 µm)Gradient of (A) 100% H₂O + 0.1% TFA and (B) 40% H₂O, 60% ACN + 0.1% TFA20 mL/min (semi-prep)220 nm10.69
(S)-2-(8-benzyl-3-isopropyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamidePhenomenex Kinetex C18 (150 x 4.6 mm, 5 µm)Gradient of (A) 100% H₂O + 0.1% TFA and (B) 40% H₂O, 60% ACN + 0.1% TFA20 mL/min (semi-prep)220 nm11.50

Experimental Protocols

Protocol 1: General Method Development for Diastereomer Separation

This protocol outlines a systematic approach to developing an HPLC method for the separation of this compound diastereomers.

1. Initial Column and Mobile Phase Screening:

  • Columns: Select at least two different achiral reversed-phase columns (e.g., C18 and Phenyl-Hexyl).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: Run a broad gradient from 5% to 95% B over 20 minutes to determine the approximate elution conditions and to see if any separation is observed.

2. Optimization of Mobile Phase:

  • Based on the best result from the initial screening, focus on that column and mobile phase combination.

  • If the peaks are eluted but not resolved, try a shallower gradient around the elution point observed in the screening run.

  • If resolution is still poor, switch the organic modifier from acetonitrile to methanol (with 0.1% TFA) and repeat the screening.

3. Optimization of Temperature:

  • Using the optimized mobile phase, evaluate the separation at a minimum of three different temperatures (e.g., 25°C, 40°C, and 55°C).[1] Temperature can influence selectivity and peak shape.

4. Optimization of Flow Rate:

  • Fine-tune the flow rate to optimize efficiency. A lower flow rate can sometimes improve resolution but will increase the analysis time.

5. Method Validation:

  • Once optimal conditions are established, perform multiple injections to confirm the reproducibility of retention times, peak areas, and resolution.

Protocol 2: Sample Preparation

1. Sample Dissolution:

  • Dissolve the this compound diastereomer mixture in a solvent that is compatible with the mobile phase. Ideally, use the initial mobile phase composition as the sample solvent to avoid peak distortion.

  • A starting concentration of approximately 1 mg/mL is recommended.

2. Filtration:

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column or tubing.

3. Injection:

  • Inject a small volume (e.g., 5-10 µL) to avoid column overload, which can lead to peak tailing and poor resolution.

References

Improving yield and purity in multi-step synthesis of 1,3-Diazaspiro[4.5]decane-2,4-dione analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,3-Diazaspiro[4.5]decane-2,4-dione analogs during multi-step synthesis.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis and purification of this compound analogs.

Issue 1: Low or No Product Yield in the Bucherer-Bergs Reaction

  • Q1: My reaction is resulting in a very low yield or no desired product. What are the likely causes and how can I improve the yield?

    A1: Low yields in the Bucherer-Bergs synthesis of spirohydantoins can stem from several factors. Here are common causes and potential solutions:

    • Suboptimal Reaction Conditions: The temperature, reaction time, and solvent can significantly impact the reaction outcome. For instance, the synthesis of 5,5-diphenylhydantoin from benzophenone under standard conditions (60% EtOH, 58-62 °C, 10 h) resulted in only a 7% yield. Prolonging the reaction time to 90 hours increased the yield to 67%.[1]

    • Reagent Quality and Stoichiometry: The purity and molar ratios of your starting materials are critical. Use a molar ratio of approximately 1:2:2 for the ketone:KCN:(NH₄)₂CO₃ to ensure balanced reactivity.[2] An excess of cyanide may lead to side products.

    • pH Control: The pH of the reaction mixture should be maintained around 8-9. Ammonium carbonate acts as a buffer. Highly alkaline conditions can degrade the cyanide, while acidic conditions can inhibit the formation of the cyanohydrin intermediate.[2]

    • Solvent Choice: While aqueous ethanol is commonly used, for challenging ketones, solvents like propylene glycol or melted acetamide can significantly improve yields.[1] The use of ultrasonication has also been shown to accelerate hydantoin formation and improve yields.[1]

    • Incomplete Dissolution of Starting Materials: Poor solubility of the starting ketone can lead to low conversion. A continuous-flow approach using a two-feed system with an organic solvent for the substrate and an aqueous solution for the reagents can improve the interfacial area and achieve nearly quantitative conversions.[3][4]

Issue 2: Difficulties in Product Purification

  • Q2: My crude product is difficult to purify, and I'm observing streaking on my TLC plates. What purification strategies can I employ?

    A2: Spirohydantoins can be challenging to purify due to their polarity and basic nature. Here are some effective purification techniques:

    • Recrystallization: This is often the simplest method for purifying crystalline spirohydantoins. Ideal solvent systems include ethanol/water mixtures.[2] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals.

    • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, column chromatography is a powerful tool.

      • Normal-Phase Silica Gel Chromatography: Due to the basic nature of spirohydantoins, streaking on silica gel is a common issue. To mitigate this, add a small amount of a basic modifier, such as 0.1-1% triethylamine or ammonium hydroxide, to your eluent system.

      • Reverse-Phase HPLC: For highly polar compounds, reverse-phase HPLC can provide excellent separation and high purity.

  • Q3: My product does not precipitate upon acidification during the workup. What should I do?

    A3: If your spirohydantoin analog is highly soluble in the aqueous acidic solution, it may not precipitate. In this case, after acidification, you should perform an extraction with an appropriate organic solvent, such as ethyl acetate or chloroform. The combined organic layers can then be washed, dried, and concentrated to yield the product.

Issue 3: Presence of Impurities

  • Q4: What are the common impurities I might encounter, and how can I identify them?

    A4: Impurities in the synthesis of this compound analogs can arise from starting materials, side reactions, or degradation. Common impurities may include:

    • Unreacted Starting Ketone: Can be identified by techniques like GC-MS or NMR spectroscopy.

    • Cyanohydrin Intermediate: If the cyclization is incomplete, the cyanohydrin may remain.

    • Polymerization Products: Especially if using reactive aldehydes or ketones.

    • Side-Products from Excess Cyanide: Over-alkylation can sometimes occur.

    Identification of these impurities is typically achieved through a combination of chromatographic (TLC, HPLC, GC) and spectroscopic (NMR, MS, IR) techniques. Comparing the spectral data of your product with that of the starting materials and known intermediates can help in their identification.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 5,5-Diphenylhydantoin [1]

Starting MaterialSolventTemperature (°C)Time (h)Yield (%)
Benzophenone60% Ethanol58-62107
Benzophenone60% Ethanol58-629067
Benzophenone60% Ethanol110 (closed vessel)-75
BenzophenonePropylene Glycol--91-96
BenzophenoneMelted Acetamide--91-96

Table 2: Optimization of Bucherer-Bergs Reaction Parameters

ParameterCondition 1Condition 2Condition 3Expected Outcome
Solvent 50% EthanolDMFAcetonitrileVarying yields and reaction rates.
Temperature 60°C80°C100°C (Reflux)Higher temperatures generally increase reaction rate but may also lead to side products.
KCN Equivalents 1.5 eq2.0 eq2.5 eqOptimal equivalents lead to higher yield; excess can cause side reactions.
(NH₄)₂CO₃ Equivalents 2.0 eq3.0 eq4.0 eqSufficient carbonate is needed to drive the reaction to completion.

Experimental Protocols

Protocol 1: Synthesis of this compound from Cyclohexanone via Bucherer-Bergs Reaction

This protocol is a generalized procedure based on established methods for spirohydantoin synthesis.

Materials:

  • Cyclohexanone

  • Potassium cyanide (KCN) or Sodium Cyanide (NaCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol (50% aqueous solution)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine cyclohexanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).

  • Add a 50% aqueous ethanol solution to the flask.

  • Heat the reaction mixture to 60-70°C with constant stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture to a pH of approximately 1-2 with hydrochloric acid in a fume hood. This will cause the product to precipitate.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water.

  • The crude product can be further purified by recrystallization from an ethanol/water mixture.

  • Dry the purified product under vacuum to obtain this compound as a white crystalline solid.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification start Combine Cyclohexanone, KCN, (NH₄)₂CO₃ in 50% Ethanol reaction Heat at 60-70°C for 12-24h start->reaction monitoring Monitor reaction by TLC reaction->monitoring cool Cool to Room Temperature monitoring->cool acidify Acidify with HCl to pH 1-2 cool->acidify precipitate Product Precipitates acidify->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Cold Water filtrate->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry under Vacuum recrystallize->dry final_product Pure this compound dry->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_conditions Check Reaction Conditions cluster_reagents Verify Reagents cluster_workup Review Workup start Low Yield? temp Optimize Temperature (60-80°C) start->temp Yes purity Use High Purity Reagents start->purity Yes ph Ensure Proper pH (1-2) for Precipitation start->ph Yes time Increase Reaction Time (24-48h) temp->time solvent Consider Alternative Solvents (e.g., DMF) time->solvent success Yield Improved solvent->success ratio Check Molar Ratios (1:2:2 Ketone:KCN:(NH₄)₂CO₃) purity->ratio ratio->success extraction If no precipitate, extract with organic solvent ph->extraction extraction->success

Caption: Troubleshooting guide for low yield in spirohydantoin synthesis.

signaling_pathway cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Pathway ligand 1,3,8-Triazaspiro[4.5]decane- 2,4-dione Analog (Agonist) receptor δ-Opioid Receptor (GPCR) ligand->receptor g_protein Gαi/o Activation receptor->g_protein grk GRK Phosphorylation receptor->grk adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase camp ↓ cAMP Production adenylyl_cyclase->camp cellular_response_g Cellular Response (e.g., Analgesia) camp->cellular_response_g beta_arrestin β-Arrestin Recruitment grk->beta_arrestin internalization Receptor Internalization/Desensitization beta_arrestin->internalization mapk MAPK Signaling beta_arrestin->mapk cellular_response_a Cellular Response mapk->cellular_response_a

References

Stability issues and degradation pathways of 1,3-Diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 1,3-Diazaspiro[4.5]decane-2,4-dione. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific stability and degradation data for this compound is limited in publicly available literature. The information provided herein is based on the general chemical properties of the hydantoin ring system and related spirohydantoin compounds, as well as standard pharmaceutical industry practices for stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound is the hydrolytic degradation of the hydantoin ring, particularly under basic (alkaline) conditions. The imide bonds in the hydantoin structure are susceptible to cleavage, leading to ring-opening. Other potential concerns include photolytic and thermal degradation, although these are generally less pronounced for this class of compounds unless exposed to harsh conditions.

Q2: What is the most likely degradation pathway for this compound?

A2: The most probable degradation pathway is hydrolysis of the hydantoin ring. This typically proceeds via nucleophilic attack of a hydroxide ion on one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. Subsequent ring opening results in the formation of an N-carbamoyl-α,α-disubstituted amino acid.

Q3: How can I monitor the degradation of this compound in my samples?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable method for monitoring the degradation of this compound. A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products.

Q4: Are there any known incompatibilities with common excipients?

A4: While specific incompatibility studies for this compound are not widely reported, care should be taken with alkaline excipients, which could promote hydrolytic degradation. It is always recommended to perform compatibility studies with your specific formulation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Rapid loss of parent compound in solution.
  • Possible Cause 1: High pH of the solvent or buffer.

    • Troubleshooting Step: Measure the pH of your solution. The hydantoin ring is susceptible to alkaline hydrolysis.[1][2][3] If the pH is above 7, consider using a buffer in the pH range of 4-6.

  • Possible Cause 2: Presence of nucleophilic species.

    • Troubleshooting Step: Review the composition of your formulation or solvent system for the presence of strong nucleophiles that could react with the hydantoin ring.

  • Possible Cause 3: Elevated temperature.

    • Troubleshooting Step: Ensure that your experimental conditions do not involve unnecessarily high temperatures. If heating is required, perform time-point analyses to assess thermal stability.

Issue 2: Appearance of unknown peaks in the HPLC chromatogram.
  • Possible Cause 1: Degradation of the parent compound.

    • Troubleshooting Step: The appearance of new peaks, especially with a corresponding decrease in the parent peak area, is indicative of degradation. To identify the nature of the degradation, perform forced degradation studies (see Experimental Protocols). The primary degradation product is likely the ring-opened N-carbamoyl amino acid.

  • Possible Cause 2: Impurities in the starting material.

    • Troubleshooting Step: Analyze a freshly prepared solution of your starting material to confirm its initial purity.

  • Possible Cause 3: Interaction with the mobile phase.

    • Troubleshooting Step: To rule out on-column degradation or interaction, vary the mobile phase composition and injection solvent.

Issue 3: Poor peak shape or resolution in HPLC analysis.
  • Possible Cause 1: Inappropriate mobile phase or column.

    • Troubleshooting Step: For hydantoin and its derivatives, a C18 column is often suitable. A mobile phase consisting of acetonitrile and water or a buffer (e.g., phosphate or formate) is a good starting point.[4] Adjust the organic-to-aqueous ratio to achieve optimal retention and separation.

  • Possible Cause 2: Co-elution of the parent compound and degradation products.

    • Troubleshooting Step: If you suspect co-elution, adjust the mobile phase gradient, pH, or try a different column chemistry (e.g., phenyl-hexyl).

Data Presentation

The following table summarizes the recommended conditions for forced degradation studies based on ICH guidelines, which can be adapted for this compound.

Stress ConditionRecommended Reagents and ConditionsExpected Degradation Pathway
Acidic Hydrolysis 0.1 M HCl at 60°C for up to 24 hoursHydantoin ring is generally more stable under acidic conditions, but some degradation may occur with prolonged exposure.
Alkaline Hydrolysis 0.1 M NaOH at room temperature for up to 8 hoursRapid degradation is expected via ring-opening to form an N-carbamoyl amino acid.[1][2][3]
Oxidative Degradation 3% H₂O₂ at room temperature for up to 24 hoursThe hydantoin ring is relatively stable to oxidation, but the cyclohexane ring may be susceptible.
Photolytic Degradation Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.Potential for photodegradation, although the specific pathway is not well-documented for this compound.
Thermal Degradation Dry heat at 80°C for up to 48 hoursGenerally stable, but prolonged exposure to high temperatures may lead to decomposition.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before dilution and injection into the HPLC system.

  • Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature. Withdraw samples at 0, 1, 2, 4, and 8 hours. Neutralize the samples with 0.1 M HCl before dilution and injection.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature. Withdraw samples at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven at 80°C. Withdraw samples at 0, 24, and 48 hours. Prepare solutions for HPLC analysis.

  • Photolytic Degradation: Expose a solution of the compound to a calibrated light source as per ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a linear gradient of 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

cluster_degradation Inferred Hydrolytic Degradation Pathway Parent This compound Intermediate Tetrahedral Intermediate Parent->Intermediate OH- Product N-Carbamoyl-1-aminocyclohexanecarboxylic acid Intermediate->Product Ring Opening

Caption: Inferred hydrolytic degradation of this compound.

cluster_workflow Experimental Workflow for Stability Testing Start Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sample Sample at Time Points Stress->Sample Neutralize Neutralize (if necessary) Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC Neutralize->Analyze Data Data Analysis and Degradation Profile Analyze->Data

Caption: General workflow for conducting forced degradation studies.

References

Validation & Comparative

A Comparative Analysis of 1,3-Diazaspiro[4.5]decane-2,4-dione Derivatives and Phenytoin as Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the well-established anticonvulsant drug, Phenytoin, and a promising class of compounds, the 1,3-Diazaspiro[4.5]decane-2,4-dione derivatives. The comparison is based on available preclinical data, focusing on pharmacological activity, neurotoxicity, and mechanism of action. All quantitative data is summarized for direct comparison, and detailed experimental protocols for key assays are provided.

Physicochemical Properties

A fundamental comparison begins with the basic physicochemical properties of the parent spiro compound and phenytoin. Derivatives of the spiro scaffold will have varying properties based on their substitutions.

PropertyThis compoundPhenytoin
Molecular Formula C₈H₁₂N₂O₂C₁₅H₁₂N₂O₂
Molecular Weight 168.19 g/mol 252.27 g/mol
Structure Spirocyclic hydantoin5,5-diphenyl-substituted hydantoin
Synonyms 5,5-PentamethylenehydantoinDilantin, Diphenylhydantoin

Mechanism of Action

The anticonvulsant effects of Phenytoin are well-documented and serve as a benchmark for comparison. While the exact mechanism for all this compound derivatives is an active area of research, structure-activity relationships suggest potential interactions with central nervous system targets.

Phenytoin: The primary mechanism of action for phenytoin is the voltage-dependent blockade of voltage-gated sodium channels in neurons.[1] It selectively binds to the inactive state of the channel, a conformation that increases during high-frequency neuronal firing characteristic of seizures. This binding stabilizes the inactive state, prolonging the refractory period of the neuron and preventing the sustained, repetitive firing that underlies seizure spread.[1] This action effectively filters out pathological high-frequency discharges while leaving normal neuronal activity largely unaffected.

Caption: Mechanism of Action of Phenytoin.

This compound Derivatives: The precise molecular targets for this class of compounds are not as clearly defined as for phenytoin. However, their efficacy in both the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models suggests a broad spectrum of anticonvulsant activity.[2] Efficacy in the MES test points to an ability to prevent seizure spread, a characteristic shared with sodium channel blockers like phenytoin.[3] Activity in the scPTZ test, which is sensitive to drugs that enhance GABAergic neurotransmission or modulate T-type calcium channels, suggests these derivatives may possess multiple mechanisms of action.[4] Structure-activity relationship studies indicate that the nature and position of substituents on the spiro scaffold significantly influence the anticonvulsant profile.[5]

Comparative Pharmacological Data

The efficacy of anticonvulsants is primarily assessed using the Maximal Electroshock Seizure (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests. The MES model is predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ model is indicative of activity against absence and myoclonic seizures.[4] Neurotoxicity is commonly evaluated using the rotarod test.

Table 1: Anticonvulsant Activity in Mice (MES & scPTZ Tests)

CompoundTestRouteED₅₀ (mg/kg)Reference
Phenytoin MESi.v.8.7[1]
Phenytoin MESi.p.~30 (full protection)[6]
Magnesium Valproate MESi.p.211[5]
Derivative 8a¹ MESi.p.>30 (100% protection at 0.09 mmol/kg)[2][7]
Derivative 2h² MESi.p.23[5]
Derivative 2c³ MESi.p.205[5]
Derivative 8w⁴ scPTZi.p.ED₅₀ value reported to be 5-fold lower than phenobarbital[2][7]

¹ 2-(4-chlorophenyl)-1,3-diazaspiro[4.5]decan-4-one ² N-[3-{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-propyl]-[7,8-f] benzo-2-aza-spiro[4.5]decane-1,3-dione ³ N-[2-{4-(3-chlorophenyl)-piperazin-1-yl}-ethyl]-[7,8-f]benzo-2-aza-spiro[4.5]decane-1,3-dione ⁴ 2-(4-methoxyphenyl)-3-(morpholinomethyl)-1,3-diazaspiro[4.5]decan-4-one

Table 2: Neurotoxicity in Mice (Rotarod Test)

CompoundRouteTD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
Phenytoin i.p.65.9Varies by test/strain[8]
Valproic Acid i.p.4332.28 (vs MES)[8]
1,3-Diazaspiro Derivatives (general) i.p.No minimal motor impairment observed at therapeutic dosesNot calculated, but suggested to be high[2][7]

Summary of Findings: Certain this compound derivatives demonstrate significant anticonvulsant activity. Notably, derivative 2h shows a potent effect in the MES test with an ED₅₀ of 23 mg/kg, which is comparable to or more potent than intraperitoneally administered phenytoin.[5][6] Derivative 8w shows exceptional activity in the scPTZ screen, suggesting a different or broader mechanism than phenytoin, which is known to be inactive in this test.[2][4] A critical advantage highlighted in studies is the apparent lack of motor impairment (neurotoxicity) at effective doses for many of the tested spiro derivatives, suggesting a potentially wider therapeutic window compared to phenytoin.[2][7]

Experimental Protocols & Workflows

Reproducibility and standardization are critical in drug development. Below are detailed protocols for the key in-vivo assays cited in this guide and a representative synthesis.

Anticonvulsant_Screening_Workflow cluster_setup Preparation cluster_testing In-Vivo Testing (at Time of Peak Effect) cluster_analysis Data Analysis Animal_Prep Animal Acclimation (e.g., Male CF-1 Mice) Compound_Admin Compound Administration (i.p. or p.o.) (Test compound vs. Vehicle vs. Phenytoin) Animal_Prep->Compound_Admin MES_Test Maximal Electroshock (MES) (Tonic-Clonic Seizure Model) Compound_Admin->MES_Test Administer challenge scPTZ_Test Subcutaneous PTZ (scPTZ) (Clonic/Absence Seizure Model) Compound_Admin->scPTZ_Test Administer challenge Rotarod_Test Rotarod Test (Neurotoxicity / Motor Impairment) Compound_Admin->Rotarod_Test Administer challenge Endpoint_MES Endpoint: Abolition of tonic hindlimb extension MES_Test->Endpoint_MES Endpoint_scPTZ Endpoint: Absence of clonic seizure for >5s scPTZ_Test->Endpoint_scPTZ Endpoint_Rotarod Endpoint: Latency to fall (seconds) Rotarod_Test->Endpoint_Rotarod Calculation Calculate ED₅₀ (MES, scPTZ) and TD₅₀ (Rotarod) via Probit Analysis Endpoint_MES->Calculation Endpoint_scPTZ->Calculation Endpoint_Rotarod->Calculation PI_Calc Determine Protective Index (PI = TD₅₀ / ED₅₀) Calculation->PI_Calc

References

Unveiling the Anticonvulsant Potential of Novel Spiro Compounds: A Comparative In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticonvulsant activity of emerging spiro compounds against established antiepileptic drugs. Supported by experimental data from in vivo models, this report offers a comprehensive overview of their therapeutic promise.

The quest for novel anticonvulsant agents with improved efficacy and better safety profiles is a continuous endeavor in neuroscience and drug discovery. Spiro compounds, characterized by their unique three-dimensional structures, have emerged as a promising class of molecules with significant potential to modulate neuronal excitability. This guide summarizes the in vivo anticonvulsant activity of several novel spiro scaffolds and compares their performance with commonly prescribed antiepileptic drugs such as Phenytoin, Carbamazepine, Diazepam, and Phenobarbital.

Comparative Anticonvulsant Activity:

The anticonvulsant efficacy of novel spiro compounds has been evaluated in widely accepted preclinical models: the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) induced seizure tests. The MES model is indicative of a compound's ability to prevent the spread of seizures, reflecting efficacy against generalized tonic-clonic seizures. The PTZ test, on the other hand, is a model for absence seizures and myoclonic seizures, identifying compounds that can raise the seizure threshold.

The median effective dose (ED50), the dose required to produce a therapeutic effect in 50% of the population, is a key metric for comparing the potency of these compounds.

Compound ClassSpecific CompoundAnimal ModelTestED50 (mg/kg)Reference CompoundED50 (mg/kg)
Novel Spiro Compounds
Spirooxindole-4H-pyranCompound A3MousePTZActive at 20-80Diazepam-
Compound A12MousePTZActive at 20-80Diazepam-
SpirosuccinimideN-(2-methoxyphenyl)-2-azaspiro[4.5]decane-1,3-dioneMousescPTZActive at 100--
N-(4-chlorophenyl-amino)-2-azaspiro[4.5]decane-1,3-dioneMouseMESActive at 100--
SpirohydantoinCompound 5cRatPilocarpine-Phenytoin-
Camphor-l-spirohydantoinMousePTZEffective at 100--
Spiro-pyrrolidinyl-thiazole------
Established Anticonvulsant Drugs
PhenytoinMouseMES9.5--
CarbamazepineMouseMES8.8--
DiazepamMousePTZ0.2--
PhenobarbitalMouseMES16.3--
MousePTZ12.7--

Experimental Protocols:

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate the design of future studies.

Maximal Electroshock (MES) Test

The MES test is a predictive model for generalized tonic-clonic seizures.

Apparatus:

  • An electroconvulsive shock generator.

  • Corneal electrodes.

Procedure:

  • Animal Preparation: Adult male Swiss albino mice (20-25 g) are used. The animals are housed in standard laboratory conditions with free access to food and water.

  • Drug Administration: The test compounds, dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle alone.

  • Electroshock Induction: At the time of peak effect of the drug, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered the endpoint for protection.

  • Data Analysis: The ED50 value is calculated using probit analysis.

Pentylenetetrazole (PTZ) Induced Seizure Test

The PTZ test is a widely used model for screening drugs effective against absence and myoclonic seizures.

Apparatus:

  • Observation cages.

  • Syringes for drug and PTZ administration.

Procedure:

  • Animal Preparation: Adult male Swiss albino mice (20-25 g) are used and housed under standard conditions.

  • Drug Administration: Test compounds and a standard drug (e.g., Diazepam) are administered i.p. at different doses. The control group receives the vehicle.

  • PTZ Administration: After a predetermined pretreatment time, a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) is administered.

  • Observation: Animals are placed individually in observation cages and observed for 30 minutes for the onset and severity of seizures. The absence of generalized clonic seizures is considered as the criterion for protection.

  • Data Analysis: The ED50 is determined by statistical methods.

Visualizing the Mechanisms and Workflows:

To better understand the experimental processes and the potential mechanisms of action, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_setup Experimental Setup cluster_mes Maximal Electroshock (MES) Test cluster_ptz Pentylenetetrazole (PTZ) Test animal_prep Animal Acclimatization mes_drug_admin Drug Administration (i.p.) animal_prep->mes_drug_admin ptz_drug_admin Drug Administration (i.p.) animal_prep->ptz_drug_admin drug_prep Test Compound & Vehicle Preparation drug_prep->mes_drug_admin drug_prep->ptz_drug_admin electroshock Corneal Electroshock mes_drug_admin->electroshock mes_observation Observe for Tonic Hindlimb Extension electroshock->mes_observation data_analysis Data Analysis (ED50 Calculation) mes_observation->data_analysis ptz_injection PTZ Injection (s.c.) ptz_drug_admin->ptz_injection ptz_observation Observe for Clonic Seizures ptz_injection->ptz_observation ptz_observation->data_analysis gabaergic_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal glutamate Glutamate gad GAD glutamate->gad gaba GABA gad->gaba vesicle Synaptic Vesicle gaba->vesicle gaba_receptor GABA-A Receptor vesicle->gaba_receptor Release cl_channel Chloride Channel gaba_receptor->cl_channel Opens hyperpolarization Hyperpolarization (Inhibition) cl_channel->hyperpolarization Cl- Influx spiro_compound Spiro Compound (Positive Allosteric Modulator) spiro_compound->gaba_receptor Enhances GABA Effect excitatory_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal ap_initiation Action Potential Initiation na_channel_pre Voltage-Gated Na+ Channel ap_initiation->na_channel_pre Activates glutamate_release Glutamate Release na_channel_pre->glutamate_release Na+ Influx Triggers glutamate_receptor Glutamate Receptor (e.g., NMDA, AMPA) glutamate_release->glutamate_receptor Binds to depolarization Depolarization (Excitation) glutamate_receptor->depolarization Cation Influx spiro_compound Spiro Compound (Channel Blocker) spiro_compound->na_channel_pre Blocks

A Head-to-Head Comparison: 1,3-Diazaspiro[4.5]decane-2,4-dione Analogs Versus Traditional Epilepsy Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of emerging 1,3-Diazaspiro[4.5]decane-2,4-dione analogs and established antiepileptic drugs (AEDs) like phenytoin, carbamazepine, and valproic acid. Designed for researchers, scientists, and drug development professionals, this publication synthesizes preclinical data on efficacy, neurotoxicity, and mechanism of action to facilitate informed decisions in the quest for novel epilepsy therapies.

Key Comparative Data

The following tables summarize the anticonvulsant activity and neurotoxicity of selected this compound analogs in comparison to traditional AEDs, as determined in preclinical rodent models.

Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model

CompoundAnimal ModelED₅₀ (mg/kg)Reference Drug ED₅₀ (mg/kg)
This compound Analog (8a) Mouse~23 (0.09 mmol/kg)Phenytoin: 8.9
This compound Analog (Compound 5c) RatMore effective than Phenytoin (qualitative)Phenytoin: Not specified in study
Phenytoin Mouse8.9 - 11.8-
Carbamazepine Mouse7.8 - 11.8-
Valproic Acid Mouse216.9 - 272-

ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. A lower ED₅₀ indicates higher potency.

Table 2: Anticonvulsant Activity in the Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model

CompoundAnimal ModelED₅₀ (mg/kg)Reference Drug ED₅₀ (mg/kg)
This compound Analog (8w) Mouse~6.3Phenobarbital: 31.5, Ethosuximide: 526.7
Phenytoin Mouse>100 (generally considered inactive)-
Carbamazepine Mouse>100 (generally considered inactive)-
Valproic Acid Mouse149-
Ethosuximide Mouse130-

The scPTZ model is primarily used to identify drugs effective against absence seizures.

Table 3: Neurotoxicity Assessment via the Rotarod Test

CompoundAnimal ModelTD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀ MES)
This compound Analogs (General) MouseNo minimal motor impairment observed at active dosesNot calculated due to lack of TD₅₀ values
Phenytoin Mouse35 - 69.33.9 - 7.8
Carbamazepine Mouse71.69.2
Valproic Acid Mouse4261.6

TD₅₀ (Median Toxic Dose) is the dose at which 50% of animals exhibit a toxic effect (motor impairment). A higher Protective Index indicates a wider therapeutic window.

Table 4: Pharmacokinetic Properties of Traditional Antiepileptic Drugs

DrugBioavailability (%)Protein Binding (%)Half-life (hours)Metabolism
Phenytoin 70-100 (formulation dependent)~907-42 (dose-dependent)Hepatic (CYP2C9, CYP2C19)
Carbamazepine 75-8570-8010-20 (autoinduction)Hepatic (CYP3A4)
Valproic Acid >9090-95 (concentration-dependent)9-16Hepatic (glucuronidation, mitochondrial β-oxidation)

Pharmacokinetic data for this compound analogs are not yet extensively reported in the literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Animal Model: Male albino mice (20-25 g) are typically used.

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent alone.

  • Electrode Placement: Corneal electrodes are placed on the eyes of the mouse after application of a local anesthetic (e.g., 0.5% tetracaine) to minimize discomfort.

  • Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

  • Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Abolition of this phase is considered protection.

  • Data Analysis: The ED₅₀ is calculated using probit analysis based on the percentage of animals protected at each dose level.

MES_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test Analysis Animal_Model Select Animal Model (e.g., Male Mice) Drug_Admin Administer Test Compound (i.p. or p.o.) Animal_Model->Drug_Admin Anesthesia Apply Local Anesthetic to Corneas Drug_Admin->Anesthesia Electrode_Placement Place Corneal Electrodes Anesthesia->Electrode_Placement Stimulation Deliver Electrical Stimulus Electrode_Placement->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Endpoint Record Protection (Absence of Tonic Extension) Observation->Endpoint Data_Analysis Calculate ED50 (Probit Analysis) Endpoint->Data_Analysis scPTZ_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test Analysis Animal_Model Select Animal Model (e.g., Male Mice) Drug_Admin Administer Test Compound (i.p. or p.o.) Animal_Model->Drug_Admin PTZ_Injection Inject PTZ Subcutaneously Drug_Admin->PTZ_Injection Observation Observe for Clonic Seizures (30 min) PTZ_Injection->Observation Endpoint Record Protection (Absence of Clonic Seizure) Observation->Endpoint Data_Analysis Calculate ED50 (Probit Analysis) Endpoint->Data_Analysis Rotarod_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test Analysis Animal_Training Train Animals on Rotarod Drug_Admin Administer Test Compound Animal_Training->Drug_Admin Place_on_Rod Place Animal on Rotating Rod Drug_Admin->Place_on_Rod Record_Time Record Latency to Fall Place_on_Rod->Record_Time Endpoint Determine Failure (e.g., fall within 1 min) Record_Time->Endpoint Data_Analysis Calculate TD50 Endpoint->Data_Analysis AED_Mechanisms cluster_sodium Voltage-Gated Sodium Channel Blockade cluster_gaba Enhancement of GABAergic Neurotransmission cluster_calcium T-Type Calcium Channel Blockade Phenytoin Phenytoin Na_Channel Na+ Channel (Inactivated State) Phenytoin->Na_Channel Binds to and stabilizes Carbamazepine Carbamazepine Carbamazepine->Na_Channel Binds to and stabilizes Reduced_Firing Reduced Neuronal High-Frequency Firing Na_Channel->Reduced_Firing Leads to Valproic_Acid Valproic Acid GABA_T GABA Transaminase Valproic_Acid->GABA_T Inhibits GABA_Receptor GABA-A Receptor Valproic_Acid->GABA_Receptor Potentiates response Increased_GABA Increased Synaptic GABA Levels GABA_T->Increased_GABA Results in Increased_Inhibition Increased Cl- Influx & Neuronal Hyperpolarization GABA_Receptor->Increased_Inhibition Valproic_Acid_Ca Valproic Acid Ca_Channel T-Type Ca2+ Channel Valproic_Acid_Ca->Ca_Channel Blocks Reduced_Current Reduced Ca2+ Current Ca_Channel->Reduced_Current Spiro_Mechanism cluster_spiro Putative Mechanisms of Spirohydantoin Analogs Spiro_Analog 1,3-Diazaspiro[4.5]decane- 2,4-dione Analog Na_Channel Voltage-Gated Na+ Channel Spiro_Analog->Na_Channel Blocks (similar to Phenytoin) GABA_Receptor GABA-A Receptor Spiro_Analog->GABA_Receptor Modulates Reduced_Firing Reduced Neuronal Excitability Na_Channel->Reduced_Firing GABA_Receptor->Reduced_Firing

Unlocking Anticonvulsant Potential: A Comparative Guide to the Structure-Activity Relationship of 1,3-Diazaspiro[4.5]decane-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1,3-diazaspiro[4.5]decane-2,4-dione derivatives and related spirohydantoins based on their anticonvulsant activity. The following sections detail the structure-activity relationships (SAR), present quantitative experimental data, and outline the methodologies used in key preclinical screening models.

The quest for novel anticonvulsant agents with improved efficacy and safety profiles is a cornerstone of epilepsy research. The this compound scaffold, a class of spirohydantoins, has emerged as a promising pharmacophore. Modifications to this core structure have yielded derivatives with significant activity in preclinical models of generalized tonic-clonic and absence seizures. This guide synthesizes findings from various studies to illuminate the structural features crucial for anticonvulsant action.

Comparative Anticonvulsant Activity and Neurotoxicity

The anticonvulsant potential of novel compounds is primarily evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which are indicative of efficacy against generalized tonic-clonic and absence seizures, respectively. Neurotoxicity is a critical counter-screen to assess potential side effects. The data presented below summarizes the performance of various derivatives in these assays.

Compound IDR1 SubstitutionR2 SubstitutionR3 SubstitutionAnticonvulsant Activity (MES)Anticonvulsant Activity (scPTZ)Neurotoxicity (Rotarod)
Series 1
8aHHH100% protection @ 0.09 mmol/kg[1][2]Moderate to weak activity[1][2]No minimal motor impairment[1][2]
8wHHVaries (unspecified)Moderate to weak activity[1][2]ED50 significantly lower than phenobarbital and ethosuximide[1][2]No minimal motor impairment[1][2]
Series 2
5c4-nitro phenylAlkyl (ethyl, propyl, or cyclopropyl)-Data not specifiedShowed best anticonvulsant activity in pilocarpine model[3]Data not specified
Series 3
5b, 5d, 5e, 5g, 5jHCyclopropyl at C5Varies (N-3 substituents)Potent activity, comparable to phenytoin[4]5j showed equipotent activity with sodium valproate[4]Data not specified
Series 4
2cN-[2-{4-(3-chlorophenyl)-piperazin-1-yl}-ethyl]-[7,8-f]benzo--ED50 = 205 mg/kg[5]Data not specifiedNeurotoxic at 30 mg/kg[5]
2hN-[3-{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-propyl]-[7,8-f]benzo--ED50 = 23 mg/kg[5]Data not specifiedWeakly neurotoxic[5]

Key Structure-Activity Relationship (SAR) Insights

The anticonvulsant activity of this compound derivatives is significantly influenced by the nature and position of substituents. The following diagram illustrates the general SAR workflow for these compounds.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Start 1,3-Diazaspiro[4.5] decane-2,4-dione Scaffold Modification Introduction of Substituents (R1, R2, R3, etc.) Start->Modification Synthetic Chemistry Library Library of Novel Derivatives Modification->Library MES Maximal Electroshock (MES) Test Library->MES scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test Library->scPTZ Neurotoxicity Neurotoxicity Screen (e.g., Rotarod) Library->Neurotoxicity Data Collect Activity Data (ED50, % Protection, TD50) MES->Data scPTZ->Data Neurotoxicity->Data SAR Establish Structure-Activity Relationship (SAR) Data->SAR Lead Identify Lead Compounds SAR->Lead Lead->Modification Optimization

Caption: Workflow for the structure-activity relationship (SAR) study of novel anticonvulsant compounds.

  • Substitution at N-1 and N-3: The introduction of alkyl or aryl groups at the N-1 and N-3 positions of the spirohydantoin ring significantly modulates anticonvulsant activity. For instance, a 4-nitrophenyl group at the N-1' position and alkyl groups (ethyl, propyl, or cyclopropyl) at the N-3' position are desirable for activity.[3]

  • Substitution at C5: A cyclopropyl group at the fifth position of the hydantoin ring appears to confer better protection in the MES test.[4]

  • Aromatic Substitution: The introduction of an aromatic moiety to the cyclohexane ring, either as a flexible or rigidified skeleton, impacts MES activity. Specific substitutions on the appended aryl piperazinyl alkyl chains, such as 3-chlorophenyl and 3-trifluoromethylphenyl, have been shown to yield potent compounds.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[6]

  • Animals: Male CF-1 mice or Sprague-Dawley rats are commonly used.

  • Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

  • Procedure:

    • The test compound or vehicle is administered to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route, at a predetermined time before the test (time to peak effect).

    • A local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas of the animals.[6]

    • A 60 Hz alternating current (50 mA in mice, 150 mA in rats) is delivered for 0.2 seconds through the corneal electrodes.[6]

    • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Abolition of the hindlimb tonic extensor component is considered protection.[6]

  • Endpoint: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for absence and myoclonic seizures and identifies compounds that elevate the seizure threshold.[1]

  • Animals: Male CF-1 mice are frequently used.

  • Procedure:

    • The test compound or vehicle is administered to the animals.

    • At the time of peak effect, a convulsant dose of pentylenetetrazole (PTZ) (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously into a loose fold of skin on the midline of the neck.[3]

    • Animals are placed in isolation cages and observed for 30 minutes for the presence or absence of seizures.[3]

    • The endpoint is the observation of a clonic seizure lasting for at least 3-5 seconds.[3] Protection is defined as the absence of this endpoint.

  • Endpoint: The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.

Rotarod Neurotoxicity Test

This test assesses motor coordination and balance to identify potential neurological deficits caused by the test compounds.

  • Animals: Mice are commonly used.

  • Apparatus: A rotarod apparatus, which is a rotating rod.

  • Procedure:

    • Animals are trained on the rotarod for a set period before the test day.

    • The test compound or vehicle is administered.

    • At the time of peak effect, the mice are placed on the rod, which is rotating at a constant or accelerating speed (e.g., accelerating from 4 to 40 rpm over 300 seconds).[2]

    • The latency for each mouse to fall off the rod is recorded.[2] A cutoff time is typically set.

  • Endpoint: The median toxic dose (TD50), the dose at which 50% of the animals exhibit motor impairment (i.e., fall off the rod), is calculated.

The general workflow for anticonvulsant drug screening, from synthesis to in vivo evaluation, is depicted in the following diagram.

Anticonvulsant_Screening_Workflow cluster_discovery Drug Discovery & Synthesis cluster_screening In Vivo Anticonvulsant Screening cluster_evaluation Data Analysis and Lead Selection A Design of Novel This compound Derivatives B Chemical Synthesis and Purification A->B C Maximal Electroshock (MES) Test (Generalized Tonic-Clonic Seizures) B->C D Subcutaneous Pentylenetetrazole (scPTZ) Test (Absence Seizures) B->D E Neurotoxicity (Rotarod) Test B->E F Determine ED50 and TD50 Values C->F D->F E->F G Calculate Protective Index (PI = TD50/ED50) F->G H Selection of Lead Compounds for Further Development G->H VGSC_Mechanism cluster_channel Voltage-Gated Sodium Channel States cluster_drug Anticonvulsant Drug Action cluster_outcome Cellular Outcome Resting Resting State Open Open (Activated) State Resting->Open Depolarization Inactive Inactive State Open->Inactive Inactivation Inactive->Resting Repolarization ReducedFiring Reduced Neuronal Repetitive Firing Inactive->ReducedFiring Drug This compound Derivative Drug->Inactive Binds to and Stabilizes the Inactivated State AnticonvulsantEffect Anticonvulsant Effect ReducedFiring->AnticonvulsantEffect

References

Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 1,3-Diazaspiro[4.5]decane-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A critical challenge in drug discovery is the translation of promising in vitro results into in vivo efficacy. This guide provides a comparative analysis of the biological activities of 1,3-diazaspiro[4.5]decane-2,4-dione derivatives, a class of compounds with demonstrated therapeutic potential, by juxtaposing their in vitro and in vivo performance. The following sections present quantitative data, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in understanding the structure-activity relationships and potential for clinical translation of these compounds.

Comparative Analysis of Biological Activity

The correlation between in vitro potency and in vivo efficacy is a key determinant of a compound's therapeutic potential. Below is a summary of the available data for representative this compound derivatives, highlighting their performance in both laboratory assays and animal models.

Compound IDIn Vitro AssayTarget/Cell LineIn Vitro Activity (IC50/Ki)In Vivo ModelIn Vivo ActivitySource
DFH Cytotoxicity (MTT Assay)K562 (Leukemia)Dose-dependent cytotoxicityNot ReportedNot Reported[1]
DCH Cytotoxicity (MTT Assay)K562 (Leukemia)Dose-dependent cytotoxicityNot ReportedNot Reported[1]
Compound 4 Antiproliferative (MTT Assay)SW480, SW620, PC3Not SpecifiedNot ReportedNot Reported[2]
Spirohydantoin Derivatives CytotoxicityHuman Tumor Cell LinesConcentration-dependentNot ReportedNot Reported[3]
1,3,8-Triazaspiro[4.5] decane-2,4-diones Not SpecifiedNot SpecifiedNot SpecifiedMyelosuppressed MiceAccelerated regeneration of lymphocytes and granulocytes[4]

Note: The available literature does not always provide a direct one-to-one correlation of in vitro and in vivo data for the same specific derivative. The table presents a compilation of data from various studies to illustrate the range of activities observed for this class of compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on methods described in the cited literature for the evaluation of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Human cancer cell lines (e.g., K562, HepG-2, PC-3, HCT116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[5][6][7][8]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After a further incubation period, the resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength. The cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

In Vivo Myelostimulating Activity Model

This model is used to evaluate the ability of compounds to stimulate the recovery of bone marrow cells after chemically induced myelosuppression.

  • Induction of Myelosuppression: Myelosuppression is induced in mice by the administration of a cytotoxic agent, such as cyclophosphamide.[4]

  • Compound Administration: The test compounds (1,3,8-triazaspiro[4.5]decane-2,4-diones) are administered to the myelosuppressed mice.[4]

  • Blood and Bone Marrow Analysis: At various time points, peripheral blood and bone marrow samples are collected from the mice.

  • Cell Counting: The total white blood cell count, as well as the differential counts of lymphocytes and granulocytes, are determined. Bone marrow smears are prepared to assess the cellularity and the relative percentages of different hematopoietic cell lineages.[4]

  • Evaluation of Efficacy: The efficacy of the compounds is determined by comparing the rate of recovery of blood and bone marrow cells in the treated groups to that of a control group.

Visualizing the Workflow and Biological Pathways

To better understand the experimental processes and the potential mechanisms of action, the following diagrams have been generated.

in_vitro_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates overnight_incubation Incubate Overnight cell_seeding->overnight_incubation add_compounds Add 1,3-Diazaspiro Derivatives overnight_incubation->add_compounds incubation_48h Incubate for 48-72h add_compounds->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Solubilize Formazan incubation_4h->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for In Vitro Cytotoxicity Screening.

in_vivo_workflow cluster_induction Myelosuppression Induction cluster_treatment Compound Administration cluster_sampling Sample Collection cluster_analysis Hematological Analysis cluster_evaluation Efficacy Evaluation cyclophosphamide Administer Cyclophosphamide to Mice administer_derivatives Administer 1,3-Diazaspiro Derivatives cyclophosphamide->administer_derivatives collect_blood Collect Peripheral Blood administer_derivatives->collect_blood collect_bone_marrow Collect Bone Marrow administer_derivatives->collect_bone_marrow wbc_count WBC & Differential Count collect_blood->wbc_count bm_cellularity Bone Marrow Cellularity collect_bone_marrow->bm_cellularity compare_recovery Compare Recovery Rates wbc_count->compare_recovery bm_cellularity->compare_recovery

Caption: Workflow for In Vivo Myelostimulating Activity.

apoptosis_pathway compound DFH/DCH Derivatives p53 p53 (Upregulation) compound->p53 bad BAD (Upregulation) compound->bad bcl2 BCL2 (Downregulation) compound->bcl2 dna_repair Ku70/Ku80 (Downregulation) compound->dna_repair mitochondria Mitochondria p53->mitochondria bad->mitochondria bcl2->mitochondria caspase9 Caspase 9 Activation mitochondria->caspase9 procaspase3 Procaspase 3 Activation caspase9->procaspase3 parp PARP Cleavage procaspase3->parp apoptosis Apoptosis procaspase3->apoptosis dna_fragmentation DNA Fragmentation parp->dna_fragmentation dna_repair->dna_fragmentation dna_fragmentation->apoptosis

Caption: Proposed Apoptotic Pathway for Spirohydantoin Derivatives.[1]

References

A Comparative Guide to the Cross-Validation of In Vitro and In Vivo Anticonvulsant Assays for Spiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery and development of novel anticonvulsant agents are critical for addressing the significant unmet medical need in epilepsy treatment. Spiro compounds, characterized by their unique three-dimensional structures, represent a promising class of molecules for antiepileptic drug discovery. A crucial step in the preclinical evaluation of these compounds is the cross-validation of in vitro and in vivo assay results to ensure a comprehensive understanding of their efficacy and potential for clinical translation. This guide provides a comparative overview of key assays, detailed experimental protocols, and a framework for data analysis.

While in vitro models offer high-throughput screening capabilities to examine the effects of compounds on specific molecular targets, they cannot fully replicate the complex physiological environment of a living organism.[1][2] Therefore, in vivo models remain indispensable for evaluating the overall anticonvulsant activity, bioavailability, and potential neurotoxicity of drug candidates.[3] This guide will focus on the most widely used assays for the initial screening and characterization of potential anticonvulsant compounds.[4]

Experimental Protocols: Key Assays for Anticonvulsant Screening

A systematic approach to screening potential anticonvulsant compounds involves a battery of tests to assess their efficacy against different seizure types.[5][6] The following protocols are synthesized from established methodologies for in vitro and in vivo anticonvulsant screening.

In Vitro Assays: Initial High-Throughput Screening

In vitro assays are essential for the initial screening of large numbers of compounds to identify those with potential anticonvulsant activity.[2] These models allow for the investigation of a compound's effect on specific molecular targets, such as ion channels or neurotransmitter receptors, in a controlled environment.[2]

1. Microelectrode Array (MEA) Assay for Seizure Liability

This assay utilizes primary cortical neurons cultured on microelectrode arrays to assess the effect of compounds on neuronal network activity and identify potential for seizure liability.[7]

  • Cell Culture: Rat cortical neurons are plated onto multiwell MEA plates.

  • Compound Application: Test compounds (e.g., Spiro-A, Spiro-B) are added at various concentrations. A vehicle control and known seizurogenic and non-seizurogenic compounds are included.

  • Data Acquisition: Spontaneous neuronal electrical activity, including spike trains and network bursts, is recorded.

  • Endpoint Analysis: Changes in mean firing rate, burst frequency, and network synchrony are analyzed to create a "phenotypic signature" for each compound, indicating its potential to induce or suppress seizure-like activity.[7]

2. Antiproliferative and Cytotoxicity Assays

These assays can be used to evaluate the potential neurodevelopmental toxicity of anticonvulsant candidates.[8]

  • Cell Lines: Clonal cell lines and primary cultures of cerebral cortex neurons are used.

  • Treatment: Cells are exposed to test compounds at concentrations relevant to therapeutic levels.

  • Antiproliferative Assay: The ability of the compound to interfere with cell division is measured.

  • Cytotoxicity Assay: Cell viability is assessed to determine if the compound is toxic to neurons.[8]

In Vivo Assays: Efficacy and Neurotoxicity Evaluation

In vivo models are critical for confirming the anticonvulsant activity observed in vitro and for assessing the compound's overall physiological effects.[1]

1. Maximal Electroshock Seizure (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[3][9]

  • Animals: Male ICR-CD-1 mice or Sprague-Dawley rats are commonly used.[10] Animals should be acclimated for at least 3-4 days before testing.[10]

  • Drug Administration: The test compound is administered via intraperitoneal (i.p.) or oral (p.o.) route at various doses.

  • Seizure Induction: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered via corneal electrodes.[11][12] A topical anesthetic is applied to the corneas before electrode placement.[11]

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[10] An animal is considered protected if it does not exhibit this response.[9] The median effective dose (ED50) is determined.[9]

2. Pentylenetetrazol (PTZ) Seizure Test

The subcutaneous (s.c.) PTZ test is a model for myoclonic and absence seizures and identifies compounds that raise the seizure threshold.[13][14]

  • Animals: Male CF-1 mice or Sprague-Dawley rats are typically used.[13]

  • Drug Administration: The test compound is administered at various doses prior to PTZ injection.

  • Seizure Induction: A convulsant dose of PTZ (e.g., 85 mg/kg, s.c. in mice) is administered.[6]

  • Observation: Animals are observed for 30 minutes for the presence of clonic seizures lasting at least 5 seconds.[13]

  • Endpoint: Protection is defined as the absence of a clonic seizure. The ED50 is calculated.

3. 6-Hz Psychomotor Seizure Test

The 6-Hz test is a model for therapy-resistant focal seizures.[15][16]

  • Animals: Male ICR-CD-1 mice are commonly used.

  • Drug Administration: The test compound is administered at various doses.

  • Seizure Induction: A low-frequency electrical stimulus (e.g., 6 Hz, 32 mA, 0.2 ms pulse duration for 3 seconds) is delivered via corneal electrodes.[16][17]

  • Observation: Animals are observed for stereotyped behaviors such as stun posture, forelimb clonus, and twitching of the vibrissae.[18][19]

  • Endpoint: An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of the stimulation.[16] The ED50 is determined.

Data Presentation: Comparative Analysis of Spiro Compounds

Due to the proprietary nature of drug discovery, comprehensive, publicly available datasets directly comparing in vitro and in vivo results for a series of novel spiro compounds are scarce. The following tables present illustrative data for a hypothetical series of spiro compounds (Spiro-A, Spiro-B, and Spiro-C) to demonstrate how such a comparison would be structured.

Table 1: In Vitro Anticonvulsant Activity of Spiro Compounds

CompoundMEA Assay (IC50, µM) - Suppression of BurstingCytotoxicity (LC50, µM)
Spiro-A5.2> 100
Spiro-B12.8> 100
Spiro-C1.585
Phenytoin8.7> 100
Diazepam0.5> 100

Data is illustrative.

Table 2: In Vivo Anticonvulsant Efficacy and Neurotoxicity of Spiro Compounds in Mice

CompoundMES Test (ED50, mg/kg, i.p.)PTZ Test (ED50, mg/kg, i.p.)6-Hz Test (32 mA) (ED50, mg/kg, i.p.)Rotarod Neurotoxicity (TD50, mg/kg, i.p.)Protective Index (PI = TD50/ED50)
Spiro-A25> 100151506 (MES)
Spiro-B4050302005 (MES)
Spiro-C10158404 (MES)
Phenytoin9.5Inactive25687.2 (MES)
Diazepam200.2> 501.57.5 (PTZ)

Data is illustrative.

Visualization of Experimental Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of the anticonvulsant drug screening process.

Anticonvulsant_Screening_Workflow MEA Microelectrode Array (MEA) Assay Cyto Cytotoxicity Assay MEA->Cyto Decision1 Active & Non-Toxic? Cyto->Decision1 MES Maximal Electroshock (MES) Test PTZ Pentylenetetrazol (PTZ) Test MES->PTZ SixHz 6-Hz Psychomotor Seizure Test PTZ->SixHz Neurotox Neurotoxicity (Rotarod) SixHz->Neurotox Decision2 Efficacious & Safe? Neurotox->Decision2 Decision1->MES Start Compound Library (Spiro Compounds) Start->MEA

Caption: Anticonvulsant drug screening workflow from in vitro to in vivo assays.

Seizure_Model_Correlation cluster_seizure_types Clinical Seizure Types cluster_animal_models Preclinical Animal Models GTC Generalized Tonic-Clonic Myoclonic Myoclonic / Absence Focal Therapy-Resistant Focal MES Maximal Electroshock (MES) MES->GTC Predicts efficacy against PTZ Pentylenetetrazol (PTZ) PTZ->Myoclonic Predicts efficacy against SixHz 6-Hz Psychomotor Seizure SixHz->Focal Predicts efficacy against

Caption: Correlation between preclinical seizure models and clinical seizure types.

Conclusion

The cross-validation of in vitro and in vivo assays is a cornerstone of modern anticonvulsant drug discovery. For novel chemical series such as spiro compounds, a multi-pronged approach utilizing both high-throughput in vitro screens and robust in vivo models is essential for identifying promising lead candidates. The methodologies and data presentation formats outlined in this guide provide a framework for the systematic evaluation of these compounds, ultimately facilitating the development of safer and more effective therapies for epilepsy.

References

Benchmarking the Safety Profile of 1,3-Diazaspiro[4.5]decane-2,4-dione Analogs Against Standard Antiepileptic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel antiepileptic drugs (AEDs) with improved efficacy and a superior safety profile remains a critical endeavor in neuroscience research. This guide provides a comparative analysis of the safety profile of emerging 1,3-Diazaspiro[4.5]decane-2,4-dione analogs against established standard AEDs, including Carbamazepine, Valproic Acid, and Phenytoin. This objective comparison is based on available preclinical data to inform early-stage drug development decisions.

Executive Summary

Emerging data suggests that this compound analogs represent a promising class of anticonvulsant agents. Notably, certain spiroimidazolidinone derivatives, structurally related to the core compound of interest, have demonstrated a lack of minimal motor impairment in preclinical neurotoxicity screens[1]. This early finding suggests a potentially favorable neurological safety profile compared to some standard AEDs known for their central nervous system side effects. However, a comprehensive head-to-head comparison across all major safety endpoints is not yet available in published literature. This guide synthesizes the existing data to provide a preliminary safety benchmark.

Acute Toxicity Profile

A key indicator of acute toxicity is the median lethal dose (LD50). While direct comparative studies are limited, available data for the parent compound, this compound, and established AEDs in mice provide a preliminary benchmark.

CompoundLD50 (Oral, Mouse)Reference
This compound420 mg/kg[1]
Carbamazepine1957 mg/kg[2]
Valproic Acid1697 mg/kg[3]
Phenytoin1635 mg/kg[4]

Note: Lower LD50 values indicate higher acute toxicity. The data for this compound suggests a higher acute toxicity compared to the standard AEDs listed. Further investigation into the dose-response relationship and the therapeutic index of optimized analogs is crucial.

Neurotoxicity Assessment

Neurotoxicity is a significant concern with many AEDs, often manifesting as motor impairment, sedation, and cognitive deficits. Preclinical evaluation of motor coordination is a primary screen for such effects.

Compound ClassAssayKey FindingsReference
Spiroimidazolidinone derivativesRotarod TestNo minimal motor impairment observed.[1]
N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivativesNot SpecifiedSome compounds were found to be neurotoxic at a dose of 30 mg/kg.[5]
Carbamazepine, PhenytoinRotarod TestKnown to cause motor impairment at therapeutic and supratherapeutic doses.[2][4]
Valproic AcidRotarod TestCan induce motor deficits, although generally considered less pronounced than phenytoin.[3]

These initial findings suggest that specific substitutions on the this compound scaffold can influence neurotoxicity. The lack of motor impairment in one series of analogs is a promising sign for the development of candidates with a wider therapeutic window.

Hepatotoxicity Profile

Drug-induced liver injury is a major reason for the attrition of drug candidates. In vitro screening using liver cell lines is a standard preliminary safety assessment.

Compound Class/CompoundAssayKey FindingsReference
This compound analogsIn vitro hepatotoxicity assays (e.g., HepG2 cell viability)Data not yet publicly available.
CarbamazepineIn vivo (rat)Significantly higher GGT levels compared to other AEDs.[6]
Valproic AcidIn vivo (rat)Associated with hepatotoxicity, particularly in cases of mitochondrial dysfunction.[6]
PhenytoinIn vivo (rat)Can cause elevations in liver enzymes.[6]

The hepatotoxicity of this compound analogs remains a critical data gap. Future studies should prioritize in vitro assessments using cell lines like HepG2, followed by in vivo studies monitoring liver enzyme levels (ALT, AST, ALP, GGT) and histopathology.

Developmental and Reproductive Toxicity (DART)

The teratogenic potential of AEDs is a significant clinical concern, limiting their use in women of childbearing age.

Compound Class/CompoundAssayKey FindingsReference
This compound analogsZebrafish embryo development, rodent teratogenicity studiesData not yet publicly available.
CarbamazepineZebrafish embryo developmentCan induce developmental abnormalities and affect neurodevelopmental gene expression.[4][7][8][9]
Valproic AcidAnimal modelsWell-established teratogen, associated with neural tube defects and other malformations.[3]
PhenytoinAnimal modelsKnown teratogen, linked to fetal hydantoin syndrome.[4]

Given the known risks associated with standard AEDs, early assessment of the developmental toxicity of this compound analogs is imperative. The zebrafish embryo model offers a high-throughput screening method for preliminary assessment.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of safety findings. Below are standard protocols for key safety assessments.

Rotarod Test for Neurotoxicity

Objective: To assess motor coordination and balance as an indicator of potential neurological deficits.

Methodology:

  • Apparatus: A rotating rod with an adjustable speed.

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Mice are trained to walk on the rotating rod at a constant speed (e.g., 10 rpm) for a set duration (e.g., 2 minutes).

    • On the test day, animals are administered the test compound or vehicle control intraperitoneally.

    • At various time points post-administration (e.g., 30, 60, 120 minutes), the mice are placed back on the rotarod.

    • The latency to fall from the rod is recorded. A fall within the pre-defined cut-off time is considered an indication of motor impairment.

  • Data Analysis: The mean latency to fall for the treated group is compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

In Vitro Hepatotoxicity Assay (HepG2 Cell Line)

Objective: To evaluate the potential of a compound to cause liver cell death.

Methodology:

  • Cell Line: Human hepatoma cell line (HepG2).

  • Procedure:

    • HepG2 cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound and a positive control (e.g., a known hepatotoxin) for a specified duration (e.g., 24 or 48 hours).

    • Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 (concentration causing 50% inhibition of cell viability) is determined from the dose-response curve.

Zebrafish Embryo Developmental Toxicity Assay

Objective: To screen for potential teratogenic effects of a compound.

Methodology:

  • Organism: Zebrafish (Danio rerio) embryos.

  • Procedure:

    • Fertilized zebrafish embryos are collected and placed in 96-well plates (one embryo per well).

    • The embryos are exposed to a range of concentrations of the test compound or vehicle control from a few hours post-fertilization (hpf).

    • The embryos are observed under a microscope at regular intervals (e.g., 24, 48, 72, 96 hpf) for various developmental endpoints, including mortality, hatching rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature, craniofacial malformations).

  • Data Analysis: The incidence and severity of malformations are recorded and compared between the treated and control groups. The no-observed-adverse-effect-level (NOAEL) and the lowest-observed-adverse-effect-level (LOAEL) are determined.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for key safety assays.

Neurotoxicity_Workflow cluster_pre Pre-Test Phase cluster_test Test Phase cluster_post Post-Test Phase Animal_Acclimatization Animal Acclimatization Training Rotarod Training Animal_Acclimatization->Training Dosing Compound Administration Testing Rotarod Performance Testing Dosing->Testing Data_Collection Record Latency to Fall Analysis Statistical Analysis Data_Collection->Analysis

Workflow for the Rotarod Neurotoxicity Test.

Hepatotoxicity_Workflow Cell_Culture Seed HepG2 Cells in 96-well plates Treatment Treat with Test Compound Concentrations Cell_Culture->Treatment Incubation Incubate for 24/48 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance and Calculate IC50 MTT_Assay->Data_Analysis

Workflow for In Vitro Hepatotoxicity Screening.

Developmental_Toxicity_Workflow Embryo_Collection Collect Fertilized Zebrafish Embryos Exposure Expose Embryos to Test Compounds Embryo_Collection->Exposure Observation Microscopic Observation at 24, 48, 72, 96 hpf Exposure->Observation Endpoint_Assessment Assess Mortality, Hatching, and Malformations Observation->Endpoint_Assessment

Workflow for Zebrafish Developmental Toxicity Assay.

Potential Signaling Pathways in AED-Induced Toxicity

While the specific toxicological pathways for this compound analogs are yet to be elucidated, the known mechanisms of toxicity for standard AEDs can provide a framework for future investigation.

AED_Toxicity_Pathways cluster_valproic Valproic Acid Toxicity cluster_carbamazepine Carbamazepine Toxicity cluster_phenytoin Phenytoin Teratogenicity VPA Valproic Acid Mitochondrial_Dysfunction Mitochondrial Dysfunction VPA->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress Mitochondrial_Dysfunction->Oxidative_Stress Hepatotoxicity Hepatotoxicity Oxidative_Stress->Hepatotoxicity CBZ Carbamazepine Reactive_Metabolites Formation of Reactive Metabolites (e.g., arene oxides) CBZ->Reactive_Metabolites Covalent_Binding Covalent Binding to Cellular Macromolecules Reactive_Metabolites->Covalent_Binding Immune_Response Immune-Mediated Hypersensitivity Reactions Covalent_Binding->Immune_Response Hepatotoxicity_CBZ Hepatotoxicity Immune_Response->Hepatotoxicity_CBZ PHT Phenytoin Folate_Antagonism Folate Antagonism PHT->Folate_Antagonism Oxidative_Stress_PHT Oxidative Stress PHT->Oxidative_Stress_PHT Altered_Gene_Expression Altered Gene Expression in Neural Crest Cells Folate_Antagonism->Altered_Gene_Expression Oxidative_Stress_PHT->Altered_Gene_Expression Fetal_Hydantoin_Syndrome Fetal Hydantoin Syndrome Altered_Gene_Expression->Fetal_Hydantoin_Syndrome

Potential Toxicity Pathways of Standard AEDs.

Conclusion and Future Directions

The available data provides a preliminary indication that this compound analogs are a class of compounds with potential for a favorable neurological safety profile. However, the higher acute toxicity of the parent compound and the significant data gaps in hepatotoxicity and developmental toxicity underscore the need for comprehensive preclinical safety evaluation.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo safety studies of lead this compound analogs against standard AEDs using harmonized protocols.

  • Mechanism of Toxicity Studies: Investigating the potential for reactive metabolite formation, mitochondrial toxicity, and effects on key developmental signaling pathways.

  • Therapeutic Index Determination: Establishing a clear therapeutic index for promising analogs by comparing efficacious doses in seizure models with doses that produce adverse effects.

By systematically addressing these knowledge gaps, the true potential of this compound analogs as safer alternatives to current AEDs can be robustly evaluated.

References

A Comparative Guide to the Synthesis of 1,3-Diazaspiro[4.5]decane-2,4-dione: Reproducibility and Scalability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and reliable synthesis of core scaffolds is paramount. 1,3-Diazaspiro[4.5]decane-2,4-dione, a spirohydantoin, represents a valuable building block in medicinal chemistry. This guide provides a comparative analysis of common synthetic routes to this scaffold, focusing on reproducibility and scalability, supported by experimental data from the literature.

Comparison of Synthetic Methods

The synthesis of this compound and its analogs is predominantly achieved through two main strategies: the Bucherer-Bergs reaction and multi-step syntheses involving the Strecker reaction. Below is a summary of quantitative data for these methods.

MethodStarting MaterialsKey ReagentsReaction TimeTemperature (°C)Yield (%)Reproducibility & Scalability Notes
Bucherer-Bergs Reaction CyclohexanoneKCN, (NH₄)₂CO₃10 - 90 hours58 - 1107 - 96Yields can be highly variable depending on reaction conditions and substrate. Longer reaction times or higher temperatures in a sealed vessel can improve yields.[1] Reproducibility can be challenging due to the heterogeneous nature of the reaction. Scalability has been demonstrated, but optimization is often required.
Modified Bucherer-Bergs (Microwave) Cyclic KetonesKCN, (NH₄)₂CO₃Shorter than thermalLower than thermalHighMicrowave assistance can lead to shorter reaction times, lower temperatures, and higher yields. This method may offer improved reproducibility and scalability due to better process control.
Three-Step Synthesis (for a substituted analog) 4-phenylcyclohexanoneMethylamine, KCN, KOCN, NaH> 5 days (total)rt - 45~60 (overall)This method for a specific derivative (1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione) demonstrates a reproducible multi-step approach.[2] The purification of intermediates is reportedly straightforward, which is advantageous for scalability.[2]
Solution-Phase Parallel Synthesis N-substituted piperidinonesAniline, TMSCN (or KCN), IsocyanatesNot specifiedRefluxHighThis method is designed for the high-throughput synthesis of a library of spirohydantoins and is inherently scalable.[3] The use of solution-phase chemistry simplifies automation and purification.[3]

Experimental Protocols

Bucherer-Bergs Synthesis of Spirohydantoins (General Protocol)

The Bucherer-Bergs reaction is a one-pot synthesis that forms hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium carbonate.

Materials:

  • Cyclohexanone (or other cyclic ketone)

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol (50-60%) or other suitable solvent

  • Water

  • Hydrochloric acid (HCl) for workup

Procedure:

  • A mixture of the ketone, potassium cyanide, and ammonium carbonate is prepared in a suitable solvent, typically aqueous ethanol.

  • The reaction mixture is heated to a temperature ranging from 58-62 °C, though temperatures up to 110 °C in a sealed vessel have been reported to improve yields for less reactive ketones.[1]

  • The reaction is stirred for an extended period, which can range from 10 to 90 hours, depending on the substrate and desired conversion.[1]

  • Upon completion, the reaction mixture is cooled, and the hydantoin product is typically precipitated by acidification with hydrochloric acid.

  • The crude product is collected by filtration and can be purified by recrystallization.

Three-Step Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

This protocol is for a substituted derivative but illustrates a common multi-step approach.[2]

Step 1: Formation of α-aminonitrile

  • This step typically involves the Strecker synthesis, where a ketone (4-phenylcyclohexanone) reacts with an amine (methylamine) and a cyanide source (e.g., KCN) to form the corresponding α-aminonitrile.

Step 2: Formation of the Ureido Derivative

  • The α-aminonitrile is treated with potassium cyanate (KOCN) in the presence of acetic acid and water to yield the corresponding ureido derivative.

Step 3: Cyclization to the Spirohydantoin

  • The ureido derivative (2.9 g, 11.3 mmol) is dissolved in dry DMF (40 mL) and cooled in an ice bath.

  • Sodium hydride (353 mg, 14.7 mmol, 60% dispersion in mineral oil) is added portion-wise with stirring.

  • The mixture is stirred at 45 °C under an Argon atmosphere for 4 days.

  • The reaction is then treated with a 10% HCl solution (96 mL) and stirring is continued for 24 hours at 45 °C.

  • The reaction mixture is poured into an ice-water mixture (400 mL) and extracted with chloroform (4 x 200 mL).

  • The combined organic extracts are washed with water and brine, dried, and the solvent is evaporated to yield the final product.[2]

Visualizations

Experimental Workflow: Bucherer-Bergs Reaction

Bucherer_Bergs_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification Ketone Cyclohexanone Mixing Mixing in Aqueous Ethanol Ketone->Mixing KCN KCN KCN->Mixing AmmoniumCarbonate (NH₄)₂CO₃ AmmoniumCarbonate->Mixing Heating Heating (58-110 °C) Mixing->Heating Stirring Stirring (10-90 h) Heating->Stirring Acidification Acidification (HCl) Stirring->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Recrystallization->Product

Caption: Workflow for the Bucherer-Bergs synthesis.

Logical Relationship: Multi-Step Synthesis Pathway

Multi_Step_Synthesis cluster_reagents Start Cyclohexanone Derivative Intermediate1 α-Aminonitrile (Strecker Reaction) Start->Intermediate1 Intermediate2 Ureido Derivative Intermediate1->Intermediate2 FinalProduct This compound Derivative Intermediate2->FinalProduct Reagent1 + Amine + KCN Reagent2 + KOCN Reagent3 Cyclization (e.g., NaH, Acid Hydrolysis)

Caption: A common multi-step synthesis pathway.

References

Comparative Docking Studies of 1,3-Diazaspiro[4.5]decane-2,4-dione Derivatives on Key CNS Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers in Drug Discovery

This guide provides a comparative overview of the molecular docking studies performed on a series of 1,3-Diazaspiro[4.5]decane-2,4-dione derivatives, also known as spirohydantoins. These compounds have been investigated for their potential to interact with various G-protein coupled receptors (GPCRs) that are significant targets in the treatment of central nervous system (CNS) disorders. The focus of this guide is on the arylpiperazinylpropyl derivatives of 8/6-phenyl-1,3-diazaspiro[4.5]decan-2,4-dione, which have shown notable affinity for serotonin and dopamine receptors.

The primary aim of this document is to present the available binding affinity data, detail the computational methodologies used in these studies, and visualize the relevant biological pathways and experimental workflows to aid researchers and scientists in the field of drug development.

Data Presentation

While the complete quantitative binding affinity data from the primary study by Czopek et al. on a full series of arylpiperazinylpropyl derivatives of 8/6-phenyl-1,3-diazaspiro[4.5]decan-2,4-dione was not available in the reviewed literature, the following key findings have been reported:

  • High Affinity for Serotonin Receptors : Certain derivatives, particularly those incorporating a tetralin or indane moiety in the imide section, demonstrated the highest affinity for the serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors.[1]

  • Nanomolar Potency : Specific compounds within the series have been highlighted for their high potency, with Ki values less than 10 nM for the 5-HT7 receptor.[2]

  • Multi-Receptor Profile : The synthesized compounds were evaluated for their affinity towards a panel of monoaminergic receptors, including serotonin (5-HT1A, 5-HT2A, 5-HT7), dopamine (D2, D3), and adrenergic (α1) receptors, as well as the serotonin transporter (SERT), indicating a potential for a multi-receptor binding profile.[1]

  • Functional Activity : Beyond binding affinity, some derivatives of 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione were identified as moderate antagonists of 5-HT2A receptors and showed inhibitory effects on collagen-stimulated platelet aggregation with an IC50 value of 27.3 μM.[2]

A related but distinct chemotype, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, has been identified as novel δ opioid receptor (DOR) selective agonists with submicromolar binding affinities.[3][4] This highlights the versatility of the spiro-dione scaffold in targeting various GPCRs.

Experimental Protocols

The molecular docking studies for the this compound derivatives were conducted using a sophisticated computational approach to predict the binding mode and affinity of these ligands with their target proteins. The general methodology, based on the use of the Schrödinger Suite, is outlined below.

Molecular Modeling and Docking Protocol (Schrödinger Suite)

  • Protein Preparation :

    • Homology models of the human 5-HT1A and 5-HT7 serotonin receptors were utilized, which were generated and validated in previous studies.[1]

    • The Protein Preparation Wizard in the Schrödinger Suite was used to prepare the receptor structures. This process typically includes adding hydrogen atoms, assigning protonation states, and performing a restrained minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation :

    • The 3D structures of the this compound derivatives were generated.

    • The LigPrep tool was used to produce various possible conformations of the ligands, considering different ionization states, tautomers, and stereoisomers.

  • Receptor Grid Generation :

    • A receptor grid was generated for each target protein. This grid defines the binding site and pre-calculates the van der Waals and electrostatic potentials of the protein, which speeds up the subsequent docking calculations.

  • Molecular Docking :

    • The docking calculations were performed using Glide (Grid-based Ligand Docking with Energetics).

    • The prepared ligands were docked into the generated receptor grids. Glide employs a hierarchical series of filters to explore possible ligand poses within the defined binding site.

    • The process involves an initial rough scoring and conformational search, followed by a more refined energy minimization of the ligand in the field of the receptor.

    • The final poses are then scored using Glide's proprietary scoring function, which estimates the binding affinity.

  • Induced Fit Docking (if applicable) :

    • For a more accurate prediction that accounts for protein flexibility, the Induced Fit Docking (IFD) protocol may be employed.

    • In IFD, an initial Glide docking is performed with a softened potential. For each of the top poses, the receptor side chains in the vicinity of the ligand are subjected to conformational refinement using the Prime module, followed by redocking of the ligand. This allows for mutual adaptation of both the ligand and the protein binding site.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for molecular docking and the signaling pathways of key target receptors.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Structure (PDB or Homology Model) PDB_Prep Protein Preparation (Add H, Assign Charges, Minimize) PDB->PDB_Prep Ligand Ligand Structure (2D or 3D) Ligand_Prep Ligand Preparation (Generate Conformations, Ionization States) Ligand->Ligand_Prep Grid_Gen Receptor Grid Generation (Define Binding Site) PDB_Prep->Grid_Gen Docking Molecular Docking (e.g., Glide) Ligand_Prep->Docking Grid_Gen->Docking Scoring Scoring & Ranking (Binding Affinity Estimation) Docking->Scoring Pose_Analysis Pose Analysis (Intermolecular Interactions) Scoring->Pose_Analysis Lead_Opt Lead Optimization Pose_Analysis->Lead_Opt

Caption: A generalized workflow for molecular docking studies in drug discovery.

G_protein_Signaling_Pathways cluster_5HT1A 5-HT1A Receptor Signaling (Gi/o-coupled) cluster_D2 Dopamine D2 Receptor Signaling (Gi/o-coupled) Ligand1 Serotonin / Agonist Receptor1 5-HT1A Receptor Ligand1->Receptor1 G_protein1 Gi/o Protein Receptor1->G_protein1 activates AC1 Adenylate Cyclase G_protein1->AC1 inhibits K_channel K+ Channel G_protein1->K_channel activates Ca_channel Ca2+ Channel G_protein1->Ca_channel inhibits cAMP1 cAMP AC1->cAMP1 PKA1 PKA cAMP1->PKA1 Cellular_Response1 Decreased Neuronal Excitability K_channel->Cellular_Response1 Ca_channel->Cellular_Response1 Ligand2 Dopamine / Agonist Receptor2 D2 Receptor Ligand2->Receptor2 G_protein2 Gi/o Protein Receptor2->G_protein2 activates AC2 Adenylate Cyclase G_protein2->AC2 inhibits cAMP2 cAMP AC2->cAMP2 PKA2 PKA cAMP2->PKA2 Cellular_Response2 Modulation of Gene Expression & Neuronal Activity PKA2->Cellular_Response2

Caption: Simplified signaling pathways for the 5-HT1A and Dopamine D2 receptors.

References

Safety Operating Guide

Proper Disposal of 1,3-Diazaspiro[4.5]decane-2,4-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 1,3-Diazaspiro[4.5]decane-2,4-dione, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this chemical compound.

Core Disposal and Decontamination Procedures

Disposal of this compound must always be carried out in accordance with local, state, and federal regulations.[1] It is imperative to consult your institution's environmental health and safety (EHS) department for specific guidance.

Waste from Residues and Unused Product:

  • Licensed Disposal Company: Surplus and non-recyclable solutions should be offered to a licensed disposal company.[2]

  • Incineration: Where permissible, the material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Container Disposal: Do not reuse empty containers.[4] Contaminated packaging should be disposed of as unused product.[2][3]

Accidental Release Measures:

In the event of a spill, the following steps should be taken:

  • Ensure adequate ventilation and evacuate personnel to safe areas. [3][5]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator if necessary. [3][5][6][7]

  • Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains. [3][5]

  • Contain the spill. Use an inert absorbent material to sweep or shovel the spilled solid.[5][8] Avoid actions that create dust.[3][5][6]

  • Collect and store the waste. Place the collected material into a suitable, closed container for disposal.[2][5][6][7]

Quantitative Disposal Data

Safety Data Sheets for this compound and related compounds do not specify quantitative limits for disposal. The primary guideline is to dispose of the chemical in accordance with all applicable environmental legislation and regulations.

ParameterValue
Regulatory Compliance Dispose of in accordance with local, regional, and national environmental legislation.[4]
Disposal Methods Contact a licensed professional waste disposal service.[3]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound consult_ehs Consult Institutional EHS for Specific Guidelines start->consult_ehs is_surplus Is the material surplus or non-recyclable? consult_ehs->is_surplus licensed_disposal Engage a Licensed Waste Disposal Company is_surplus->licensed_disposal Yes spill_protocol Follow Accidental Release Protocol is_surplus->spill_protocol No (Accidental Release) package_disposal Dispose of Contaminated Packaging as Unused Product licensed_disposal->package_disposal spill_protocol->package_disposal end_disposal End of Disposal Process package_disposal->end_disposal

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 1,3-Diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with 1,3-Diazaspiro[4.5]decane-2,4-dione (CAS No. 702-62-5). Adherence to these protocols is essential for ensuring a safe laboratory environment and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed.[1][2][3] To mitigate exposure risks, appropriate personal protective equipment must be worn at all times. The following table summarizes the required PPE for various laboratory operations involving this compound.

Task Gloves Eye/Face Protection Respiratory Protection Protective Clothing Footwear
Weighing and Aliquoting (Solid) Double nitrile glovesSafety glasses with side shields or chemical splash goggles. A full-face shield is recommended if there is a risk of aerosolization.Work in a certified chemical fume hood or a ventilated balance enclosure. If not available, a fit-tested N95 or higher respirator is required.Disposable, solid-front lab coat with tight cuffs.Closed-toe shoes.
Preparing Solutions Double nitrile glovesChemical splash goggles. A full-face shield is recommended.Work in a certified chemical fume hood.Disposable, solid-front, fluid-resistant lab coat with tight cuffs.Closed-toe shoes.
Handling Solutions Nitrile glovesSafety glasses with side shields or chemical splash goggles.Work in a well-ventilated area. A chemical fume hood is recommended.Standard lab coat.Closed-toe shoes.
Spill Cleanup Double heavy-duty nitrile or neoprene glovesChemical splash goggles and a full-face shield.Fit-tested N95 or higher respirator, depending on the scale of the spill.Disposable, fluid-resistant, solid-front gown or coveralls.Chemical-resistant boots or disposable shoe covers over closed-toe shoes.
Waste Disposal Nitrile glovesSafety glasses with side shields.Not generally required if waste is properly contained.Standard lab coat.Closed-toe shoes.

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • All work with solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

2. Personal Protective Equipment (PPE) Donning:

  • Before handling the chemical, don the appropriate PPE as outlined in the table above.

  • Gloves must be inspected for any signs of damage prior to use.[4] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4]

3. Weighing and Solution Preparation:

  • Perform all weighing operations of the solid compound within a ventilated balance enclosure or a chemical fume hood.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

4. Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[5]

  • Wash hands thoroughly after handling the chemical.[4][5]

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.

5. Accidental Release Measures:

  • In case of a spill, evacuate personnel from the immediate area.

  • Use personal protective equipment to avoid dust formation and breathing vapors, mist, or gas.[4]

  • For solid spills, sweep up and shovel the material into a suitable, closed container for disposal.[4] Avoid creating dust.[4]

  • Do not let the product enter drains.[4]

Disposal Plan

1. Waste Characterization:

  • All waste containing this compound, including contaminated lab supplies (e.g., gloves, pipette tips), must be considered hazardous waste.

2. Waste Collection and Storage:

  • Collect all solid and liquid waste in designated, clearly labeled, and sealed containers.

  • Store waste containers in a designated satellite accumulation area.

3. Final Disposal:

  • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[4]

  • Contact a licensed professional waste disposal service to dispose of this material.[4]

  • Contaminated packaging should be disposed of as unused product.[4]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE weigh Weigh Solid in Fume Hood/Enclosure prep_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment in Ventilated Area dissolve->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate waste_collection Collect Waste in Labeled Containers decontaminate->waste_collection dispose Dispose via Licensed Waste Service waste_collection->dispose

Caption: Workflow for handling this compound.

References

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1,3-Diazaspiro[4.5]decane-2,4-dione

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